molecular formula C5H7ClN2O3 B1666538 Acivicin CAS No. 42228-92-2

Acivicin

Número de catálogo: B1666538
Número CAS: 42228-92-2
Peso molecular: 178.57 g/mol
Clave InChI: QAWIHIJWNYOLBE-OKKQSCSOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Acivicin is an L-alpha-amino acid that is L-alanine in which the methyl group is replaced by a (5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl group. A glutamine analogue antimetabolite, it interferes with glutamate metabolism and several glutamate-dependent synthetic enzymes. It is obtained as a fermentation product of Streptomyces sviceus bacteria. It has a role as an antimetabolite, a metabolite, an antineoplastic agent, an EC 2.3.2.2 (gamma-glutamyltransferase) inhibitor, an antimicrobial agent, an antileishmanial agent and a glutamine antagonist. It is a member of isoxazoles, an organochlorine compound and a non-proteinogenic L-alpha-amino acid.
This compound is a modified amino acid and structural analog of glutamine. this compound inhibits glutamine amidotransferases in the purine and pyrimidine biosynthetic pathways, thereby inhibiting tumor growth in cell lines dependent on glutamine metabolism. (NCI04)
RN given refers to cpd without isomeric desgination

Propiedades

IUPAC Name

(2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10)/t2-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWIHIJWNYOLBE-OKKQSCSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Cl)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](ON=C1Cl)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046010
Record name Acivicin
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Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water 17.9 - 18.2 (mg/mL), 0.1 M Citrate buffer pH 4.3 17.1 - 25.7 (mg/mL), 0.1 M Borate buffer pH 9.0 8.7 - 13.0 (mg/mL), 0.1 N HCl 31 - 35 (mg/mL), 0.1 N NaOH 34.4 - 36.8 (mg/mL), 95% Ethanol 0.8 (mg/mL), 10% Ethanol 8.2 - 16.4 (mg/mL), Methanol 0.8 (mg/mL), Chloroform 0.9 (mg/mL)
Record name ACIVICIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/163501%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

42228-92-2
Record name Acivicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42228-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acivicin [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name acivicin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acivicin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACIVICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0X60K76I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Acivicin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acivicin, a naturally occurring antibiotic produced by Streptomyces sviceus, has been a subject of interest in oncology for its potent antitumor properties. As a glutamine antagonist, this compound's primary mechanism of action revolves around the competitive inhibition of enzymes that utilize glutamine as a nitrogen donor, thereby disrupting critical metabolic pathways essential for cancer cell proliferation and survival. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Glutamine Antagonism and Nucleotide Depletion

This compound's structural similarity to glutamine allows it to bind to the glutamine-binding sites of several key enzymes involved in nucleotide biosynthesis. This competitive inhibition leads to a significant reduction in the intracellular pools of essential nucleotides, ultimately halting DNA and RNA synthesis and inducing cell death.

The primary targets of this compound are glutamine amidotransferases, including:

  • CTP (Cytidine Triphosphate) Synthase: This enzyme catalyzes the final step in the de novo synthesis of CTP, a crucial component of RNA and a precursor for dCTP for DNA synthesis.

  • GMP (Guanosine Monophosphate) Synthase: This enzyme is essential for the de novo synthesis of GMP, a precursor for GTP (required for RNA synthesis and cellular signaling) and dGTP (for DNA synthesis).

  • Carbamoyl Phosphate Synthetase II (CPS II): Involved in the initial steps of de novo pyrimidine synthesis.

Inhibition of these enzymes by this compound leads to a rapid and marked depletion of intracellular CTP and GTP pools, while ATP and UTP levels are generally unaffected. This targeted depletion of specific nucleotides is a key factor in this compound's cytotoxic effects on cancer cells.

A more recent study has identified an additional, novel target for this compound:

  • Aldehyde Dehydrogenase 4A1 (ALDH4A1): This mitochondrial enzyme is involved

Acivicin as a Glutamine Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acivicin, a natural product derived from Streptomyces sviceus, is a potent glutamine antagonist that has been extensively studied for its antitumor properties. As a structural analog of L-glutamine, this compound irreversibly inhibits a range of glutamine-dependent amidotransferases, crucial enzymes in the de novo biosynthesis of purine and pyrimidine nucleotides. This targeted inhibition disrupts the supply of essential building blocks for DNA and RNA synthesis, leading to cytostatic and cytotoxic effects in rapidly proliferating cancer cells. Despite its promising preclinical activity, the clinical development of this compound has been hampered by significant host toxicities, particularly neurotoxicity. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data on its biological activity, details relevant experimental protocols, and visualizes the affected signaling pathways.

Introduction

Glutamine is the most abundant amino acid in human plasma and plays a central role in cancer cell metabolism. Beyond its role in protein synthesis, glutamine serves as a primary nitrogen donor for the biosynthesis of nucleotides, non-essential amino acids, and hexosamines. Cancer cells often exhibit an increased dependence on glutamine, a phenomenon termed "glutamine addiction," making glutamine metabolism an attractive target for anticancer therapy.

This compound [(αS,5S)-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid] is an antibiotic that acts as a broad-spectrum glutamine antagonist.[1][2] Its structural similarity to glutamine allows it to bind to the glutamine-binding sites of various enzymes, leading to their irreversible inactivation.[3] This guide delves into the technical aspects of this compound's function as a glutamine antagonist, providing a valuable resource for researchers in oncology and drug development.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of glutamine-dependent amidotransferases.[4][5] These enzymes catalyze the transfer of the amide group from glutamine to various acceptor molecules, a critical step in several biosynthetic pathways. The electrophilic 4-chloroisoxazole ring of this compound is susceptible to nucleophilic attack by a cysteine residue in the active site of these enzymes. This results in the formation of a covalent adduct, leading to permanent enzyme inactivation.[6]

The primary enzyme targets of this compound include:

  • Carbamoyl Phosphate Synthetase II (CPSII) : The rate-limiting enzyme in de novo pyrimidine biosynthesis.[7][8]

  • CTP Synthetase (CTPS) : Catalyzes the final step in CTP biosynthesis.[7][9]

  • Amidophosphoribosyltransferase (ATase) : The committed step in de novo purine biosynthesis.[7]

  • GMP Synthetase : Involved in the conversion of XMP to GMP in the purine pathway.[6]

  • Gamma-Glutamyl Transferase (GGT) : An enzyme involved in glutathione metabolism.[6]

Inhibition of these enzymes by this compound leads to the depletion of intracellular pools of purine and pyrimidine nucleotides, ultimately halting DNA and RNA synthesis and inducing cell cycle arrest and apoptosis.[4][5]

Quantitative Data

The biological activity of this compound has been quantified in numerous studies. The following tables summarize key IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeAssay MethodReference
HepG2Hepatocellular Carcinoma145 daysCrystal Violet[6]
MCF-7Breast CancerNot specified; dose-dependent decrease in viability observed24 hMTT[10]
HeLaCervical Cancer46.51 µg/mlNot specifiedNot specified[3]
PC3Prostate Cancer69.69 µg/mlNot specifiedNot specified[3]
L1210LeukemiaNot specified; CPEC triphosphate, a metabolite, has an IC50 of 6 µM for CTP synthetaseNot specifiedEnzyme Inhibition[11]

Table 2: Ki Values of this compound for Glutamine Amidotransferases

EnzymeOrganism/TissueKi (µM)SubstrateReference
Carbamoyl Phosphate Synthetase IIE. coli2-5Glutamine[12]
Formylglycineamidine Ribonucleotide SynthetaseNot specified5Glutamine[12]
Gamma-Glutamyl TranspeptidaseNot specified420Glutamine[12]
CTP SynthetaseBovineNot specified; inhibited by CPEC triphosphate with an IC50 of 6 µMUTP[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to determine the cytotoxic effects of a compound on cultured cells.

Materials:

  • Adherent cancer cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO or PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Enzyme Inhibition Assay (CTP Synthetase)

This protocol describes how to measure the inhibitory effect of this compound on CTP synthetase activity.

Materials:

  • Purified CTP synthetase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • UTP, ATP, and glutamine solutions

  • This compound stock solution

  • Method for detecting CTP production (e.g., HPLC, coupled enzyme assay)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, UTP, ATP, and glutamine at their optimal concentrations.

  • Inhibitor Pre-incubation: Add varying concentrations of this compound to the reaction mixtures. Include a control without this compound. Pre-incubate for a specific time to allow for inhibitor binding.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified CTP synthetase to each tube.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a set period, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction using a suitable method (e.g., heat inactivation, addition of acid).

  • Product Quantification: Measure the amount of CTP produced in each reaction using a pre-validated method.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration. The Ki value can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate inhibition models.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique to identify the cellular targets of a covalent inhibitor like this compound.[14][15]

Materials:

  • Cancer cell line of interest

  • This compound-alkyne or this compound-biotin probe

  • Azide-fluorophore or streptavidin-beads for click chemistry or pulldown, respectively

  • Cell lysis buffer

  • SDS-PAGE gels

  • In-gel fluorescence scanner or Western blotting equipment

  • Mass spectrometer for protein identification

Procedure:

  • Probe Treatment: Treat intact cells or cell lysates with the this compound probe for a specific time and at a designated concentration.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Click Chemistry/Affinity Purification:

    • For alkyne probes: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., a fluorophore for in-gel visualization or biotin for affinity purification).

    • For biotin probes: Directly proceed to affinity purification.

  • Protein Separation and Detection:

    • In-gel fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using an appropriate scanner.

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and detect biotinylated proteins using streptavidin-HRP.

  • Target Identification (Mass Spectrometry): For affinity-purified samples, elute the bound proteins, digest them into peptides (e.g., with trypsin), and analyze the peptides by mass spectrometry to identify the protein targets of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.

Acivicin_Mechanism cluster_Products Cellular Building Blocks cluster_Outcome Cellular Outcome Glutamine Glutamine CPSII CPSII Glutamine->CPSII substrate CTPS CTPS Glutamine->CTPS substrate ATase ATase Glutamine->ATase substrate GMPS GMPS Glutamine->GMPS substrate This compound This compound This compound->CPSII inhibits This compound->CTPS inhibits This compound->ATase inhibits This compound->GMPS inhibits Pyrimidine Pyrimidine Synthesis CPSII->Pyrimidine CTPS->Pyrimidine Purine Purine Synthesis ATase->Purine GMPS->Purine Nucleotides Nucleotides (d)NTPs Pyrimidine->Nucleotides Purine->Nucleotides DNA_RNA DNA/RNA Synthesis Nucleotides->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation

This compound's mechanism of action targeting glutamine-dependent enzymes.

Purine_Synthesis_Inhibition cluster_purine De Novo Purine Synthesis PRPP PRPP PRA 5-Phosphoribosylamine PRPP->PRA IMP IMP PRA->IMP multiple steps XMP XMP IMP->XMP AMP AMP IMP->AMP GMP GMP XMP->GMP Glutamine_ATase Glutamine ATase Amidophosphoribosyltransferase (ATase) Glutamine_ATase->ATase Glutamine_GMPS Glutamine GMPS GMP Synthetase Glutamine_GMPS->GMPS Acivicin_ATase This compound Acivicin_ATase->ATase Acivicin_GMPS This compound Acivicin_GMPS->GMPS

Inhibition of de novo purine synthesis by this compound.

Pyrimidine_Synthesis_Inhibition cluster_pyrimidine De Novo Pyrimidine Synthesis Glutamine_CPSII Glutamine Carbamoyl_P Carbamoyl Phosphate Glutamine_CPSII->Carbamoyl_P CPSII Carbamoyl Phosphate Synthetase II (CPSII) Glutamine_CPSII->CPSII Bicarbonate Bicarbonate + 2 ATP Bicarbonate->Carbamoyl_P Orotate Orotate Carbamoyl_P->Orotate multiple steps UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP Glutamine_CTPS Glutamine CTPS CTP Synthetase Glutamine_CTPS->CTPS Acivicin_CPSII This compound Acivicin_CPSII->CPSII Acivicin_CTPS This compound Acivicin_CTPS->CTPS

Inhibition of de novo pyrimidine synthesis by this compound.

ABPP_Workflow Start Start: Cancer Cells or Lysate Incubate Incubate with This compound Probe Start->Incubate Lyse Cell Lysis (if starting with cells) Incubate->Lyse Click Click Chemistry (Azide-Reporter) Lyse->Click Purify Affinity Purification (Streptavidin Beads) Click->Purify Analyze_Gel In-Gel Fluorescence Analysis Click->Analyze_Gel Analyze_MS Protein Digestion & LC-MS/MS Analysis Purify->Analyze_MS Identify Target Protein Identification Analyze_Gel->Identify Analyze_MS->Identify

Experimental workflow for Activity-Based Protein Profiling (ABPP).

Conclusion and Future Directions

This compound remains a valuable tool for studying glutamine metabolism in cancer. Its broad-spectrum inhibitory activity provides a powerful means to probe the consequences of disrupting nucleotide biosynthesis. While its clinical utility has been limited by toxicity, the lessons learned from this compound have paved the way for the development of second-generation glutamine antagonists with improved therapeutic indices. Future research may focus on strategies to mitigate this compound's toxicity, such as targeted drug delivery systems or combination therapies that allow for lower, less toxic doses. Furthermore, a deeper understanding of the specific metabolic vulnerabilities of different cancer types may enable the selective application of this compound or related compounds in personalized medicine approaches. The in-depth technical information provided in this guide serves as a foundation for researchers to further explore the potential of glutamine antagonism in cancer therapy.

References

Molecular Targets of Acivicin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acivicin, a natural product isolated from Streptomyces sviceus, is a potent, irreversible inhibitor of a range of enzymes that utilize glutamine as a substrate.[1][2] As a structural analog of L-glutamine, this compound targets the glutamine-binding sites of these enzymes, leading to the disruption of key metabolic pathways, including the de novo biosynthesis of purines and pyrimidines.[3][4] This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting quantitative data on its inhibitory activity, detailing relevant experimental protocols, and visualizing the affected signaling pathways and experimental workflows.

Core Molecular Targets

This compound's primary mechanism of action involves the covalent modification of active site cysteine or serine residues within glutamine amidotransferases.[5][6] The electrophilic 4-chloroisoxazole ring of this compound reacts with the nucleophilic residue in the enzyme's active site, resulting in irreversible inhibition.[1][6]

The principal molecular targets of this compound include:

  • Glutamine Amidotransferases: This broad class of enzymes is the primary target of this compound. These enzymes are crucial for the transfer of the amide group from glutamine to various substrates in essential biosynthetic pathways.[1][3]

    • CTP Synthetase (CTPS): Essential for the de novo synthesis of pyrimidine nucleotides, CTPS catalyzes the formation of cytidine triphosphate (CTP) from uridine triphosphate (UTP) using the amide of glutamine.[1][7] Inhibition of CTPS by this compound leads to the depletion of cellular CTP pools.[7]

    • GMP Synthase (GMPS): A key enzyme in the de novo purine biosynthesis pathway, GMPS is responsible for the conversion of xanthosine monophosphate (XMP) to guanosine monophosphate (GMP), utilizing glutamine as the nitrogen donor.[1][8] this compound's inhibition of GMPS results in reduced GTP levels.[9]

    • Carbamoyl Phosphate Synthetase II (CPS II): This enzyme catalyzes the first committed step in de novo pyrimidine synthesis, producing carbamoyl phosphate from glutamine, bicarbonate, and ATP.[1][7]

    • Amidophosphoribosyltransferase (ATase): This enzyme catalyzes the committed step in de novo purine biosynthesis.[7]

  • γ-Glutamyl Transpeptidase (GGT): This enzyme is involved in glutathione metabolism and amino acid transport.[2][10] this compound irreversibly inhibits GGT, which can impact cellular redox homeostasis.[10]

  • Aldehyde Dehydrogenase 4A1 (ALDH4A1): More recently, activity-based protein profiling has identified ALDH4A1 as a novel target of this compound.[1] This enzyme is involved in the metabolism of proline and arginine. Downregulation of ALDH4A1 has been shown to inhibit cell growth, suggesting this interaction may contribute to this compound's cytotoxic effects.[1]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against its molecular targets has been quantified using various metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes key quantitative data from the literature.

Target EnzymeOrganism/Cell LineInhibition MetricValueReference(s)
CTP SynthetaseHepatoma 3924AKi3.6 µM[1]
CTP SynthetaseLiverKi1.1 µM[1]
GMP SynthaseTrypanosoma bruceiApparent IC5026 µM[1]
Carbamoyl Phosphate Synthetase IIMammalianKi2 µM[5]
Formylglycineamidine Ribonucleotide SynthetaseMammalianKi5 µM[5]
γ-Glutamyl TranspeptidaseMammalianKi420 µM[5]
Imidazole Glycerol Phosphate Synthase (HisHF)Escherichia coliKi140 nM[5]
Aldehyde Dehydrogenase 4A1 (ALDH4A1)Human (in vitro)IC505.4 µM[1]
Aldehyde Dehydrogenase 1A1 (ALDH1A1)Human (in vitro)IC50> 100 µM[1]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound's molecular targets.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency of this compound against a specific target enzyme (e.g., CTP Synthetase, GMP Synthase).

General Protocol:

  • Enzyme and Substrate Preparation: A purified preparation of the target enzyme is obtained. The substrates for the enzymatic reaction (e.g., UTP, ATP, and glutamine for CTP synthase) are prepared in a suitable buffer at known concentrations.

  • Inhibition Assay Setup: The enzymatic reaction is initiated in the presence and absence of varying concentrations of this compound. A typical reaction mixture includes the enzyme, substrates, and the inhibitor in a buffered solution.

  • Reaction Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Quantification of Product Formation: The amount of product formed is measured using a suitable detection method. For example, in a radiometric assay for carbamoyl phosphate synthetase II, NaH[14C]O3 is used as a substrate, and the formation of [14C]carbamyl-L-aspartic acid is quantified by scintillation counting.[11]

  • Data Analysis: The rate of the enzymatic reaction is determined at each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the reaction rate against the logarithm of the inhibitor concentration. For determining the inhibition constant (Ki), reaction rates are measured at various substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition) using methods like Lineweaver-Burk or Dixon plots.[5]

Activity-Based Protein Profiling (ABPP)

Objective: To identify the cellular targets of this compound in a complex proteome.

General Workflow:

  • Probe Synthesis: A chemical probe derived from this compound is synthesized. This probe typically contains a reactive group that mimics this compound's mechanism of action and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.

  • Proteome Labeling: The probe is incubated with a complex biological sample, such as cell lysates or intact cells. The reactive group of the probe covalently binds to the active sites of its target enzymes.

  • Target Enrichment: If a biotin tag is used, the probe-labeled proteins are enriched from the proteome using streptavidin-coated beads.

  • Protein Identification: The enriched proteins are then digested into peptides and identified using mass spectrometry-based proteomics techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Target Validation: The identified proteins are validated as true targets of this compound through further biochemical assays, such as in vitro inhibition assays with the native compound and competitive binding experiments.

Mandatory Visualizations

Signaling Pathway Diagram

Acivicin_Signaling_Pathway cluster_purine Purine Biosynthesis cluster_pyrimidine Pyrimidine Biosynthesis PRPP PRPP IMP IMP PRPP->IMP Multiple Steps XMP XMP IMP->XMP GMP GMP XMP->GMP GMP Synthase GTP GTP GMP->GTP Glutamine Glutamine Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P Carbamoyl Phosphate Synthetase II UTP UTP Carbamoyl_P->UTP Multiple Steps CTP CTP UTP->CTP CTP Synthase This compound This compound GMP Synthase GMP Synthase This compound->GMP Synthase Carbamoyl Phosphate\nSynthetase II Carbamoyl Phosphate Synthetase II This compound->Carbamoyl Phosphate\nSynthetase II CTP Synthase CTP Synthase This compound->CTP Synthase

Caption: this compound inhibits key enzymes in purine and pyrimidine biosynthesis.

Experimental Workflow Diagram

ABPP_Workflow cluster_workflow Activity-Based Protein Profiling (ABPP) Workflow for this compound start Synthesize This compound-based Probe labeling Incubate Probe with Cell Lysate or Intact Cells start->labeling enrichment Enrich Probe-labeled Proteins (e.g., with Streptavidin Beads) labeling->enrichment digestion On-bead Digestion of Enriched Proteins enrichment->digestion analysis LC-MS/MS Analysis of Peptides digestion->analysis identification Identify Potential Target Proteins analysis->identification validation Validate Targets with Biochemical Assays identification->validation

References

Acivicin as a Gamma-Glutamyl Transferase (GGT) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-glutamyl transferase (GGT) is a cell-surface enzyme pivotal in glutathione metabolism, cellular antioxidant defense, and the metabolism of certain drugs and xenobiotics. Its upregulation in various pathological states, including cancer, has made it a compelling target for therapeutic intervention. Acivicin, a glutamine analog, is a well-characterized, irreversible inhibitor of GGT. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular signaling pathways, and detailed experimental protocols for its use in GGT research. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of GGT inhibition.

Introduction

Gamma-glutamyl transferase (GGT) plays a crucial role in the gamma-glutamyl cycle, where it catalyzes the transfer of the γ-glutamyl moiety from glutathione (GSH) and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water. This process is essential for the breakdown of extracellular GSH, allowing for the cellular uptake of its constituent amino acids, particularly cysteine, which is often the rate-limiting substrate for intracellular GSH synthesis. By maintaining cellular glutathione levels, GGT contributes to the detoxification of reactive oxygen species (ROS) and xenobiotics, thereby playing a significant role in cellular redox homeostasis and drug resistance.

This compound (L-(αS,5S)-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid) is a potent, irreversible inhibitor of GGT. Its structural similarity to glutamine allows it to enter the active site of GGT and other glutamine-utilizing enzymes. The inherent reactivity of its strained isoxazole ring leads to covalent modification of the enzyme's active site, resulting in its inactivation. While this compound's potent GGT inhibition has made it a valuable research tool, its clinical utility has been hampered by its lack of specificity, leading to off-target effects and associated toxicities. Nevertheless, the study of this compound has provided invaluable insights into the physiological and pathological roles of GGT.

Mechanism of Action of this compound

This compound acts as a mechanism-based inhibitor of GGT. The inhibition process involves the following key steps:

  • Binding to the Active Site: this compound, as a glutamine analog, binds to the γ-glutamyl binding site of the GGT active site.

  • Nucleophilic Attack: The hydroxyl group of the catalytic N-terminal threonine (or serine in some species) residue in the GGT active site performs a nucleophilic attack on the isoxazole ring of this compound.

  • Covalent Adduct Formation: This attack leads to the opening of the isoxazole ring and the formation of a stable, covalent ester linkage between the enzyme and the inhibitor. This covalent modification is essentially irreversible under physiological conditions, leading to the inactivation of the enzyme.

This irreversible inhibition allows for the potent and sustained suppression of GGT activity both in vitro and in vivo.

Quantitative Data on GGT Inhibition

The inhibitory potency of this compound against GGT has been evaluated in various systems. However, specific IC50 values for purified GGT from different species are not consistently reported in the literature. The available data, along with comparative data for another GGT inhibitor, OU749, are summarized below.

InhibitorEnzyme Source/Cell LineInhibition ParameterValueReference
This compound Helicobacter pylori GGTK_I19.7 ± 7.2 µM
Helicobacter pylori GGTk_max0.033 ± 0.006 s⁻¹
Rat Hepatoma CellsIC500.5 µM[1]
Human GGTConcentration for full inactivation0.45 mM[1]
HCC1806 cellsIC5073.1 µM[1]
OU749 Human Kidney GGTK_i17.6 µM[2][3]
Rat Kidney GGTRelative Potency vs. Human7-fold less potent[3]
Mouse Kidney GGTRelative Potency vs. Human10-fold less potent[3]

Note: The high concentration required for full inactivation of human GGT by this compound suggests a potentially lower affinity for the purified human enzyme compared to its effects in cellular assays. Further studies are needed to determine the precise IC50 values of this compound against purified GGT from various species.

Experimental Protocols

In Vitro GGT Inhibition Assay

This protocol is adapted from a standard colorimetric assay for GGT activity and can be used to determine the inhibitory potential of compounds like this compound.

Materials:

  • Purified GGT enzyme (from a desired species)

  • GGT substrate: γ-glutamyl-p-nitroanilide (gGNA)

  • Acceptor substrate: Glycylglycine (Gly-Gly)

  • Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0)

  • This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., water or DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of gGNA in a suitable solvent (e.g., 1:1 mixture of 0.1 M HCl and DMSO).

    • Prepare a stock solution of Gly-Gly in the assay buffer.

    • Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound solution at various concentrations (or vehicle control)

      • Purified GGT enzyme

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the substrate mixture (gGNA and Gly-Gly in assay buffer) to each well to start the reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) using a microplate reader. The product, p-nitroaniline, has a yellow color and absorbs light at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor.

    • Plot the percentage of GGT inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

In Vivo GGT Inhibition Study in a Rodent Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound in inhibiting GGT activity.

Animal Model:

  • Male Sprague-Dawley rats are a commonly used model.[4]

Experimental Design:

  • Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Grouping: Divide the animals into control and treatment groups.

  • Dosing:

    • Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection). The dosage and frequency will depend on the specific aims of the study.

    • Administer the vehicle to the control group.

  • Sample Collection:

    • At predetermined time points after this compound administration, collect blood samples (for serum/plasma analysis) and tissues of interest (e.g., kidney, liver).

  • Biochemical Analysis:

    • Measure GGT activity in the collected serum/plasma and tissue homogenates using a GGT activity assay kit or the in vitro protocol described above.

    • Measure relevant biomarkers of organ function, such as blood urea nitrogen (BUN) and serum creatinine for kidney function, to assess any potential toxicity of the inhibitor.[4]

  • Data Analysis:

    • Compare the GGT activity and biomarker levels between the control and this compound-treated groups using appropriate statistical methods.

Signaling Pathways Modulated by GGT Inhibition

Inhibition of GGT by this compound has significant downstream effects on cellular signaling pathways, primarily due to the disruption of glutathione homeostasis and the resulting increase in oxidative stress.

The Gamma-Glutamyl Cycle and Glutathione Homeostasis

GGT is the rate-limiting enzyme in the degradation of extracellular glutathione. Its inhibition by this compound leads to an accumulation of extracellular GSH and a decrease in the cellular uptake of its constituent amino acids, particularly cysteine. This can lead to a depletion of intracellular GSH pools, thereby sensitizing cells to oxidative stress.

GGT_inhibition_workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GSH_ext Glutathione (GSH) GGT GGT GSH_ext->GGT CysGly Cysteinylglycine GGT->CysGly Glu Glutamate GGT->Glu Membrane CysGly->Membrane Dipeptidase GSH_int Intracellular GSH Synthesis Cysteine Cysteine Cysteine->GSH_int This compound This compound This compound->GGT Inhibits Membrane->Cysteine

Caption: this compound inhibits GGT, blocking extracellular GSH breakdown and subsequent cysteine uptake for intracellular GSH synthesis.

GGT Inhibition, Oxidative Stress, and NF-κB Signaling

The catabolism of glutathione by GGT can, under certain conditions, lead to the production of reactive oxygen species (ROS).[5] Inhibition of GGT by this compound can modulate this process. The resulting alteration in the cellular redox state can impact the activity of redox-sensitive transcription factors like Nuclear Factor-kappa B (NF-κB). GGT-mediated oxidative stress has been shown to activate NF-κB, a key regulator of inflammation, cell survival, and proliferation. Therefore, this compound can indirectly influence the NF-κB signaling pathway.[5]

NFkB_pathway GGT GGT Activity ROS Reactive Oxygen Species (ROS) GGT->ROS Generates IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Gene Gene Expression (Inflammation, Survival) NFkB_active->Gene Promotes This compound This compound This compound->GGT Inhibits

Caption: GGT activity can lead to ROS production and subsequent NF-κB activation, a process that can be modulated by this compound.

GGT and MAP Kinase (MAPK) Signaling

The cellular redox state, which is influenced by GGT activity, is also a critical regulator of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK1/2 and p38 MAPK pathways. Oxidative stress can lead to the activation of these pathways, which are involved in regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Studies have shown that GGT expression can be induced by oxidative stress through the activation of ERK1/2 and p38 MAPK pathways.[6] Therefore, the inhibition of GGT by this compound can indirectly impact these signaling cascades.

MAPK_pathway GGT GGT Activity Redox_Imbalance Redox Imbalance/ Oxidative Stress GGT->Redox_Imbalance Influences MAPKKK MAPKKK Redox_Imbalance->MAPKKK Activates MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 ERK ERK1/2 MAPKK_ERK->ERK Cellular_Response Cellular Responses (Proliferation, Apoptosis) ERK->Cellular_Response p38 p38 MAPK MAPKK_p38->p38 p38->Cellular_Response This compound This compound This compound->GGT Inhibits

Caption: GGT activity influences cellular redox state, which in turn can modulate MAPK (ERK and p38) signaling pathways.

Toxicity and Limitations of this compound

A significant drawback of this compound is its dose-limiting toxicity, which has prevented its successful clinical application. As a glutamine antagonist, this compound not only inhibits GGT but also other glutamine-dependent enzymes involved in nucleotide and amino acid metabolism. This lack of specificity leads to a range of adverse effects, including:

  • Neurotoxicity: Lethargy, confusion, and ataxia.[7][8]

  • Myelosuppression [9]

  • Gastrointestinal toxicity: Nausea, vomiting, and diarrhea.[9]

The toxicity profile of this compound underscores the need for the development of more specific GGT inhibitors. Newer generations of GGT inhibitors, such as OU749, have been shown to be significantly less toxic. For instance, OU749 is reported to be over 150-fold less toxic than this compound in dividing cells.[3]

Conclusion and Future Directions

This compound has been an indispensable tool for elucidating the multifaceted roles of gamma-glutamyl transferase in health and disease. Its potent and irreversible inhibition of GGT has allowed researchers to probe the consequences of GGT inactivation in various experimental models. The insights gained from studies with this compound have solidified GGT's position as a viable therapeutic target for a range of diseases, including cancer.

However, the clinical translation of GGT inhibitors has been hampered by the toxicity associated with non-specific glutamine antagonists like this compound. The future of GGT-targeted therapies lies in the development of highly specific inhibitors that can effectively block GGT activity without causing significant off-target effects. Continued research into the structure-activity relationships of GGT inhibitors, coupled with advanced drug design strategies, will be crucial in realizing the full therapeutic potential of targeting this important enzyme. This technical guide provides a foundational understanding of this compound as a GGT inhibitor to aid researchers in this endeavor.

References

The Enzymatic Inhibition Profile of Acivicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acivicin, a naturally occurring amino acid analog produced by Streptomyces sviceus, has garnered significant interest in the scientific community for its potent antitumor and antimicrobial activities.[1][2] As a structural analog of L-glutamine, this compound exerts its biological effects by competitively and often irreversibly inhibiting a range of glutamine-dependent enzymes, thereby disrupting critical metabolic pathways essential for cell proliferation.[3][4][5][6] This technical guide provides an in-depth overview of the enzymatic inhibition profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways to support further research and drug development efforts.

Mechanism of Action

This compound's primary mechanism of action involves the covalent modification of nucleophilic residues within the active sites of glutamine amidotransferases.[3][5] The electrophilic 4-chloroisoxazole ring of this compound reacts with cysteine or threonine residues in the enzyme's glutamine-binding site, leading to irreversible inactivation.[1][5] This targeted inhibition disrupts the transfer of the amide group from glutamine, a crucial step in numerous biosynthetic pathways.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against several key enzymatic targets. The following tables summarize the available half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

Target EnzymeOrganism/Cell LineInhibition MetricValueReference(s)
IC50 Values
γ-Glutamyl Transpeptidase (GGT)Astroglia-rich primary culturesIC50 (approx.)5 µM
CTP Synthetase (CTPS)Trypanosoma brucei bruceiIC50320 ± 25 nM[7]
Aldehyde Dehydrogenase 4A1 (ALDH4A1)Human HepG2 cellsIC505.4 µM[2]
Aldehyde Dehydrogenase 4A1 (ALDH4A1)HCC cellsIC500.7 µM[8]
Human Pancreatic Carcinoma Cells (MIA PaCa-2)HumanGrowth Inhibition5 µM (78%)
Target EnzymeOrganismInhibition MetricValueReference(s)
Ki Values
Imidazole Glycerol Phosphate Synthase (HisHF)Escherichia coliKi140 nM[3]
Carbamoyl Phosphate SynthetaseNot SpecifiedKi2 µM[3]
Formylglycineamidine Ribonucleotide SynthetaseNot SpecifiedKi5 µM[3]
γ-Glutamyl Transpeptidase (GGT)Not SpecifiedKi420 µM[3]

Affected Signaling Pathways

This compound's inhibition of glutamine amidotransferases has profound effects on several key metabolic pathways that are critical for cell growth and survival. The primary pathways affected are purine and pyrimidine biosynthesis, as well as general glutamine metabolism.

Glutamine Metabolism

Glutamine is a central node in cellular metabolism, serving as a primary nitrogen donor for the synthesis of amino acids, nucleotides, and other essential biomolecules. This compound, as a glutamine analog, broadly disrupts these processes.

Glutamine_Metabolism Glutamine Glutamine Amidotransferases Glutamine Amidotransferases Glutamine->Amidotransferases Glutamate Glutamate Amidotransferases->Glutamate NH3 Biosynthesis Biosynthesis of: - Nucleotides - Amino Acids - Other Biomolecules Amidotransferases->Biosynthesis This compound This compound This compound->Amidotransferases Inhibition

General overview of this compound's impact on glutamine metabolism.
Purine Biosynthesis

The de novo synthesis of purines is a multi-step pathway that relies on glutamine at two key steps for the donation of nitrogen atoms to the growing purine ring. This compound inhibits the enzymes catalyzing these steps, namely glutamine PRPP amidotransferase and GMP synthetase.

Purine_Biosynthesis PRPP PRPP Glutamine_PRPP_AT Glutamine PRPP Amidotransferase PRPP->Glutamine_PRPP_AT PRA Phosphoribosylamine IMP IMP PRA->IMP Multiple Steps XMP XMP IMP->XMP GMP_Synthetase GMP Synthetase XMP->GMP_Synthetase GMP GMP This compound This compound This compound->Glutamine_PRPP_AT Inhibition This compound->GMP_Synthetase Inhibition Glutamine_PRPP_AT->PRA Glutamine -> Glutamate GMP_Synthetase->GMP Glutamine -> Glutamate

Inhibition of purine biosynthesis by this compound.
Pyrimidine Biosynthesis

Similarly, de novo pyrimidine synthesis requires glutamine for the initial step catalyzed by carbamoyl phosphate synthetase II (CPSII) and for the conversion of UTP to CTP by CTP synthetase. This compound's inhibition of these enzymes leads to a depletion of pyrimidine nucleotides.

Pyrimidine_Biosynthesis Glutamine_CO2_ATP Glutamine + CO2 + 2 ATP CPSII Carbamoyl Phosphate Synthetase II (CPSII) Glutamine_CO2_ATP->CPSII Carbamoyl_P Carbamoyl Phosphate UMP UMP Carbamoyl_P->UMP Multiple Steps UTP UTP UMP->UTP Kinases CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase CTP CTP This compound This compound This compound->CPSII Inhibition This compound->CTP_Synthetase Inhibition CPSII->Carbamoyl_P Glutamine -> Glutamate CTP_Synthetase->CTP Glutamine -> Glutamate

Inhibition of pyrimidine biosynthesis by this compound.

Experimental Protocols

The following sections provide generalized methodologies for assessing the inhibitory effect of this compound on its key enzyme targets. Specific concentrations and incubation times may require optimization depending on the enzyme source and assay conditions.

General Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, Buffer, and this compound Solutions Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with Varying Concentrations of this compound Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction by Adding Substrate(s) Pre_incubation->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometrically) Initiate_Reaction->Monitor_Reaction Data_Analysis Analyze Data to Determine IC50 or Ki Values Monitor_Reaction->Data_Analysis End End Data_Analysis->End

A generalized workflow for determining enzymatic inhibition.
Protocol for γ-Glutamyl Transpeptidase (GGT) Inhibition Assay

This protocol is based on a colorimetric assay where GGT cleaves a synthetic substrate, L-γ-Glutamyl-p-nitroanilide (GGPNA), to release p-nitroaniline (pNA), which can be measured spectrophotometrically.

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer, such as Tris-HCl or HEPES, at the optimal pH for the GGT enzyme (typically pH 7.4-8.5).

    • GGT Enzyme : Prepare a stock solution of purified GGT in assay buffer.

    • Substrate Solution : Dissolve L-γ-Glutamyl-p-nitroanilide (GGPNA) and a glycylglycine acceptor in the assay buffer.

    • This compound Stock Solution : Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or DMSO) and make serial dilutions.

  • Assay Procedure :

    • Add a defined amount of GGT enzyme to microplate wells.

    • Add varying concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the GGPNA/glycylglycine substrate solution to all wells.

    • Monitor the increase in absorbance at 405-418 nm over time using a microplate reader. The rate of pNA formation is proportional to GGT activity.

  • Data Analysis :

    • Calculate the initial reaction velocities for each this compound concentration.

    • Plot the percentage of GGT inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol for CTP Synthetase (CTPS) Inhibition Assay

This assay measures the conversion of UTP to CTP, often by detecting the production of ADP from the ATP consumed in the reaction.

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer containing components such as HEPES, MgCl2, KCl, and DTT at an appropriate pH (e.g., pH 8.0).

    • CTPS Enzyme : Use purified recombinant CTPS.

    • Substrates : Prepare stock solutions of UTP, ATP, and glutamine.

    • This compound Stock Solution : Prepare serial dilutions of this compound.

    • Detection Reagents : Utilize a commercial kit (e.g., ADP-Glo™) to measure ADP production.

  • Assay Procedure :

    • In a microplate, combine the CTPS enzyme with varying concentrations of this compound in the assay buffer and pre-incubate.

    • Start the reaction by adding the substrates (UTP, ATP, and glutamine).

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 30-60 minutes).

    • Stop the reaction and add the ADP detection reagents according to the manufacturer's protocol.

    • Measure the luminescence, which is proportional to the amount of ADP produced and thus the CTPS activity.

  • Data Analysis :

    • Calculate the percentage of CTPS inhibition for each this compound concentration relative to the uninhibited control.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Protocol for Carbamoyl Phosphate Synthetase II (CPSII) Inhibition Assay

A common method for assaying CPSII activity is a radiometric assay that measures the incorporation of [¹⁴C]bicarbonate into carbamoyl phosphate.

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer suitable for CPSII activity.

    • CPSII Enzyme : Use a purified source of CPSII.

    • Substrates : Prepare solutions of ATP, glutamine, and [¹⁴C]bicarbonate.

    • This compound Stock Solution : Prepare serial dilutions of this compound.

    • Trapping Agent : Prepare a solution of a trapping agent like ornithine and ornithine transcarbamylase to convert the unstable carbamoyl phosphate to the stable [¹⁴C]citrulline.

    • Scintillation Cocktail .

  • Assay Procedure :

    • Pre-incubate the CPSII enzyme with different concentrations of this compound.

    • Initiate the reaction by adding the substrates, including [¹⁴C]bicarbonate, and the trapping agents.

    • Incubate the reaction at 37°C for a defined time.

    • Stop the reaction (e.g., by adding acid).

    • Separate the [¹⁴C]citrulline product from the unreacted [¹⁴C]bicarbonate (e.g., by ion-exchange chromatography).

    • Quantify the amount of [¹⁴C]citrulline using liquid scintillation counting.

  • Data Analysis :

    • Calculate the rate of [¹⁴C]citrulline formation for each this compound concentration.

    • Determine the IC50 or Ki value from the dose-response curve.

Conclusion

This compound is a potent inhibitor of several key enzymes involved in glutamine metabolism, particularly those essential for nucleotide biosynthesis. Its mechanism as a glutamine analog that covalently modifies the enzyme active site makes it an effective tool for studying these pathways and a potential lead compound for therapeutic development. The quantitative data, pathway diagrams, and experimental protocols provided in this guide offer a comprehensive resource for researchers working with this compound and related glutamine antagonists. Further investigation into the selectivity of this compound for different amidotransferases and the development of analogs with improved therapeutic indices remain important areas for future research.

References

The Discovery and Origin of Acivicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Fermentation, Isolation, and Characterization of an Antitumor Antibiotic from Streptomyces sviceus

Abstract

Acivicin, also known as antibiotic AT-125, is a potent antitumor agent and an irreversible inhibitor of glutamine amidotransferases. First isolated in 1972 from the fermentation broth of the soil bacterium Streptomyces sviceus, its unique structure and mechanism of action have made it a subject of significant interest in the fields of oncology and enzymology. This technical guide provides a comprehensive overview of the discovery, origin, and core scientific principles underlying this compound, tailored for researchers, scientists, and drug development professionals. It details the experimental protocols for its production and purification, summarizes key quantitative data, and visualizes the underlying biochemical and experimental workflows.

Discovery and Origin

This compound is a naturally occurring amino acid analog produced by the Gram-positive bacterium, Streptomyces sviceus.[1][2][3] Its discovery was a result of screening programs aimed at identifying novel antimicrobial and antitumor compounds from microbial sources.

Producing Organism: Streptomyces sviceus

Streptomyces sviceus is a species of bacteria belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics.[4] These filamentous bacteria are typically found in soil and play a crucial role in decomposition and nutrient cycling. The production of this compound by S. sviceus highlights the vast and largely untapped potential of this genus for the discovery of novel therapeutic agents.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Streptomyces sviceus under controlled conditions. While the specific, optimized industrial protocols are often proprietary, the fundamental principles of Streptomyces fermentation for antibiotic production are well-established.[5][6]

Fermentation Protocol

The following is a generalized protocol for the fermentation of Streptomyces sviceus for this compound production, based on common practices for antibiotic production from this genus.

2.1.1. Inoculum Preparation:

  • A pure culture of Streptomyces sviceus is grown on a suitable agar medium to obtain a dense sporulation.

  • A spore suspension is prepared by washing the surface of the agar plate with sterile water or a suitable buffer.

  • This spore suspension is used to inoculate a seed culture medium in a shake flask.

  • The seed culture is incubated for a period of 2-3 days to allow for sufficient vegetative growth.

2.1.2. Production Fermentation:

  • The production medium, rich in carbon and nitrogen sources, is prepared and sterilized in a fermenter.

  • The seed culture is transferred to the production fermenter.

  • The fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days.

  • The production of this compound is monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

A generalized workflow for the fermentation process is depicted below.

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Stage Spore_Plate Streptomyces sviceus Spore Plate Spore_Suspension Spore Suspension Spore_Plate->Spore_Suspension Harvesting Seed_Culture Seed Culture (Shake Flask) Spore_Suspension->Seed_Culture Inoculation Production_Fermenter Production Fermenter Seed_Culture->Production_Fermenter Inoculation Harvest Harvest Production_Fermenter->Harvest Fermentation (Controlled Conditions) Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Biomass Biomass (Discarded) Centrifugation->Biomass Ion_Exchange Ion-Exchange Chromatography Supernatant->Ion_Exchange Purified_Fraction Purified this compound Fraction Ion_Exchange->Purified_Fraction Crystallization Crystallization Purified_Fraction->Crystallization Final_Product Crystalline this compound Crystallization->Final_Product Mechanism_of_Action This compound This compound (Glutamine Analog) Active_Site Enzyme Active Site (Cysteine/Threonine) This compound->Active_Site Binds to Enzyme Glutamine Amidotransferase Enzyme->Active_Site Covalent_Adduct Irreversible Covalent Adduct Active_Site->Covalent_Adduct Nucleophilic Attack Inhibition Enzyme Inactivation Covalent_Adduct->Inhibition Pathway_Block Disruption of Nucleotide and Amino Acid Biosynthesis Inhibition->Pathway_Block Cell_Growth_Inhibition Inhibition of Tumor Cell Growth Pathway_Block->Cell_Growth_Inhibition

References

The Biochemical Impact of Acivicin Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acivicin, a potent anti-metabolite derived from Streptomyces sviceus, has been a subject of extensive research due to its significant anti-tumor and antimicrobial activities.[1][2] As a structural analog of L-glutamine, its primary mechanism of action involves the competitive and often irreversible inhibition of a class of enzymes known as glutamine amidotransferases.[3][4] These enzymes are crucial for the biosynthesis of purine and pyrimidine nucleotides, which are the fundamental building blocks of DNA and RNA.[5] Consequently, this compound treatment disrupts cellular proliferation by impeding nucleic acid synthesis.[6] This technical guide provides an in-depth overview of the biochemical pathways affected by this compound, presents quantitative data on its inhibitory effects, and details relevant experimental protocols.

Mechanism of Action

This compound's therapeutic and cytotoxic effects stem from its ability to mimic glutamine, allowing it to bind to the glutamine-binding sites of various enzymes. The key to its potent inhibitory action lies in its chemical structure, which facilitates the covalent modification of active site cysteine or serine residues within the target enzymes.[2][7] This irreversible binding leads to the inactivation of the enzyme, thereby blocking the downstream metabolic pathway.[8] The overall mechanism involves this compound entering the cell and targeting multiple glutamine-dependent enzymes, leading to a cascade of metabolic disruptions.

Acivicin_Mechanism_of_Action This compound This compound Cell Target Cell This compound->Cell Enters Enzyme Glutamine Amidotransferase This compound->Enzyme Binds & Inactivates Cell->Enzyme Targets Inactivated_Enzyme Inactivated Enzyme (Covalent Adduct) Pathway_Block Metabolic Pathway Blocked Enzyme->Pathway_Block Catalyzes Reaction (Normal State) Inactivated_Enzyme->Pathway_Block Blocks Reaction Cellular_Effect Inhibition of Cell Proliferation Pathway_Block->Cellular_Effect Leads to

This compound's general mechanism of action.

Affected Biochemical Pathways

The primary biochemical casualties of this compound treatment are the de novo purine and pyrimidine biosynthesis pathways, owing to their reliance on glutamine amidotransferases.

De Novo Purine Biosynthesis

The de novo synthesis of purines is a multi-step process that builds the purine ring from various small molecules, with glutamine serving as a key nitrogen donor in several reactions. This compound inhibits two critical enzymes in this pathway:

  • Amidophosphoribosyltransferase (ATase) : This enzyme, also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), catalyzes the first committed step of de novo purine synthesis.[9] this compound competes with glutamine for binding to ATase, leading to the cessation of purine nucleotide production at its inception.[10]

  • GMP Synthetase : This enzyme is responsible for the final step in the synthesis of guanosine monophosphate (GMP) from xanthosine monophosphate (XMP).[11] this compound's inhibition of GMP synthetase leads to a depletion of the guanine nucleotide pool.[8][12]

The inhibition of these enzymes results in a significant reduction in the intracellular pools of both adenine and guanine nucleotides, which are essential for DNA and RNA synthesis, as well as for cellular energy metabolism.

De_Novo_Purine_Synthesis_Inhibition cluster_purine De Novo Purine Biosynthesis PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyltransferase (Inhibited) Intermediates ... PRA->Intermediates IMP IMP Intermediates->IMP XMP XMP IMP->XMP AMP AMP IMP->AMP GMP GMP XMP->GMP GMP Synthetase (Inhibited) This compound This compound

Inhibition points of this compound in de novo purine synthesis.
De Novo Pyrimidine Biosynthesis

Similar to purine synthesis, the de novo pathway for pyrimidines relies on glutamine as a nitrogen donor. This compound targets two key enzymes in this pathway:

  • Carbamoyl-Phosphate Synthetase II (CPS II) : This enzyme catalyzes the first and rate-limiting step in de novo pyrimidine synthesis in mammalian cells, the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[10] this compound's inhibition of CPS II halts the entire pyrimidine biosynthetic pathway at its outset.[4][8]

  • CTP Synthetase : This enzyme is responsible for the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP), a critical step for DNA and RNA synthesis.[13] this compound effectively blocks this conversion, leading to a depletion of the CTP pool.[5][14]

The consequence of this dual inhibition is a severe reduction in the availability of pyrimidine nucleotides, further contributing to the suppression of nucleic acid synthesis.

De_Novo_Pyrimidine_Synthesis_Inhibition cluster_pyrimidine De Novo Pyrimidine Biosynthesis Glutamine Glutamine + HCO3- + 2 ATP Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P Carbamoyl-Phosphate Synthetase II (Inhibited) Intermediates ... Carbamoyl_P->Intermediates UMP UMP Intermediates->UMP UTP UTP UMP->UTP Kinases CTP CTP UTP->CTP CTP Synthetase (Inhibited) This compound This compound

Inhibition points of this compound in de novo pyrimidine synthesis.
Other Affected Pathways

Beyond nucleotide biosynthesis, this compound has been shown to inhibit other glutamine-utilizing enzymes, including:

  • γ-Glutamyl Transpeptidase (GGT) : This enzyme is involved in glutathione metabolism and amino acid transport.[15] this compound's inhibition of GGT can disrupt cellular redox balance and nutrient uptake.[7][16]

  • Aldehyde Dehydrogenase 4A1 (ALDH4A1) : Recent studies have identified ALDH4A1 as a target of this compound, suggesting a broader impact on cellular metabolism than previously understood.[1][17]

Quantitative Data Summary

The inhibitory potency of this compound varies depending on the target enzyme and the experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Constants (Ki and IC50) of this compound for Various Enzymes

EnzymeOrganism/Cell LineInhibition ConstantReference(s)
AmidophosphoribosyltransferaseHepatoma 3924A-[14]
Carbamoyl-Phosphate Synthetase IIHuman Colon CarcinomaKinact = 100 µM[4]
CTP SynthetaseHepatomaKi = 1.1 - 3.6 µM[2]
GMP SynthetaseE. coliApparent IC50 = 26 µM[2]
IGP Synthase (HisHF)E. coliKi = 140 nM[3]
γ-Glutamyl TranspeptidaseH. pyloriKI = 19.7 ± 7.2 μM[7]
ALDH4A1HepG2 cellsIC50 = 5.4 µM[17]

Table 2: Effects of this compound on Intracellular Nucleotide Pools

Cell Line/TissueTreatment ConditionsEffect on Purine PoolsEffect on Pyrimidine PoolsReference(s)
Hepatoma 3924ASingle injectionGTP decreased to 32% of controlCTP decreased to 2% of control[14]
Rat Brain25 mg/kg, i.p.GTP concentrations decreasedCTP concentrations decreased[5]
Cancer Cells-Marked depletion of GTP poolsMarked depletion of CTP pools[12][18]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic effects of this compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19][20]

Materials:

  • Cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Visually confirm the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

CTP Synthetase Activity Assay

This protocol can be used to determine the inhibitory effect of this compound on CTP synthetase activity.

Principle: CTP synthetase activity is measured by monitoring the conversion of UTP to CTP. This can be achieved by using radiolabeled [³H]UTP and separating the resulting [³H]CTP by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Materials:

  • Cell or tissue lysate containing CTP synthetase

  • Assay buffer (e.g., Tris-HCl with MgCl₂, ATP, and glutamine)

  • [³H]UTP (radiolabeled substrate)

  • This compound solution

  • TLC plates or HPLC system

  • Scintillation counter

Procedure:

  • Prepare cell or tissue lysates by homogenization in a suitable buffer.

  • Set up reaction mixtures containing the assay buffer, lysate, and varying concentrations of this compound. Include a control without this compound.

  • Pre-incubate the mixtures for a short period to allow this compound to bind to the enzyme.

  • Initiate the reaction by adding [³H]UTP.

  • Incubate the reactions at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Separate the unreacted [³H]UTP from the product [³H]CTP using TLC or HPLC.

  • Quantify the amount of [³H]CTP formed using a scintillation counter.

  • Calculate the enzyme activity and the percentage of inhibition by this compound.

Measurement of Intracellular Nucleotide Pools by HPLC

This protocol outlines a general method for quantifying the changes in nucleotide pools following this compound treatment.

Principle: High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying small molecules, including nucleotides. Cells are treated with this compound, and then the nucleotides are extracted and analyzed by HPLC with UV detection.

Materials:

  • Cultured cells

  • This compound solution

  • Perchloric acid (for extraction)

  • Potassium hydroxide (for neutralization)

  • HPLC system with a suitable column (e.g., anion-exchange or reverse-phase)

  • Nucleotide standards (ATP, GTP, CTP, UTP)

Procedure:

  • Culture cells to the desired confluency and treat them with this compound for a specific duration.

  • Harvest the cells and extract the nucleotides by adding ice-cold perchloric acid.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Neutralize the supernatant containing the nucleotides with potassium hydroxide.

  • Centrifuge to remove the potassium perchlorate precipitate.

  • Filter the supernatant and inject a known volume into the HPLC system.

  • Separate the nucleotides using an appropriate gradient of mobile phases.

  • Detect the nucleotides by their UV absorbance at 254 nm.

  • Identify and quantify the nucleotides by comparing their retention times and peak areas to those of the nucleotide standards.

  • Normalize the nucleotide amounts to the cell number or total protein content.

Conclusion

This compound's potent anti-proliferative effects are a direct consequence of its ability to disrupt fundamental biochemical pathways. By acting as a glutamine antagonist, it effectively shuts down the de novo synthesis of purine and pyrimidine nucleotides, thereby depriving cancer cells of the essential components for DNA and RNA replication. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and exploit the therapeutic potential of this compound and other glutamine antagonists. Further research into the broader metabolic consequences of this compound treatment, particularly its effects on pathways beyond nucleotide synthesis, will undoubtedly unveil new therapeutic opportunities and a deeper understanding of cancer cell metabolism.

References

Methodological & Application

Acivicin In Vitro Experimental Protocol for HepG2 Cells: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acivicin is a naturally derived antitumor antibiotic that functions as a glutamine antagonist.[1][2] By mimicking glutamine, this compound competitively inhibits several key enzymes involved in the de novo biosynthesis of purine and pyrimidine nucleotides, essential components for DNA and RNA synthesis.[1] This mechanism leads to the depletion of crucial molecules like CTP and other deoxynucleoside triphosphates, ultimately hindering the proliferation of cancer cells that are often highly dependent on glutamine metabolism.[1] This document provides detailed protocols for in vitro experiments designed to evaluate the efficacy of this compound against the hepatocellular carcinoma cell line, HepG2.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting glutamine amidotransferases, which are critical for the synthesis of purine and pyrimidine precursors. By inhibiting these enzymes, this compound disrupts the production of nucleotides necessary for DNA and RNA replication, leading to cell growth inhibition. One of the specific targets of this compound in HepG2 cells is the enzyme ALDH4A1.

Data Presentation

Table 1: Cell Viability of HepG2 Cells Treated with this compound

CompoundCell LineIncubation TimeIC50 Value (µM)Assay Method
This compoundHepG25 days0.7[3]Crystal Violet Staining[3]
This compound Derivative (ACV1)HepG25 days14[3]Crystal Violet Staining[3]

Table 2: Apoptosis Analysis of HepG2 Cells Treated with this compound (Template)

TreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis% Necrosis% Live Cells
Control0
This compound0.7 (IC50)
This compound1.4 (2x IC50)

Table 3: Cell Cycle Analysis of HepG2 Cells Treated with this compound (Template)

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Control0
This compound0.7 (IC50)
This compound1.4 (2x IC50)

Experimental Protocols

Cell Culture

HepG2 cells are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (Crystal Violet Staining)

This protocol is adapted from a study that determined the IC50 of this compound in HepG2 cells.[3]

  • Cell Seeding: Seed 6,000 HepG2 cells per well in 100 µL of complete medium in a 96-well flat-bottom plate. Culture for 12 hours to allow for cell attachment.[3]

  • Compound Preparation: Prepare 100x stock solutions of this compound in DMSO. Dilute the stock solutions 1:100 in culture medium to achieve the desired final concentrations.[3]

  • Treatment: Carefully remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plates for up to 120 hours (5 days).[3]

  • Fixation: Add 10 µL of 11% glutaraldehyde solution to each well and incubate at room temperature for 30 minutes.[3]

  • Washing: Remove the glutaraldehyde solution and wash the cells 10 times with deionized water. Allow the plates to dry overnight.[3]

  • Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate for 30 minutes at room temperature.[3]

  • Final Wash: Remove the crystal violet solution and wash the wells 10 times with deionized water. Allow the plates to dry overnight.[3]

  • Quantification: Solubilize the stained cells by adding a suitable solvent (e.g., 10% acetic acid) and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This is a generalized protocol for HepG2 cells that can be used to assess this compound-induced apoptosis.

  • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This is a standard protocol for analyzing the cell cycle distribution in HepG2 cells.

  • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start culture HepG2 Cell Culture start->culture seed Seed Cells in Plates culture->seed treat Treat with this compound seed->treat incubate Incubate treat->incubate viability Cell Viability Assay (Crystal Violet) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubate->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for in vitro evaluation of this compound in HepG2 cells.

acivicin_pathway cluster_input Inputs cluster_pathway Metabolic Pathway glutamine Glutamine amidotransferases Glutamine Amidotransferases glutamine->amidotransferases This compound This compound This compound->amidotransferases purine_pyrimidine Purine & Pyrimidine Biosynthesis amidotransferases->purine_pyrimidine nucleotides Nucleotides (d)NTPs purine_pyrimidine->nucleotides proliferation Cell Proliferation dna_rna DNA & RNA Synthesis nucleotides->dna_rna dna_rna->proliferation

Caption: this compound inhibits glutamine amidotransferases, disrupting nucleotide synthesis.

References

Application Notes and Protocols for Acivicin in Cancer Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acivicin is a naturally occurring modified amino acid isolated from Streptomyces sviceus.[1][2] As a structural analog of glutamine, it functions as an antagonist to glutamine metabolism, a critical pathway for the proliferation of many cancer cells.[2][3][4] this compound irreversibly inhibits several key enzymes involved in nucleotide biosynthesis, making it a subject of interest in cancer research.[2][5] These application notes provide a comprehensive overview of the use of this compound in cancer cell culture studies, including its mechanism of action, protocols for key experiments, and relevant quantitative data.

Mechanism of Action

This compound's primary antitumor activity stems from its ability to inhibit glutamine amidotransferases, enzymes essential for the de novo synthesis of purines and pyrimidines.[3][5] By mimicking glutamine, this compound binds to the active sites of these enzymes, leading to their irreversible inactivation.[5] Key enzymatic targets include:

  • CTP Synthetase: Involved in pyrimidine biosynthesis.[1][2][6]

  • XMP Aminase (GMP Synthase): Involved in purine biosynthesis.[1][2][6]

  • Carbamoyl Phosphate Synthetase II: A crucial enzyme in the pyrimidine synthesis pathway.[1]

Inhibition of these enzymes leads to a depletion of cellular pools of cytidine triphosphate (CTP) and guanosine triphosphate (GTP), thereby arresting DNA and RNA synthesis and inhibiting cell proliferation.[1][5]

Recent studies have also identified Aldehyde Dehydrogenase 4A1 (ALDH4A1) as a target of this compound.[1][7] Inhibition of ALDH4A1 has been shown to severely impede cancer cell growth, providing another dimension to this compound's cytotoxic effects.[1][7]

cluster_this compound This compound cluster_Enzymes Enzymatic Targets cluster_Pathways Affected Pathways cluster_Effects Cellular Effects This compound This compound (Glutamine Analog) GAT Glutamine Amidotransferases This compound->GAT Inhibits ALDH4A1 ALDH4A1 This compound->ALDH4A1 Inhibits CTP_Synthase CTP Synthase XMP_Aminase XMP Aminase CPSII Carbamoyl Phosphate Synthetase II Pyrimidine_Synth Pyrimidine Synthesis CTP_Synthase->Pyrimidine_Synth Key enzyme in Purine_Synth Purine Synthesis XMP_Aminase->Purine_Synth Key enzyme in CPSII->Pyrimidine_Synth Key enzyme in Metabolism Cellular Metabolism ALDH4A1->Metabolism Regulates Nucleotide_Depletion Depletion of CTP & GTP pools Purine_Synth->Nucleotide_Depletion Pyrimidine_Synth->Nucleotide_Depletion Growth_Inhibition Inhibition of Cancer Cell Growth Metabolism->Growth_Inhibition Impacts Nucleotide_Depletion->Growth_Inhibition Leads to

Figure 1: Mechanism of action of this compound in cancer cells.

Data Presentation

The following table summarizes the effective concentrations and observed effects of this compound and its derivatives in various cancer cell lines as reported in the literature.

CompoundCell LineAssay TypeConcentrationIncubation TimeObserved EffectReference
This compound Derivative (ACV1)HepG2 (Hepatocellular Carcinoma)Cell Growth AssayIC50: 14 µM5 daysSignificant reduction in cellular growth.[1]
This compound Derivative (ACV2)HepG2 (Hepatocellular Carcinoma)Cell Growth Assay-2 daysSignificant inhibition of cell growth.[1]
This compound Derivative (ACV1)HepG2 (Hepatocellular Carcinoma)Target Binding Assay25 µMUp to several daysBinding to ALDH4A1.[1]
This compound Derivative (ACV2)HepG2 (Hepatocellular Carcinoma)Target Binding Assay10 µMUp to several daysBinding to targets.[1]
This compoundMCF-7 (Breast Cancer)Cell Viability Assay6.25 µM24 hoursReduction in cell viability.[8]
This compoundOAW-42 (Ovarian Cancer)Cell Proliferation & Invasion AssayNot specifiedNot specifiedSynergistic reduction in proliferation and invasion with glutaminase.[9]
This compoundP388 (Leukemia)In vivo tumor modelNot applicableNot applicableAntitumor activity.[6]
This compoundL1210 (Leukemia)In vivo tumor modelNot applicableNot applicableAntitumor activity.[2][6]

Experimental Protocols

General Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cancer cells in the appropriate culture vessel (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. For example, seed HepG2 cells at a density of 6,000 cells per well in a 96-well plate.[1]

  • Cell Adherence: Allow cells to adhere and stabilize for 12-24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO or sterile phosphate-buffered saline (PBS). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Treatment: Dilute the this compound stock solution to the desired final concentrations in fresh culture medium. Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells with this compound for the desired duration (e.g., 24, 48, 72, 96, or 120 hours), depending on the experimental endpoint.[1]

cluster_workflow Experimental Workflow for this compound Studies cluster_assays Downstream Assays start Start seed_cells Seed Cancer Cells in Culture Plates start->seed_cells adherence Allow Cell Adherence (12-24h) seed_cells->adherence prepare_this compound Prepare this compound Working Solutions adherence->prepare_this compound treatment Treat Cells with this compound and Vehicle Control prepare_this compound->treatment incubation Incubate for Desired Duration treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay protein_rna_extraction Protein/RNA Extraction (for Western Blot/qPCR) incubation->protein_rna_extraction end End

Figure 2: General experimental workflow for this compound studies.

Cell Viability Assay (MTT/MTS Protocol)

This protocol is adapted from standard cell viability assay procedures.[10][11]

  • Cell Treatment: Following the general treatment protocol, at the end of the incubation period, proceed with the viability assay.

  • Reagent Preparation: Prepare the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution at 5 mg/mL in sterile PBS or an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution according to the manufacturer's instructions.

  • Addition of Reagent:

    • For MTT: Add 10 µL of the MTT solution to each well of a 96-well plate containing 100 µL of medium.

    • For MTS: Add 20 µL of the MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT only): Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining Protocol)

This protocol is based on standard Annexin V staining procedures for flow cytometry.[12][13][14][15]

  • Cell Harvesting: After treatment with this compound, collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent like trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300-400 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V.

    • Add a viability dye such as Propidium Iodide (PI) or 7-AAD to differentiate between early apoptotic and late apoptotic/necrotic cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.

Logical Relationships and Applications

The use of this compound in cancer cell culture studies has elucidated several key relationships and potential therapeutic applications.

cluster_this compound This compound cluster_properties Properties cluster_mechanisms Mechanisms cluster_outcomes In Vitro Outcomes cluster_applications Potential Applications This compound This compound Glutamine_Analog Glutamine Analog This compound->Glutamine_Analog is a Enzyme_Inhibitor Enzyme Inhibitor This compound->Enzyme_Inhibitor acts as an Inhibits_Nucleotide_Synth Inhibits Nucleotide Synthesis Glutamine_Analog->Inhibits_Nucleotide_Synth leads to Inhibits_ALDH4A1 Inhibits ALDH4A1 Enzyme_Inhibitor->Inhibits_ALDH4A1 results in Reduces_Viability Reduces Cancer Cell Viability Inhibits_Nucleotide_Synth->Reduces_Viability Inhibits_ALDH4A1->Reduces_Viability Induces_Apoptosis Induces Apoptosis Reduces_Viability->Induces_Apoptosis Combination_Therapy Combination Therapy (e.g., with Glutaminase) Reduces_Viability->Combination_Therapy supports use in Monotherapy Monotherapy for Glutamine-Dependent Cancers Induces_Apoptosis->Monotherapy supports use as

Figure 3: Logical relationships and applications of this compound.

Conclusion

This compound remains a valuable tool for studying the role of glutamine metabolism in cancer. Its well-defined mechanism of action and potent anti-proliferative effects make it a useful compound for in vitro studies aimed at identifying cancer cell vulnerabilities and exploring novel therapeutic strategies. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments using this compound in a cancer cell culture context. However, it is important to note that clinical development of this compound has been hampered by toxicity, particularly neurotoxicity.[1][7][16] Therefore, its application may be more suited for preclinical research and as a lead compound for the development of more targeted and less toxic glutamine antagonists.

References

Application Note: Quantitative Analysis of Acivicin in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

AN-ACV-001

Audience: Researchers, scientists, and drug development professionals in pharmacology, oncology, and bioanalysis.

Purpose: This document provides a detailed overview of the mechanism of action for the glutamine antagonist Acivicin and outlines a representative protocol for its quantification in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound (AT-125) is an amino acid analog isolated from Streptomyces sviceus that exhibits potent antitumor and antibiotic properties.[1][2][3] Structurally similar to glutamine, this compound functions as a competitive inhibitor of several key enzymes involved in nucleotide biosynthesis.[1][4] Its primary mechanism involves the inhibition of glutamine amidotransferases, which are crucial for the de novo synthesis of purine and pyrimidine nucleotides.[1][5] This activity leads to the depletion of essential precursors for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells.[6]

Given its potent cytotoxic effects and its investigation as a chemotherapeutic agent, the ability to accurately quantify this compound concentrations in biological samples (e.g., plasma, tissue) is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. This application note details this compound's mechanism of action and provides a robust protocol for its detection using LC-MS/MS, a highly sensitive and specific analytical technique.

Mechanism of Action: Inhibition of Nucleotide Synthesis

This compound exerts its biological effects by irreversibly inhibiting glutamine-dependent enzymes.[7] As a glutamine analog, it binds to the glutamine-binding site of these enzymes, leading to their inactivation.[1][8] Key targets include CTP Synthetase and GMP Synthetase, which are essential for the production of cytidine triphosphate (CTP) and guanosine monophosphate (GMP), respectively.[6][9][10] The inhibition of these pathways disrupts nucleotide pools, ultimately leading to cell growth inhibition and apoptosis.[6][11]

Acivicin_Pathway cluster_pathway De Novo Nucleotide Synthesis Glutamine Glutamine CTPS CTP Synthetase Glutamine->CTPS GMPS GMP Synthetase Glutamine->GMPS UTP UTP UTP->CTPS XMP XMP XMP->GMPS CTP CTP DNA_RNA DNA/RNA Synthesis & Cell Proliferation CTP->DNA_RNA GMP GMP GMP->DNA_RNA CTPS->CTP GMPS->GMP This compound This compound This compound->CTPS Inhibition This compound->GMPS Inhibition

Figure 1. this compound inhibits key enzymes in nucleotide synthesis pathways.[1][6][9][10]

Analytical Method: LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the preferred method for quantifying small molecules like this compound in complex biological matrices due to its high sensitivity, specificity, and robustness.[12][13] The method involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

The general workflow for analyzing this compound in plasma samples involves protein precipitation to remove larger molecules, followed by separation using HPLC and detection by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Acivicin_Workflow Sample 1. Plasma Sample Collection (e.g., K2EDTA Plasma) Spike 2. Spiking (Add Internal Standard) Sample->Spike Precipitate 3. Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation (Separate Precipitate) Precipitate->Centrifuge Supernatant 5. Supernatant Transfer (Collect Extract) Centrifuge->Supernatant Inject 6. LC-MS/MS Injection (Analyze Sample) Supernatant->Inject Data 7. Data Processing (Quantification) Inject->Data

Figure 2. General experimental workflow for this compound analysis in plasma.

Detailed Experimental Protocol (LC-MS/MS)

This protocol is a representative method and should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) before implementation.[14]

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-¹³C₅,¹⁵N₂ (if available)

  • Control human plasma (K₂EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 100 ng/mL in 50% ACN).

  • Vortex briefly for 5-10 seconds.

  • Add 200 µL of cold ACN (containing 0.1% FA) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography Conditions

The following conditions are typical for separating small polar molecules like this compound.

  • HPLC System: Standard UPLC/HPLC system

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% FA

  • Mobile Phase B: Acetonitrile + 0.1% FA

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 95
    2.5 50
    3.0 50
    3.1 95

    | 5.0 | 95 |

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temp: 500°C

  • Capillary Voltage: 3.5 kV

  • MRM Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z)
    This compound 179.0 115.0

    | this compound IS | 186.0 | 121.0 |

Note: MRM transitions must be optimized empirically using the reference standard.

Method Performance Characteristics

A validated bioanalytical method should meet specific criteria for linearity, sensitivity, accuracy, and precision. The table below summarizes typical acceptance criteria for an LC-MS/MS assay.

ParameterTypical Value / Acceptance Criteria
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)
Matrix Effect Within acceptable limits (e.g., 85-115%)
Recovery Consistent and reproducible

These values are representative and must be established during method validation.

Conclusion

The quantification of this compound in biological samples is essential for its continued study and potential clinical application. The LC-MS/MS method outlined provides a sensitive, specific, and reliable approach for this purpose. The protocol leverages a straightforward protein precipitation for sample cleanup and HILIC chromatography for separation, which is well-suited for polar analytes like this compound. Proper method validation is a mandatory prerequisite to ensure data integrity for preclinical and clinical studies.

References

Application Notes and Protocols for Activity-Based Protein Profiling (ABPP) with Acivicin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes in complex biological systems. This technique utilizes chemical probes that covalently bind to the active sites of specific enzyme classes, allowing for their detection, enrichment, and identification. Acivicin, a natural product isolated from Streptomyces sviceus, has emerged as a valuable scaffold for the design of ABPP probes. Its reactive 4-chloroisoxazole warhead shows a preference for targeting nucleophilic serine or cysteine residues within enzyme active sites. Functionalized derivatives of this compound, typically featuring an alkyne handle for click chemistry, enable the sensitive and specific profiling of enzyme activities in various contexts, including cancer cell lines.

These application notes provide an overview of the use of this compound derivatives in ABPP, with a focus on target discovery in cancer cells. Detailed protocols for probe synthesis, cell-based labeling, and proteomic analysis are provided to guide researchers in applying this methodology.

Applications

  • Target Identification and Validation: this compound-based ABPP is a robust method for identifying the cellular targets of this compound and its derivatives. This is crucial for understanding its mechanism of action and elucidating reasons for its cytotoxicity, which has limited its clinical use as an anti-cancer agent.

  • Drug Discovery and Development: By identifying the on- and off-targets of this compound derivatives, researchers can optimize lead compounds to enhance their selectivity and reduce toxicity. Competitive ABPP experiments can be employed to screen for and characterize novel inhibitors of this compound-targeted enzymes.

  • Enzyme Function Discovery: ABPP with this compound probes can uncover novel enzymatic activities and regulatory pathways in various physiological and pathological states. For instance, it has been instrumental in identifying specific aldehyde dehydrogenases as prominent targets of this compound in cancer cells.

Quantitative Data Presentation

The following tables summarize quantitative data from a representative ABPP study using this compound derivatives in HepG2 human liver cancer cells. Data was obtained by quantitative mass spectrometry, and values represent the fold-enrichment of identified proteins following treatment with this compound-based probes compared to a control.

Table 1: Proteins Significantly Enriched by this compound-Alkyne Probe (ACV-alkyne) in HepG2 Cells

ProteinGeneCellular LocalizationFold Enrichment (Probe/Control)p-value
Aldehyde dehydrogenase 4 family, member A1ALDH4A1Mitochondrion15.6< 0.001
Carboxylesterase 1CES1Endoplasmic Reticulum12.3< 0.001
Aldehyde dehydrogenase 1 family, member A1ALDH1A1Cytoplasm8.9< 0.005
Aldehyde dehydrogenase 2 family memberALDH2Mitochondrion7.5< 0.005
GlutaminaseGLSMitochondrion5.2< 0.01

Table 2: Competitive Inhibition of Target Engagement by Co-incubation with Parent this compound

ProteinGeneFold Enrichment (Probe alone)Fold Enrichment (Probe + this compound)% Inhibition
ALDH4A1ALDH4A115.61.888.5%
CES1CES112.32.182.9%
ALDH1A1ALDH1A18.93.560.7%
ALDH2ALDH27.52.961.3%
GLSGLS5.24.513.5%

Experimental Protocols

Protocol 1: Synthesis of this compound-Alkyne Probe

This protocol describes the synthesis of an alkyne-functionalized this compound probe (ACV-alkyne) for use in ABPP experiments. The alkyne handle allows for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry.

Materials:

  • This compound

  • Propargylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) portion-wise to the solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • The filtrate containing the NHS-activated this compound is used directly in the next step.

  • Coupling with Propargylamine:

    • To the filtrate from the previous step, add propargylamine (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of DCM and methanol to yield the pure this compound-alkyne probe.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Situ ABPP of this compound Derivatives in Cancer Cells

This protocol details the labeling of target proteins with the this compound-alkyne probe in intact HepG2 cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • This compound-alkyne probe (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail)

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in DMEM to ~80% confluency in 10 cm dishes.

    • Aspirate the medium and wash the cells once with PBS.

    • Add fresh serum-free DMEM containing the desired concentration of the this compound-alkyne probe (e.g., 10 µM). For competitive labeling, pre-incubate cells with the parent this compound for 1 hour before adding the probe.

    • Incubate the cells for 2 hours at 37 °C in a 5% CO₂ incubator.

  • Cell Lysis:

    • After incubation, aspirate the medium and wash the cells three times with cold PBS to remove excess probe.

    • Add 1 mL of cold lysis buffer to each dish and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4 °C to pellet cell debris.

    • Collect the supernatant (proteome lysate) and determine the protein concentration using a Bradford or BCA assay.

Protocol 3: Click Chemistry and Proteomic Analysis

This protocol describes the attachment of a biotin tag to the probe-labeled proteins and their subsequent preparation for mass spectrometry-based identification and quantification.

Materials:

  • Probe-labeled proteome lysate (from Protocol 2)

  • Azide-PEG3-Biotin

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Cold acetone

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Streptavidin agarose beads

Procedure:

  • Click Chemistry Reaction:

    • To 1 mg of the probe-labeled proteome lysate, add the following click chemistry reagents to the final concentrations: 100 µM Azide-PEG3-Biotin, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle rotation.

  • Protein Precipitation:

    • Precipitate the proteins by adding four volumes of cold acetone and incubating at -20 °C overnight.

    • Centrifuge at 14,000 x g for 30 minutes at 4 °C to pellet the proteins.

    • Discard the supernatant and wash the protein pellet twice with cold methanol.

  • Enrichment of Biotinylated Proteins:

    • Resuspend the protein pellet in PBS containing 1% SDS.

    • Add streptavidin agarose beads and incubate for 2 hours at room temperature with rotation to capture the biotinylated proteins.

    • Wash the beads sequentially with PBS containing 1% SDS, 6 M urea, and finally with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (50 mM Tris-HCl pH 8.0, 2 M urea).

    • Reduce the proteins with 10 mM DTT for 30 minutes at 37 °C.

    • Alkylate with 20 mM IAA for 30 minutes at room temperature in the dark.

    • Add trypsin (1:50 enzyme to protein ratio) and digest overnight at 37 °C.

  • Mass Spectrometry Analysis:

    • Elute the tryptic peptides from the beads and desalt using a C18 StageTip.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins using a suitable proteomics software package (e.g., MaxQuant) by searching against a human protein database.

Visualizations

ABPP_Workflow cluster_Cellular In-Cellular Environment cluster_Biochemical Biochemical Processing cluster_Analysis Data Analysis IntactCells Intact Cancer Cells LabeledProteome Probe-Labeled Proteome IntactCells->LabeledProteome Incubation Probe This compound-Alkyne Probe Probe->LabeledProteome Lysis Cell Lysis LabeledProteome->Lysis Click Click Chemistry (Azide-Biotin) Lysis->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Protein ID & Quantification LCMS->Data

Caption: Workflow for ABPP with this compound-Alkyne Probes.

Purine_Pyrimidine_Metabolism PRPP PRPP PRA Phosphoribosylamine PRPP->PRA Glutamine Amidotransferase IMP IMP PRA->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP Glutamine Glutamine + CO2 + ATP Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P CPS II UMP UMP Carbamoyl_P->UMP Multiple Steps UTP UTP UMP->UTP CTP CTP UTP->CTP CTP Synthetase This compound This compound This compound->PRA Inhibits This compound->Carbamoyl_P Inhibits This compound->CTP Inhibits

Caption: Inhibition of Nucleotide Synthesis by this compound.

Application Notes and Protocols for Assessing Acivicin's Effect on Cell Viability with the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Acivicin is a naturally occurring antitumor antibiotic produced by Streptomyces sviceus.[1][2] Structurally, it acts as an analog of L-glutamine, which allows it to interfere with metabolic pathways that utilize glutamine.[1][3] Its antitumor activity is primarily mediated through the inhibition of glutamine amidotransferases, which are enzymes crucial for the biosynthesis of nucleotides like purines and pyrimidines.[1][2][4] By blocking these enzymes, this compound can deplete the cellular pools of CTP and GTP, thereby hindering DNA and RNA synthesis and inhibiting cancer cell growth.[1][5] More recent studies have identified additional targets, such as the enzyme ALDH4A1; inhibition of this enzyme's activity by this compound has been shown to severely inhibit cell growth.[1][6][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[8] The assay's principle is based on the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[9] This reduction is carried out by mitochondrial dehydrogenase enzymes, and the amount of formazan produced is directly proportional to the number of viable cells.[9]

This document provides a detailed protocol for using the MTT assay to quantify the cytotoxic effects of this compound on cultured cancer cells, enabling researchers to determine key parameters such as the IC50 (half-maximal inhibitory concentration) value.

This compound's Mechanism of Action

This compound exerts its cytotoxic effects by targeting key metabolic enzymes. As a glutamine analog, it competitively inhibits glutamine-dependent enzymes, disrupting nucleotide synthesis.[4][10] It also directly binds to and inhibits other enzymes vital for cell survival, such as ALDH4A1.[6][11]

This compound This compound Gln_Amidotrans Glutamine Amidotransferases This compound->Gln_Amidotrans Inhibits ALDH4A1 ALDH4A1 This compound->ALDH4A1 Inhibits Nucleotide_Synth Purine & Pyrimidine Biosynthesis Gln_Amidotrans->Nucleotide_Synth Cell_Viability Inhibition of Cell Growth & Viability ALDH4A1->Cell_Viability Nucleotide_Synth->Cell_Viability Glutamine Glutamine Glutamine->Gln_Amidotrans

Caption: this compound's inhibitory effect on cellular pathways.

Experimental Protocols

This protocol outlines the necessary steps to evaluate the cytotoxicity of this compound using the MTT assay.

3.1. Materials and Reagents

  • Cell Lines: Appropriate cancer cell line (e.g., HepG2, A549).

  • This compound: Stock solution prepared in a suitable solvent (e.g., sterile water or PBS) and stored at -20°C.

  • Cell Culture Medium: As required for the specific cell line (e.g., DMEM or RPMI-1640), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).[12] This solution should be filter-sterilized and protected from light.[12][13]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Equipment:

    • Sterile 96-well flat-bottom plates

    • Humidified incubator (37°C, 5% CO₂)

    • Multichannel pipette

    • Microplate reader (capable of reading absorbance at 570 nm)

    • Laminar flow hood

3.2. Experimental Workflow

The overall workflow involves cell seeding, treatment with this compound, incubation, addition of MTT reagent, solubilization of formazan crystals, and finally, measurement of absorbance.

A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24 hours) A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate (2-4 hours) E->F G 7. Add Solubilization Solution (DMSO) F->G H 8. Incubate & Shake (e.g., 15 mins) G->H I 9. Measure Absorbance (570 nm) H->I J 10. Analyze Data (% Viability, IC50) I->J

Caption: Workflow for the MTT cytotoxicity assay.

3.3. Detailed Step-by-Step Procedure

  • Cell Seeding:

    • Harvest and count cells. Resuspend the cells in fresh culture medium to achieve the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density (typically between 1,000 to 100,000 cells/well) should be determined beforehand for each cell line to ensure cells are in the exponential growth phase during the assay.

    • Include control wells containing medium only for background absorbance measurements.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the corresponding this compound dilution.

    • For control wells, add 100 µL of medium containing the same concentration of vehicle (solvent used to dissolve this compound) as the treated wells. Untreated wells should receive 100 µL of fresh medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT reagent to each well, resulting in a final concentration of approximately 0.5 mg/mL.[15]

    • Return the plate to the incubator for 2 to 4 hours. During this time, viable cells will reduce the MTT to purple formazan crystals.

    • After incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then aspirate.[13]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • To ensure complete solubilization, shake the plate on an orbital shaker for about 15 minutes, protected from light.[13]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm can be used to reduce background noise. Read the plate within 1 hour of adding the solubilization solution.[13]

3.4. Data Analysis

  • Correct Absorbance: Subtract the average absorbance of the medium-only blank wells from all other absorbance readings.

  • Calculate Percentage Viability: The viability of cells in each treated well is expressed as a percentage relative to the untreated control cells.

    • Percentage Viability (%) = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control Cells) x 100

  • Determine IC50: Plot the percentage viability against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Sample Raw Absorbance Data (570 nm) from MTT Assay Hypothetical data for illustrative purposes.

This compound (µM)Replicate 1Replicate 2Replicate 3Average Absorbance
0 (Control)1.2541.2881.2711.271
11.1031.1211.0951.106
50.8550.8790.8630.866
100.6410.6350.6500.642
250.3120.3300.3250.322
500.1500.1450.1580.151
1000.0880.0910.0850.088
Blank (Medium)0.0750.0720.0740.074

Table 2: Calculated Cell Viability and IC50 Value Based on the hypothetical data from Table 1 after blank correction.

This compound (µM)Average Corrected AbsorbanceCell Viability (%)
0 (Control)1.197100.0%
11.03286.2%
50.79266.2%
100.56847.5%
250.24820.7%
500.0776.4%
1000.0141.2%
Calculated IC50 ~9.5 µM

References

Determining the Potency of Acivicin: Application Notes and Protocols for IC50 Assessment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Palo Alto, CA – November 10, 2025 – In the ongoing effort to characterize novel anti-cancer therapeutics, the determination of a compound's half-maximal inhibitory concentration (IC50) remains a cornerstone of preclinical evaluation. This document provides detailed application notes and protocols for assessing the IC50 of Acivicin, a glutamine analog with demonstrated antitumor properties, across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology research.

This compound, a product of Streptomyces sviceus, functions as an irreversible inhibitor of glutamine-dependent enzymes.[1] By mimicking glutamine, this compound disrupts critical metabolic pathways essential for cancer cell proliferation, primarily the de novo synthesis of purines and pyrimidines required for DNA and RNA replication.[2][3] Its potent inhibitory action on enzymes like CTP synthase and GMP synthase leads to the depletion of nucleotide pools, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][4]

Quantitative Analysis of this compound's Cytotoxicity

The efficacy of this compound varies among different cancer cell types, underscoring the importance of determining its IC50 in a panel of relevant cell lines. The following table summarizes available data on the IC50 of this compound.

Cell LineCancer TypeIC50 (µM)Assay Conditions & Duration
HepG2Hepatocellular Carcinoma0.7Crystal violet staining, 5 days
MIA PaCa-2Pancreatic Carcinoma~5 µM (78% growth inhibition)Continuous culture, 72 hours
MCF-7Breast AdenocarcinomaPotent inhibition at lower concentrationsMTT assay, 24 hours
Rat HepatomaHepatoma0.5Not specified, 7 days

Note: The value for MIA PaCa-2 is an approximation derived from the reported growth inhibition at that concentration.[5] For MCF-7, while a precise IC50 value was not found in the literature, studies indicate potent inhibition at low micromolar concentrations.[4]

Comprehensive Experimental Protocols

A standardized and reproducible protocol is crucial for obtaining reliable IC50 values. The following is a detailed methodology for determining the IC50 of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

Protocol for IC50 Determination via MTT Assay

1. Reagents and Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO or sterile water)

  • Sterile 96-well flat-bottom cell culture plates

  • Sterile Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Multichannel pipette and sterile tips

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

2. Cell Seeding:

  • Maintain the cancer cell lines in T-75 flasks until they reach approximately 80% confluency to ensure they are in the logarithmic growth phase.

  • Harvest the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.

  • Resuspend the cells in fresh medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to a final concentration that will allow for logarithmic growth over the course of the experiment (typically 5,000 to 10,000 cells per 100 µL). This should be optimized for each cell line.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow the cells to adhere.

3. Compound Treatment:

  • Prepare a serial dilution of this compound in complete culture medium. A broad concentration range is recommended for the initial experiment (e.g., 0.01 µM to 100 µM), which can be narrowed in subsequent assays for greater precision.

  • Ensure that the final concentration of the solvent (e.g., DMSO) in the medium is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

  • Include appropriate controls: vehicle control (medium with solvent) and untreated control (medium only).

  • After the 24-hour cell adhesion period, carefully aspirate the medium and add 100 µL of the prepared this compound dilutions or control solutions to the designated wells. It is recommended to test each concentration in triplicate.

  • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

4. Cell Viability Measurement (MTT Assay):

  • Following the treatment incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Carefully aspirate the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

5. Data Analysis and IC50 Calculation:

  • Average the absorbance readings from the triplicate wells for each condition.

  • Subtract the average absorbance of the blank (medium only) from all other readings.

  • Calculate the percentage of cell viability for each this compound concentration using the formula: % Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) × 100

  • Plot the percent viability against the logarithm of the this compound concentration.

  • Use a non-linear regression model (sigmoidal dose-response curve) to fit the data and determine the IC50 value. Software such as GraphPad Prism is highly recommended for this analysis.

Visualizing the Science: Pathways and Workflows

To facilitate a deeper understanding of this compound's mechanism and the experimental procedure, the following diagrams have been generated.

Acivicin_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space cluster_target Target Enzymes cluster_process Metabolic Process cluster_outcome Cellular Outcome Glutamine_ext Glutamine Transporter Amino Acid Transporters Glutamine_ext->Transporter Acivicin_ext This compound Acivicin_ext->Transporter Glutamine_int Glutamine Transporter->Glutamine_int Acivicin_int This compound Transporter->Acivicin_int Amidotransferases Glutamine Amidotransferases (e.g., CTP & GMP Synthase) Glutamine_int->Amidotransferases Substrate Acivicin_int->Amidotransferases Irreversible Inhibition Biosynthesis Purine & Pyrimidine Biosynthesis Amidotransferases->Biosynthesis Inhibition Inhibition of DNA/RNA Synthesis Amidotransferases->Inhibition Blockade Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis

Caption: The inhibitory pathway of this compound in cancer cells.

IC50_Experimental_Workflow start Start: Cell Culture seeding 1. Seed Cells in 96-Well Plate start->seeding adhesion 2. Incubate for 24h (Adhesion) seeding->adhesion treatment 3. Add this compound Serial Dilutions adhesion->treatment incubation 4. Incubate for 24-72h treatment->incubation assay 5. Add MTT Reagent incubation->assay formazan 6. Incubate for 3-4h (Formazan Formation) assay->formazan solubilize 7. Solubilize Crystals with DMSO formazan->solubilize read 8. Read Absorbance at 570nm solubilize->read analyze 9. Calculate % Viability & Plot Dose-Response Curve read->analyze calculate 10. Determine IC50 via Non-Linear Regression analyze->calculate end End: Report IC50 Value calculate->end

Caption: A step-by-step workflow for IC50 determination.

References

Application Notes and Protocols for Studying Glutathione Metabolism Using Acivicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acivicin is a potent, irreversible inhibitor of γ-glutamyl transpeptidase (GGT), a key enzyme in the catabolism of extracellular glutathione (GSH).[1] By blocking GGT, this compound allows for the accumulation of extracellular GSH, making it an invaluable tool for studying glutathione metabolism, including its synthesis, release, and turnover.[2] These application notes provide detailed protocols for utilizing this compound to investigate various aspects of glutathione metabolism in both in vitro and in vivo models. This compound's utility extends to understanding the role of glutathione in drug metabolism and toxicity, as it can prevent the breakdown of glutathione-drug conjugates.[3][4]

It is important to note that this compound is also a glutamine antagonist and can inhibit other glutamine-dependent enzymes, which may influence experimental outcomes.[5][6] Researchers should consider these off-target effects when designing and interpreting their experiments.

Data Presentation

The following tables summarize key quantitative data for the use of this compound in studying glutathione metabolism.

Table 1: this compound Concentration for Inhibition of γ-Glutamyl Transpeptidase (GGT) Activity

Cell Line/SystemIC50Half-Maximal InhibitionMaximal InhibitionReference
Astroglia-rich primary cultures~5 µM~5 µM~50 µM[7]
HCC1806 cells73.1 µM--[7]

Table 2: Effects of this compound on Glutathione Levels

Cell Line/SystemThis compound ConcentrationIncubation TimeEffect on Extracellular GSHEffect on Intracellular GSHReference
Astroglia-rich primary cultures>10 µMUp to 10 hIncreased up to 3-foldReduced to 75% of control[7]
HeLa and hepatoma cellsNot specifiedNot specifiedSignificant accumulation-[2]
Platelet concentratesNot specified7 daysAccumulation to 150% of Day 1Progressive decline (similar to control)[8]

Experimental Protocols

Protocol 1: Determination of γ-Glutamyl Transpeptidase (GGT) Activity

This protocol describes a colorimetric assay to measure GGT activity in cell lysates or tissue homogenates, and to assess the inhibitory effect of this compound. The assay is based on the cleavage of the substrate L-γ-glutamyl-p-nitroanilide (GGPNA), which releases p-nitroaniline (pNA), a yellow product that can be quantified spectrophotometrically.

Materials:

  • GGT Assay Buffer (e.g., Tris-HCl buffer with glycylglycine)

  • L-γ-glutamyl-p-nitroanilide (GGPNA) substrate solution

  • p-nitroaniline (pNA) standard solution (for standard curve)

  • This compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-418 nm

  • Cell lysate or tissue homogenate

Procedure:

  • Sample Preparation:

    • For cell lysates, homogenize 1x10^6 cells in 200 µL of ice-cold GGT Assay Buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[9]

    • For tissue homogenates, rinse tissue with PBS to remove blood. Homogenize 250 mg of tissue in 5 mL of cold GGT Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C.[10]

  • pNA Standard Curve:

    • Prepare a series of pNA standards (e.g., 0, 8, 16, 24, 32, 40 nmol/well) in a 96-well plate.[3]

    • Adjust the final volume of each standard to 100 µL with GGT Assay Buffer.

  • This compound Treatment (for inhibition studies):

    • Pre-incubate the cell lysate or tissue homogenate with varying concentrations of this compound for a predetermined time (e.g., 30 minutes) at 37°C.

  • Assay Reaction:

    • Add 10 µL of sample (or this compound-treated sample) to each well of a 96-well plate.

    • Initiate the reaction by adding 90 µL of GGT substrate solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 405-418 nm at 1-minute intervals for 3-5 minutes using a microplate reader.[11][12]

    • Alternatively, for an endpoint assay, take an initial reading (A0) and a final reading (A1) after a set incubation time (e.g., 30-120 minutes) at 37°C.[3]

  • Calculation:

    • Calculate the rate of change in absorbance (ΔA/min).

    • Use the pNA standard curve to convert the ΔA/min to the amount of pNA produced per minute.

    • GGT activity is typically expressed as units per liter (U/L) or milli-international units (mIU).

Protocol 2: Measurement of Intracellular and Extracellular Glutathione

This protocol outlines the measurement of both intracellular and extracellular glutathione (GSH) levels in cell cultures treated with this compound. High-performance liquid chromatography (HPLC) with fluorescence detection is a common and sensitive method.

Materials:

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Metaphosphoric acid (MPA) or similar protein precipitation agent

  • o-phthalaldehyde (OPA) or other derivatizing agent

  • HPLC system with a fluorescence detector

  • GSH and GSSG standards

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere.

    • Treat the cells with the desired concentration of this compound for the specified duration.

  • Sample Collection:

    • Extracellular GSH: Carefully collect the cell culture medium. Centrifuge to remove any detached cells.

    • Intracellular GSH: Wash the adherent cells with ice-cold PBS. Lyse the cells using a protein precipitation agent like MPA. Scrape the cells and collect the lysate. Centrifuge to pellet the precipitated protein.

  • Sample Preparation and Derivatization:

    • To measure total glutathione (GSH + GSSG), reduce the GSSG in the samples to GSH using a reducing agent like dithiothreitol (DTT).[13]

    • Derivatize the samples with a fluorescent agent such as OPA to form a stable, fluorescent adduct with GSH.[13]

  • HPLC Analysis:

    • Inject the derivatized samples onto an appropriate HPLC column (e.g., C18).

    • Use a suitable mobile phase to separate the GSH adduct from other components.

    • Detect the fluorescent signal using a fluorescence detector (e.g., excitation at 340 nm and emission at 420 nm for OPA adducts).[13]

  • Quantification:

    • Prepare a standard curve using known concentrations of GSH and GSSG standards.

    • Quantify the GSH and GSSG levels in the samples by comparing their peak areas to the standard curve.

    • Normalize intracellular GSH levels to the protein concentration of the cell lysate.

Protocol 3: Cell Viability Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability following treatment with this compound. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 450-590 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.[14]

  • Treatment:

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.[14]

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[14]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 450 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

Visualizations

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GSH_ext Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) GSH_ext->GGT 1. Degradation CysGly Cysteinylglycine Dipeptidase Dipeptidase CysGly->Dipeptidase Cys_Gly Cysteine + Glycine AminoAcidTransporter Amino Acid Transporter Cys_Gly->AminoAcidTransporter GGT->CysGly γ-Glutamyl Dipeptidase->Cys_Gly Cys_Gly_int Cysteine + Glycine AminoAcidTransporter->Cys_Gly_int GSH_int Glutathione (GSH) Synthesis Cys_Gly_int->GSH_int 2. Synthesis This compound This compound This compound->GGT Inhibition start Start: Seed Cells in 96-well Plate treat Treat with this compound (various concentrations and times) start->treat add_mtt Add MTT Solution treat->add_mtt incubate Incubate for 4 hours at 37°C add_mtt->incubate solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate->solubilize read Measure Absorbance (450 nm) solubilize->read analyze Analyze Data: Calculate % Cell Viability read->analyze end End analyze->end cluster_drug Drug Metabolism cluster_detox Detoxification Pathway Drug Electrophilic Drug/ Xenobiotic GSH_conj GSH-Drug Conjugate Drug->GSH_conj GGT γ-Glutamyl Transpeptidase (GGT) GSH_conj->GGT Metabolism MercapturicAcid Mercapturic Acid (Excreted) GSH Glutathione (GSH) GST Glutathione S-Transferase (GST) GSH->GST GST->GSH_conj GGT->MercapturicAcid This compound This compound This compound->GGT Inhibition

References

Application Notes and Protocols for Acivicin Administration in In Vivo Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acivicin, a fermentation product of Streptomyces sviceus, is an antitumor antibiotic that acts as a glutamine antagonist.[1] By mimicking glutamine, this compound irreversibly inhibits several key enzymes involved in purine and pyrimidine biosynthesis, thereby disrupting DNA and RNA synthesis and impeding the proliferation of rapidly dividing cancer cells.[2][3] Its primary targets include glutamine-dependent amidotransferases such as CTP synthetase and XMP aminase.[1][3] More recent studies have also identified aldehyde dehydrogenases (ALDH) as targets of this compound, suggesting a broader mechanism of action.[2][4]

These application notes provide a comprehensive overview of the in vivo administration of this compound for cancer research, including its mechanism of action, established antitumor activity, and detailed protocols for its use in preclinical animal models.

Mechanism of Action

This compound's primary antitumor effect stems from its role as a glutamine analog.[3][5] Glutamine is a critical nutrient for cancer cells, serving as a major source of nitrogen for the synthesis of nucleotides, non-essential amino acids, and glutathione.[6] this compound competitively and irreversibly inhibits enzymes that utilize glutamine, leading to the depletion of essential precursors for cell growth and proliferation.[2][3]

The key inhibited pathways include:

  • De novo pyrimidine biosynthesis: Inhibition of CTP synthetase, which catalyzes the formation of CTP from UTP.[1]

  • De novo purine biosynthesis: Inhibition of enzymes such as XMP aminase, which is crucial for the synthesis of GMP.[1]

Recent proteomic studies have also revealed that this compound targets and inhibits aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme associated with cancer stem cells and resistance to therapy.[2][4] This dual mechanism of targeting both nucleotide synthesis and a key metabolic enzyme in cancer stem cells makes this compound a compound of continued interest in oncology research.

This compound's Dual Mechanism of Action cluster_0 Glutamine Metabolism cluster_1 Aldehyde Dehydrogenase Pathway Glutamine Glutamine Amidotransferases Glutamine Amidotransferases (e.g., CTP Synthetase, XMP Aminase) Glutamine->Amidotransferases substrate Nucleotides Nucleotide (Purine & Pyrimidine) Synthesis Amidotransferases->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Proliferation Tumor Cell Proliferation DNA_RNA->Proliferation ALDH1A1 ALDH1A1 Detox_Stemness Cellular Detoxification & Cancer Stem Cell Properties ALDH1A1->Detox_Stemness This compound This compound This compound->Amidotransferases inhibits This compound->ALDH1A1 inhibits

This compound's inhibitory action on key metabolic pathways.

Data Presentation: In Vivo Efficacy and Toxicity

This compound has demonstrated antitumor activity in various preclinical cancer models.[1] However, its clinical development has been hampered by significant toxicities, most notably dose-limiting central nervous system (CNS) effects, as well as gastrointestinal issues and myelosuppression.[1][5] It is crucial to note that toxicity can be sex- and age-dependent in mice, with older male mice showing more resistance.[1][2]

Parameter Animal Model Tumor Model This compound Dose & Schedule Administration Route Observed Effect Reference
Efficacy RatMethylcholanthrene-induced SarcomaNot SpecifiedNot Specified67-71% reduction in tumor growth.[7][8]
MouseL1210 LeukemiaNot SpecifiedNot SpecifiedActive[1]
MouseP388 LeukemiaNot SpecifiedNot SpecifiedActive[1]
MouseM5076 Ovarian CarcinomaNot SpecifiedNot SpecifiedActive[1]
MouseMX-1 Human Breast Tumor XenograftNot SpecifiedNot SpecifiedActive[1]
Toxicity MouseNot ApplicableLD50IPMore toxic to female than male mice.[2]
DogNot Applicable16 mg/m²/day for 5 daysNot SpecifiedLethal dose.[1]
DogNot Applicable1000 mg/m² single doseNot SpecifiedLethal dose.[1]
HumanAdvanced Solid Malignancies60 mg/m²/day for 72hContinuous IV InfusionDose-limiting CNS toxicity (lethargy, confusion).[9]

Experimental Protocols

The following protocols provide a general framework for conducting in vivo studies with this compound. Researchers must adapt these protocols to their specific tumor models and experimental goals, and all procedures should be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Animal Models and Tumor Implantation
  • Animal Selection: Common mouse strains for cancer xenograft studies include athymic nude mice (Nu/Nu) or SCID mice. The choice of strain will depend on the tumor model.

  • Tumor Cell Preparation:

    • Culture tumor cells to approximately 80% confluency.

    • Harvest cells using standard cell detachment methods (e.g., trypsinization).

    • Wash cells with sterile, serum-free media or phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a suitable volume of sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1x10⁶ to 1x10⁷ cells per 100 µL.

  • Subcutaneous Tumor Implantation:

    • Anesthetize the mouse using an approved anesthetic protocol.

    • Shave and sterilize the injection site on the flank of the mouse.

    • Using a 27-gauge needle, inject the tumor cell suspension (typically 100 µL) subcutaneously.

    • Monitor the animal until it has fully recovered from anesthesia.

This compound Preparation and Administration
  • Reconstitution: this compound is soluble in aqueous solutions. For in vivo use, it can be dissolved in sterile PBS or saline. The concentration should be calculated based on the desired dose and the injection volume.

  • Administration Routes: this compound can be administered via intraperitoneal (IP), intravenous (IV), subcutaneous (SC), or oral (PO) routes.[1] The choice of route will depend on the experimental design and the desired pharmacokinetic profile. IP injection is a common route for preclinical studies.

  • Dosing and Schedule: Dosing will vary depending on the tumor model and the tolerance of the animal strain. A pilot study to determine the maximum tolerated dose (MTD) is highly recommended. Dosing can be administered daily, every other day, or on a less frequent schedule.

Monitoring and Endpoint Criteria
  • Tumor Growth:

    • Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Record tumor measurements for each animal.

  • Animal Well-being:

    • Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, hunched posture), ruffled fur, and signs of gastrointestinal distress (diarrhea).

    • Record body weight 2-3 times per week.

  • Endpoint Criteria:

    • Euthanize animals if the tumor volume exceeds a predetermined size (e.g., 1500-2000 mm³), if the tumor becomes ulcerated, or if the animal shows signs of significant distress, such as more than 20% body weight loss. All endpoints must be in accordance with IACUC-approved protocols.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.

cluster_preclinical Pre-treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-treatment Phase A Animal Acclimation (1-2 weeks) C Subcutaneous Tumor Implantation A->C B Tumor Cell Culture & Expansion B->C D Tumor Growth to Palpable Size (e.g., 100 mm³) C->D E Randomization into Treatment Groups (Vehicle vs. This compound) D->E F This compound Administration (Specified dose, route, schedule) E->F G Monitoring: - Tumor Volume - Body Weight - Clinical Signs F->G Repeated Cycles H Endpoint Reached (Tumor size or humane endpoint) G->H I Euthanasia & Necropsy H->I J Tumor & Tissue Collection I->J K Data Analysis: - Tumor Growth Inhibition - Statistical Analysis J->K

A typical workflow for in vivo this compound efficacy studies.

References

Application Notes and Protocols for Acivicin Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acivicin, a glutamine analog, has demonstrated potential as an anticancer agent by targeting key metabolic pathways essential for tumor growth.[1][2] As a competitive inhibitor of glutamine-dependent enzymes, this compound disrupts the de novo synthesis of purines and pyrimidines, thereby impeding DNA and RNA production in rapidly proliferating cancer cells.[2][3] Its mechanism of action involves the inhibition of glutamine amidotransferases, such as CTP synthase and GMP synthase.[1][2] Furthermore, recent studies have identified aldehyde dehydrogenases (ALDH), particularly ALDH4A1, as additional targets of this compound, suggesting a broader impact on cellular metabolism and redox homeostasis.[4][5]

Despite its promising preclinical activity, the clinical application of this compound as a monotherapy has been hampered by toxicity.[1] This has led to a growing interest in exploring this compound in combination with other chemotherapeutic agents to enhance its efficacy and potentially reduce dose-limiting side effects. Combination therapy aims to exploit synergistic interactions between drugs that target different but complementary pathways, leading to improved therapeutic outcomes.

These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate this compound in combination with other anticancer drugs. We provide detailed protocols for key in vitro assays, methodologies for assessing drug synergy, and guidelines for interpreting the results. The focus is on generating robust and reproducible data to support the rationale for advancing promising this compound-based combination therapies toward clinical development.

Key Signaling Pathways and Drug Targets

Understanding the molecular pathways affected by this compound and its combination partners is crucial for designing rational drug combinations and interpreting experimental outcomes.

This compound's Primary Mechanism: Inhibition of Nucleotide Synthesis

This compound primarily exerts its cytotoxic effects by inhibiting glutamine amidotransferases, which are critical for the synthesis of purine and pyrimidine nucleotides. This disruption of nucleotide metabolism leads to cell cycle arrest and apoptosis.

Acivicin_Nucleotide_Synthesis_Inhibition cluster_0 Glutamine-Dependent Nucleotide Synthesis Glutamine Glutamine CTPsynthase CTP Synthase Glutamine->CTPsynthase GMPsynthase GMP Synthase Glutamine->GMPsynthase CTP CTP (Pyrimidine Synthesis) CTPsynthase->CTP GMP GMP (Purine Synthesis) GMPsynthase->GMP UTP UTP UTP->CTPsynthase XMP XMP XMP->GMPsynthase This compound This compound This compound->CTPsynthase Inhibits This compound->GMPsynthase Inhibits

Figure 1: this compound inhibits CTP and GMP synthases.

This compound's Off-Target Effects: Aldehyde Dehydrogenase (ALDH) Inhibition

Recent proteomic studies have revealed that this compound can also inhibit certain aldehyde dehydrogenase isoforms, such as ALDH4A1.[4] ALDHs are involved in various cellular processes, including detoxification and the metabolism of signaling molecules. Inhibition of ALDHs can lead to increased oxidative stress and contribute to the overall cytotoxic effect of this compound.

Acivicin_ALDH_Inhibition cluster_1 Aldehyde Metabolism & Detoxification Aldehydes Endogenous & Exogenous Aldehydes ALDH4A1 ALDH4A1 Aldehydes->ALDH4A1 CarboxylicAcids Carboxylic Acids (Detoxification) ALDH4A1->CarboxylicAcids OxidativeStress Increased Oxidative Stress ALDH4A1->OxidativeStress This compound This compound This compound->ALDH4A1 Inhibits

Figure 2: this compound's inhibitory effect on ALDH4A1.

Experimental Design for Combination Studies

A systematic approach is essential for evaluating the interaction between this compound and a partner drug. The primary goal is to determine whether the combination results in a synergistic, additive, or antagonistic effect on cancer cell viability and proliferation.

Workflow for In Vitro Combination Studies

The following workflow outlines the key steps for assessing this compound combination therapies in vitro.

In_Vitro_Combination_Workflow start Start: Select Cancer Cell Lines & Combination Drug ic50_single Determine IC50 of Single Agents (this compound & Drug X) start->ic50_single combo_design Design Combination Matrix (Fixed Ratio or Checkerboard) ic50_single->combo_design viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) combo_design->viability_assay synergy_analysis Analyze for Synergy (Chou-Talalay, Isobologram) viability_assay->synergy_analysis mechanism_studies Mechanistic Studies (Apoptosis, Western Blot) synergy_analysis->mechanism_studies end End: Identify Synergistic Combinations for In Vivo Testing mechanism_studies->end

Figure 3: Workflow for in vitro this compound combination studies.

Data Presentation: Summarizing Quantitative Data

Clear and concise presentation of quantitative data is essential for comparing the effects of single agents versus combination treatments. The following tables provide templates for organizing your experimental results.

Table 1: IC50 Values of Single Agents

This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its combination partners in various cancer cell lines.

Cell LineDrugIC50 (µM)Exposure Time (h)
A549 (Lung)This compound~5-1072
A549 (Lung)Cisplatin9.73[4]72
MCF-7 (Breast)This compound~1-572
MCF-7 (Breast)Glutaminase58 (µg/ml)[6]48
OAW-42 (Ovarian)This compound~5-1572
OAW-42 (Ovarian)GlutaminaseData not available48

Note: IC50 values for this compound can vary depending on the cell line and assay conditions. The values presented are illustrative based on available literature.

Table 2: Illustrative Combination Effects and Synergy Analysis

This table provides an example of how to present data from a combination study, including the Combination Index (CI) calculated using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Example: this compound and Cisplatin in A549 Cells (Illustrative Data)

This compound (µM)Cisplatin (µM)Fractional Effect (Fa)Combination Index (CI)Interaction
2.52.430.500.85Synergy
5.04.860.750.70Synergy
10.09.730.900.65Strong Synergy

Note: The data in this table is for illustrative purposes to demonstrate the application of the Chou-Talalay method. Actual experimental results should be used to populate this table.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound combination therapies.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound, a combination drug, and their combination on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, OAW-42)

  • Complete cell culture medium

  • This compound (stock solution in sterile water or DMSO)

  • Combination drug (stock solution in appropriate solvent)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Single Agent IC50 Determination: Prepare serial dilutions of this compound and the combination drug in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-treated control wells.

    • Combination Study: Based on the single-agent IC50 values, prepare combinations of this compound and the partner drug at a fixed ratio (e.g., based on the ratio of their IC50s) or in a checkerboard matrix of varying concentrations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.

Protocol 2: Apoptosis Assessment using Annexin V-FITC/PI Staining

Objective: To quantify the induction of apoptosis by this compound, a combination drug, and their combination.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and combination drug

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound, the combination drug, or their combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

  • Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of this compound and its combination partner on the expression and activation of proteins involved in nucleotide synthesis and apoptosis.

Materials:

  • Cancer cell lines

  • This compound and combination drug

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Table 3: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinFunction
CTP SynthasePyrimidine synthesis
GMP SynthasePurine synthesis
ALDH4A1Aldehyde metabolism
Cleaved PARPApoptosis marker
Cleaved Caspase-3Apoptosis executioner
β-Actin or GAPDHLoading control

Procedure:

  • Cell Lysis: Treat cells as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound-based combination therapies. By systematically assessing cytotoxicity, synergy, and the underlying molecular mechanisms, researchers can identify promising drug combinations with the potential for enhanced therapeutic efficacy. The data generated from these studies will be critical for making informed decisions about advancing novel this compound combination strategies into in vivo models and, ultimately, toward clinical investigation.

References

Application Notes and Protocols for Microbiological Assay of Acivicin Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acivicin is a potent glutamine analog antibiotic produced by Streptomyces sviceus. It exhibits a broad spectrum of biological activities, including antitumor and antimicrobial properties. This compound functions by irreversibly inhibiting glutamine amidotransferases, crucial enzymes in the de novo biosynthesis of purine and pyrimidine nucleotides.[1][2][3] This mode of action makes it a valuable compound for research in cancer and infectious diseases.

Accurate measurement of this compound concentration is critical for various applications, including fermentation process optimization, pharmacokinetic studies, and quality control of pharmaceutical preparations. Microbiological assays offer a sensitive, cost-effective, and biologically relevant method for quantifying the potency of this compound. These assays are based on the principle that the extent of microbial growth inhibition is proportional to the concentration of the antibiotic.

This document provides detailed application notes and protocols for the determination of this compound concentration using two standard microbiological methods: the agar diffusion assay and the broth microdilution assay.

Principle of the Assays

The microbiological assays for this compound are based on its inhibitory effect on the growth of susceptible microorganisms.

  • Agar Diffusion Assay: In this method, a standardized suspension of a susceptible test microorganism is uniformly seeded onto an agar medium. This compound solutions of known concentrations (standards) and unknown samples are applied to wells or paper discs on the agar surface. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. The antibiotic inhibits microbial growth in a circular zone around the point of application. The diameter of this zone of inhibition is proportional to the logarithm of the antibiotic concentration.

  • Broth Microdilution Assay: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in a liquid medium.[4][5] Serial dilutions of this compound are prepared in a 96-well microtiter plate, and each well is inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for turbidity, and the MIC is determined as the lowest concentration of this compound that shows no visible growth.

Data Presentation

Table 1: Susceptible Test Organisms for this compound Microbiological Assay
MicroorganismGram StainRationale for Use
Bacillus subtilisGram-positiveCommonly used for antibiotic assays due to its clear zones of inhibition and susceptibility to a wide range of antimicrobials.[2]
Kocuria rhizophilaGram-positiveKnown to be susceptible to various antimicrobial agents and has been used in antimicrobial screening assays.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Susceptible Organisms (Literature Values)
MicroorganismMIC Range (µg/mL)Reference
Escherichia coliLow concentrations inhibit growth in minimal media[2]
Bacillus subtilisGrowth antagonized by histidine and purine nucleosides[2]

Note: Specific MIC values for this compound are not extensively reported in publicly available literature. The provided information indicates susceptibility. Researchers should determine the MIC for their specific test strains in their laboratory conditions.

Experimental Protocols

Protocol 1: Agar Diffusion Assay for this compound Concentration Measurement

1. Materials

  • Test Organism: Bacillus subtilis (e.g., ATCC 6633) or Kocuria rhizophila (e.g., ATCC 9341).

  • Culture Media: Mueller-Hinton Agar (MHA) or Nutrient Agar.

  • This compound Standard Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile distilled water or a suitable buffer. From this, prepare a series of working standards with concentrations ranging from 0.1 to 10 µg/mL.

  • Petri Plates: Sterile, 90-100 mm diameter.

  • Sterile Cork Borer or Paper Discs: 6 mm diameter.

  • Incubator: Maintained at 35 ± 2°C.

  • Calipers or a ruler: For measuring zone diameters.

2. Preparation of Inoculum

  • Streak the test organism onto a fresh agar slant and incubate at 35 ± 2°C for 18-24 hours.

  • Harvest the bacterial growth with a sterile loop and suspend it in sterile saline solution (0.9% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Alternatively, dilute the standardized suspension 1:100 in sterile saline to obtain a final inoculum of approximately 1-2 x 10⁶ CFU/mL.

3. Assay Procedure

  • Prepare MHA plates according to the manufacturer's instructions. Ensure the agar depth is uniform (approximately 4 mm).

  • Inoculate the molten MHA (cooled to 45-50°C) with the prepared bacterial suspension to a final concentration of approximately 1-2 x 10⁶ CFU/mL. Mix gently and pour into sterile Petri plates. Allow the agar to solidify completely.

  • Alternatively, spread-plate 100 µL of the prepared inoculum evenly onto the surface of pre-poured and dried MHA plates.

  • Using a sterile cork borer, create wells (6 mm diameter) in the seeded agar.

  • Pipette a fixed volume (e.g., 50 µL) of each this compound standard solution and the unknown samples into separate wells. If using paper discs, apply a fixed volume of each solution to the discs and place them on the agar surface.

  • Allow the plates to stand for 1-2 hours at room temperature to allow for pre-diffusion of the antibiotic.

  • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

4. Data Analysis

  • After incubation, measure the diameter of the zones of inhibition to the nearest millimeter.

  • Create a standard curve by plotting the logarithm of the this compound concentration (µg/mL) against the corresponding zone diameter (mm).

  • Determine the concentration of this compound in the unknown samples by interpolating their zone diameters on the standard curve.

Protocol 2: Broth Microdilution Assay for this compound MIC Determination

1. Materials

  • Test Organism: Bacillus subtilis or Kocuria rhizophila.

  • Culture Media: Mueller-Hinton Broth (MHB) or Nutrient Broth.

  • This compound Stock Solution: Prepare a sterile stock solution of this compound (e.g., 1 mg/mL).

  • 96-well Microtiter Plates: Sterile, with flat or round bottoms.

  • Incubator: Maintained at 35 ± 2°C.

  • Microplate Reader (Optional): For measuring optical density at 600 nm.

2. Preparation of Inoculum

  • Prepare a standardized bacterial suspension as described in the agar diffusion assay protocol (0.5 McFarland standard).

  • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][7]

3. Assay Procedure

  • Dispense 50 µL of sterile MHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of this compound concentrations.

  • Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial inoculum.

  • Include a growth control well (containing MHB and inoculum, but no this compound) and a sterility control well (containing only MHB).

  • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 18-24 hours.

4. Data Analysis

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

  • Alternatively, the optical density (OD) of each well can be measured at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Visualizations

This compound's Mechanism of Action: Inhibition of Nucleotide Biosynthesis

This compound, as a glutamine analog, competitively inhibits glutamine amidotransferases. These enzymes are essential for the transfer of an amide group from glutamine to a substrate in various biosynthetic pathways. Key targets of this compound are CTP synthetase and GMP synthetase, which are critical for the de novo synthesis of pyrimidine and purine nucleotides, respectively.[1][3][8] Inhibition of these enzymes leads to a depletion of the nucleotide pools necessary for DNA and RNA synthesis, ultimately resulting in the cessation of cell growth and division.

Acivicin_Signaling_Pathway UTP UTP CTPsynth CTP Synthetase UTP->CTPsynth CTP CTP CTPsynth->CTP XMP XMP GMPsynth GMP Synthetase XMP->GMPsynth Glutamine GMP GMP GMPsynth->GMP This compound This compound This compound->CTPsynth Inhibition This compound->GMPsynth Inhibition

Caption: this compound inhibits purine and pyrimidine biosynthesis.

Experimental Workflow: Agar Diffusion Assay

The agar diffusion assay provides a straightforward method for determining the concentration of this compound based on the size of the zone of growth inhibition.

Agar_Diffusion_Workflow start Start: Prepare Materials prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum seed_plates Seed Agar Plates with Inoculum prep_inoculum->seed_plates apply_samples Apply this compound Standards and Unknown Samples seed_plates->apply_samples incubate Incubate Plates apply_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones analyze Analyze Data and Determine Concentration measure_zones->analyze end_assay End analyze->end_assay

Caption: Workflow for the agar diffusion assay.

Experimental Workflow: Broth Microdilution Assay

The broth microdilution assay is a quantitative method to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Broth_Microdilution_Workflow start_mic Start: Prepare Materials prep_dilutions Prepare Serial Dilutions of this compound in Microplate start_mic->prep_dilutions prep_inoculum_mic Prepare Standardized Bacterial Inoculum prep_dilutions->prep_inoculum_mic inoculate_wells Inoculate Microplate Wells prep_inoculum_mic->inoculate_wells incubate_mic Incubate Microplate inoculate_wells->incubate_mic read_results Read Results (Visual or Spectrophotometric) incubate_mic->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end_mic End determine_mic->end_mic

Caption: Workflow for the broth microdilution assay.

References

Troubleshooting & Optimization

Acivicin Technical Support Center: Solubility and Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Acivicin in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound has limited to moderate solubility in aqueous buffers. Its solubility is influenced by the pH and the composition of the solvent system.

Q2: How can I prepare a stock solution of this compound?

For aqueous experiments, this compound can be dissolved in phosphate-buffered saline (PBS). For higher concentrations, organic solvents are often necessary as a first step. A common method involves dissolving this compound hydrochloride in a mixture of DMSO, PEG300, Tween-80, and saline.

Q3: What is the stability of this compound in aqueous solutions?

This compound's stability in aqueous solutions is dependent on several factors, including pH, temperature, and exposure to light. As a glutamine analog, it is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.

Q4: How should I store this compound stock solutions?

Aqueous stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[1] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.

Q5: What are the potential degradation products of this compound in aqueous solutions?

While specific degradation products of this compound in aqueous solutions are not extensively documented in publicly available literature, its structural similarity to glutamine suggests that it may undergo hydrolysis of the amide group to form the corresponding carboxylic acid and ammonia. Another potential degradation pathway for glutamine is the formation of 5-pyrrolidone-2-carboxylic acid.[2] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are recommended to identify potential degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving this compound in aqueous buffer. Low intrinsic solubility at the desired concentration and pH.- Attempt to dissolve in a smaller volume of buffer first and then dilute to the final concentration.- Gently warm the solution to 37°C and use sonication to aid dissolution.[3]- For higher concentrations, prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Precipitation observed after diluting a stock solution. The final concentration in the aqueous buffer exceeds this compound's solubility limit under those conditions. The organic solvent from the stock solution may not be fully miscible or may cause the compound to crash out.- Reduce the final concentration of this compound.- Decrease the percentage of the organic solvent in the final solution by using a more concentrated stock or a different dilution scheme.- Ensure thorough mixing after dilution.
Inconsistent experimental results over time. Degradation of this compound in the prepared aqueous solution.- Prepare fresh solutions for each experiment.- If using a stored solution, ensure it has been stored properly (aliquoted, protected from light, at -20°C or -80°C).- Verify the stability of this compound under your specific experimental conditions (pH, temperature) by performing a time-course experiment and analyzing the sample for degradation.
Loss of biological activity. Degradation of this compound leading to inactive products.- Confirm the integrity of your this compound stock by a suitable analytical method (e.g., HPLC).- Prepare fresh working solutions from a new stock.- Re-evaluate the stability of this compound under your assay conditions.

Quantitative Data

Table 1: Solubility of this compound and a Structurally Related Compound (L-Glutamine)
CompoundSolventTemperature (°C)Solubility
This compound PBS (pH 7.2)Not Specified~1.4 mg/mL
This compound Hydrochloride 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL[1]
L-Glutamine Water056.7 mg/mL[4]
Water1838.5 mg/mL[4]
Water2541.3 mg/mL[4]
Water3020.8 mg/mL[4]
Ethanol25Insoluble
DMSO25Insoluble

Note: Data for L-Glutamine is provided as a reference due to its structural similarity to this compound. The solubility of this compound may differ.

Table 2: Estimated Stability of this compound in Aqueous Solution Based on L-Glutamine Data
pHTemperature (°C)Estimated Half-life (t½)Degradation Products
5.0 - 7.525Relatively StableMinimal degradation expected over short periods.
Acidic (< 5.0)25Decreased StabilityPotential for hydrolysis and other degradation pathways.
Basic (> 7.5)25Decreased StabilityIncreased rate of hydrolysis.
5.0 - 7.537Moderately StableDegradation rate increases with temperature.
5.0 - 7.54StableRecommended for short-term storage of solutions.

Disclaimer: This table provides an estimation of this compound's stability based on the known behavior of L-glutamine.[2][5] The actual stability of this compound should be experimentally determined under specific conditions. L-glutamine degradation in aqueous solution follows pseudo-first-order kinetics.[2] The primary degradation products of L-glutamine are 5-pyrrolidone-2-carboxylic acid and ammonia.[2]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation of Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, and 9) using appropriate buffer systems (e.g., citrate, phosphate, borate).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant.

  • Filtration/Centrifugation: Immediately filter the sample through a 0.22 µm filter or centrifuge at high speed to remove any undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the equilibrium solubility of this compound at that specific pH and temperature.

Protocol 2: Stability Study in Aqueous Solution
  • Solution Preparation: Prepare a solution of this compound in the desired aqueous buffer at a known concentration.

  • Storage Conditions: Aliquot the solution into several vials and store them under different conditions to be tested (e.g., various temperatures: 4°C, 25°C, 40°C; and protected from light vs. exposed to light).

  • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), retrieve one vial from each storage condition.

  • Sample Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from its degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation rate constant and the half-life (t½) of this compound under each condition.

Visualizations

Acivicin_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Metabolic Pathways cluster_2 Cellular Processes This compound This compound Amidotransferases Glutamine-dependent Amidotransferases This compound->Amidotransferases Inhibits (as Glutamine Analog) ALDH Aldehyde Dehydrogenases (ALDH) This compound->ALDH Inhibits Glutamine Glutamine Glutamine->Amidotransferases Substrate Nucleotide_Synthesis Nucleotide Synthesis (Purines, Pyrimidines) Amidotransferases->Nucleotide_Synthesis Required for Metabolism Cellular Metabolism ALDH->Metabolism Regulates Cell_Growth Inhibition of Cell Growth Nucleotide_Synthesis->Cell_Growth Leads to Metabolism->Cell_Growth Impacts Experimental_Workflow_Solubility start Start: Determine Solubility prep_buffers Prepare Aqueous Buffers (Varying pH) start->prep_buffers add_this compound Add Excess this compound to Buffers prep_buffers->add_this compound equilibrate Equilibrate (e.g., 24-48h) with Agitation add_this compound->equilibrate sample Collect Supernatant equilibrate->sample separate Filter (0.22 µm) or Centrifuge sample->separate quantify Quantify this compound (e.g., HPLC-UV) separate->quantify end End: Solubility Data quantify->end

References

addressing off-target effects of Acivicin in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Acivicin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address the off-target effects of this compound in your experiments, ensuring data integrity and accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a structural analog of L-glutamine.[1][2][3] Its primary mechanism involves the inhibition of glutamine amidotransferases, which are enzymes that transfer the amide group from glutamine to a substrate.[1][3] This inhibition occurs through the covalent modification of a cysteine residue in the enzyme's active site.[1][4] By blocking these enzymes, this compound interferes with essential biosynthetic pathways, including the de novo synthesis of purines and pyrimidines.[3][5]

Q2: My cells are showing higher-than-expected toxicity or unexpected phenotypes. Could this be due to off-target effects?

A2: Yes, this is highly likely. This compound is known to have a complex cellular response and can inhibit multiple glutamine-utilizing enzymes beyond a single intended target.[1] This broad activity can lead to significant metabolic disruption, including the depletion of essential nucleotides like CTP and GTP, which can induce potent cytotoxic or cytostatic effects unrelated to your primary enzyme of interest.[6][7][8][9]

Q3: What are the known off-target enzymes of this compound?

A3: Besides its general activity against glutamine amidotransferases, this compound has been shown to significantly inhibit several key enzymes involved in nucleotide biosynthesis and other metabolic pathways. These include, but are not limited to:

  • CTP (cytidine triphosphate) synthetase[6][7]

  • GMP (guanosine monophosphate) synthetase[1][6]

  • Carbamoyl-phosphate synthetase II[7]

  • Amidophosphoribosyltransferase[7]

  • Aldehyde Dehydrogenase 4A1 (ALDH4A1)[10][11]

  • Gamma-glutamyl transpeptidase (GGT)[1][2]

Q4: How can I confirm that the phenotype I observe is due to the inhibition of my specific target enzyme and not an off-target effect?

A4: The most effective method is to perform a "rescue" experiment. If this compound's effect is due to the inhibition of a specific pathway, adding the downstream product of that pathway to the culture medium should reverse the phenotype. For example, if you suspect off-target inhibition of pyrimidine or purine synthesis, you can supplement the media with nucleotides like cytidine or guanosine. If the cells recover, it suggests the observed effect was due to nucleotide depletion. Additionally, using genetic approaches like siRNA or CRISPR to specifically knock down your target of interest and comparing the phenotype to that of this compound treatment is a robust validation method.[10]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem 1: Excessive Cell Death or Growth Inhibition

Your cells show a dramatic decrease in viability that seems disproportionate to the expected effect of inhibiting your primary enzyme of interest.

  • Possible Cause: Depletion of cellular nucleotide pools. This compound potently inhibits CTP and GMP synthetases, leading to a rapid drop in CTP and GTP levels, which is critical for DNA/RNA synthesis and cellular energy.[6][7][8]

  • Troubleshooting Steps:

    • Perform a Nucleotide Rescue Experiment: Supplement your cell culture medium with purines and pyrimidines (e.g., a mix of adenosine, guanosine, cytidine, and uridine at 50-100 µM).

    • Analyze Results: If nucleotide supplementation restores cell viability or reverses the phenotype, the observed toxicity is likely due to off-target inhibition of nucleotide biosynthesis.

    • Consider Dose Reduction: Titrate this compound to the lowest effective concentration for inhibiting your primary target to minimize broad-spectrum effects.

Problem 2: Unexplained Metabolic Changes in Omics Data

Your transcriptomic or metabolomic data shows widespread, complex changes that are difficult to interpret, suggesting a systemic effect rather than inhibition of a single pathway.[1]

  • Possible Cause: this compound acts as a glutamine antagonist, affecting numerous metabolic pathways that rely on glutamine as a nitrogen donor.[1][3] This can lead to a cascade of secondary metabolic shifts.

  • Troubleshooting Steps:

    • Pathway Analysis: Use bioinformatics tools to analyze your omics data, focusing on pathways known to be affected by this compound (e.g., purine/pyrimidine metabolism, histidine biosynthesis, amino acid metabolism).[1]

    • Validate with Orthogonal Methods: Use a more specific inhibitor for your target of interest (if available) or a genetic knockdown approach (siRNA/CRISPR) and compare the resulting "omics" profile to the one generated by this compound treatment. A high degree of overlap would support your on-target hypothesis, while significant differences would highlight this compound's off-target effects.

    • Isotope Tracing: Perform metabolic flux analysis using labeled glutamine to directly measure how this compound alters glutamine utilization across different metabolic branches in your system.

Quantitative Data Summary

The inhibitory potency of this compound varies across its different targets. Below is a summary of reported inhibition constants.

Enzyme TargetReported Ki or IC50SystemReference
Carbamoyl phosphate synthase~2 µM (Ki)Mammalian/Protozoan[1]
Formylglycineamidine ribonucleotide synthetase~5 µM (Ki)Mammalian/Protozoan[1]
Gamma-glutamyl transpeptidase (GGT)~420 µM (Ki)Mammalian/Protozoan[1]
ALDH4A15.4 µM (IC50)Human Cancer Cells[11]

Note: Inhibition constants can vary significantly depending on the experimental system, organism, and assay conditions.

Key Experimental Protocols

Protocol 1: Nucleotide Rescue Experiment

This protocol is designed to determine if the cytotoxic or phenotypic effects of this compound are due to the off-target inhibition of nucleotide biosynthesis.

Materials:

  • Cells of interest

  • Standard culture medium

  • This compound

  • Sterile stocks of: Adenosine, Guanosine, Cytidine, Uridine (e.g., 100 mM stocks in DMSO or water)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Multi-well plates (96-well recommended for viability assays)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 72-hour viability assay. Allow cells to adhere overnight.

  • Preparation of Media: Prepare the following treatment media:

    • Vehicle Control (e.g., medium with DMSO)

    • This compound (at your experimental concentration, e.g., 25 µM)

    • Nucleotide Rescue Mix (Medium with 100 µM each of Adenosine, Guanosine, Cytidine, and Uridine)

    • This compound + Nucleotide Rescue Mix (Medium with this compound and the nucleotide mix)

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells. Ensure you have multiple replicates (n=3-6) for each condition.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours).

  • Viability Assessment: After incubation, measure cell viability using your chosen assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability of all conditions to the vehicle control. If the viability of the "this compound + Nucleotide Rescue" group is significantly higher than the "this compound" group and closer to the control, it confirms that the phenotype is largely due to nucleotide depletion.

Visualizations

The following diagrams illustrate key concepts for understanding and troubleshooting this compound's effects.

G cluster_pathway Glutamine Metabolism cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Glutamine Glutamine Target_Enzyme Target Glutamine Amidotransferase Glutamine->Target_Enzyme CTP_Synth CTP Synthetase Glutamine->CTP_Synth GMP_Synth GMP Synthetase Glutamine->GMP_Synth Other_GATs Other Amidotransferases Glutamine->Other_GATs This compound This compound This compound->Target_Enzyme This compound->CTP_Synth Off-Target Inhibition This compound->GMP_Synth This compound->Other_GATs On_Target_Product Biological Product A Target_Enzyme->On_Target_Product Intended Inhibition CTP CTP CTP_Synth->CTP GTP GTP GMP_Synth->GTP

Caption: this compound's on-target vs. off-target inhibition pathways.

G start Start: Unexpected Cell Death q1 Hypothesis: Off-target nucleotide depletion? start->q1 exp1 Experiment: Perform Nucleotide Rescue Assay q1->exp1 res1 Cell Viability Restored? exp1->res1 conclusion1 Conclusion: Toxicity is due to off-target nucleotide synthesis inhibition. res1->conclusion1 Yes conclusion2 Conclusion: Toxicity is likely on-target or due to another off-target effect. Investigate further. res1->conclusion2 No

Caption: Troubleshooting workflow for unexpected this compound toxicity.

G step1 1. Seed Cells in 96-well plate step2 2. Prepare Media: - Vehicle - this compound - Rescue Mix - this compound + Rescue step1->step2 step3 3. Treat Cells & Incubate (48-72h) step2->step3 step4 4. Measure Viability (e.g., MTT Assay) step3->step4 step5 5. Analyze Data: Compare this compound vs. This compound + Rescue step4->step5

Caption: Experimental workflow for a nucleotide rescue assay.

References

Technical Support Center: Managing Acivicin-Induced Myelosuppression in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with the glutamine antagonist Acivicin in preclinical studies. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help manage and understand this compound-induced myelosuppression.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound causes myelosuppression?

A1: this compound is a glutamine analog that competitively and irreversibly inhibits multiple enzymes dependent on glutamine. These enzymes are crucial for the de novo synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA.[1][2][3][4] Hematopoietic stem and progenitor cells (HSPCs) in the bone marrow are rapidly dividing and thus have a high demand for nucleotides. By blocking nucleotide synthesis, this compound impairs the proliferation and differentiation of these cells, leading to a decrease in mature blood cells (leukocytes, reticulocytes, etc.) and causing myelosuppression.[1]

Q2: What are the typical hematological effects observed with this compound in preclinical models?

A2: In murine models, this compound administration leads to significant myelosuppression. Studies have shown that daily intraperitoneal (i.p.) injection of this compound at 10 mg/kg for nine days causes a severe decrease in peripheral blood leukocytes and reticulocytes. The content of multipotent stem cells (CFU-S) and granulocyte-macrophage committed progenitors (GM-CFU) in the bone marrow also drops significantly during the initial days of treatment.[1][4] Notably, a recovery of these hematopoietic progenitors may begin even while this compound administration continues, suggesting the activation of compensatory mechanisms.[1]

Q3: My animal models are showing severe weight loss and other toxicities in addition to myelosuppression. How can I manage this?

A3: this compound's toxicities are not limited to the bone marrow; gastrointestinal and central nervous system (CNS) effects are also common.[2][5] In fact, CNS toxicity was dose-limiting in several clinical trials.[5] One potential strategy, demonstrated in clinical settings to reduce CNS toxicity, is the concomitant infusion of a balanced amino acid solution.[5] This is thought to work by competitively blocking this compound uptake into the CNS via shared amino acid transporters. While not specifically studied for myelosuppression, testing co-administration of an amino acid mixture could be a rational approach to reducing overall toxicity in preclinical models, potentially allowing for the study of this compound's effects with fewer confounding systemic toxicities.

Q4: Can I use hematopoietic growth factors like G-CSF to manage this compound-induced neutropenia?

Q5: How does the dosing schedule of this compound impact the severity of myelosuppression?

A5: The dosing regimen can significantly impact both the efficacy and toxicity of glutamine antagonists. Preclinical studies with the related compound 6-diazo-5-oxo-L-norleucine (DON) suggest that daily low-dose therapy may be more effective and less toxic than intermittent high-dose schedules.[1] For this compound, a marked cumulative toxicity was noted in dog models with a daily x 5 schedule compared to a single high-dose schedule.[2] Researchers should consider experimenting with different dosing schedules (e.g., lower daily doses vs. intermittent higher doses) to find a therapeutic window that minimizes myelosuppression while retaining anti-tumor activity.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Unexpectedly high mortality in animal models. Dose-limiting toxicities: this compound can cause severe, cumulative toxicities, including myelosuppression, GI toxicity, and neurotoxicity.[2][5] The dose may be too high for the specific strain, age, or sex of the animal model.[2]1. Dose Titration: Perform a dose-finding study to determine the maximum tolerated dose (MTD) in your specific model. 2. Adjust Dosing Schedule: Explore alternative schedules, such as administering this compound every other day or for a shorter duration, based on findings for similar glutamine antagonists.[1] 3. Amino Acid Supplementation: Consider co-administering a balanced amino acid solution to potentially reduce systemic toxicities, as demonstrated for CNS effects in clinical trials.[5]
Severe neutropenia is compromising the study endpoint. High sensitivity of myeloid progenitors: this compound strongly inhibits the proliferation of granulocyte-macrophage committed progenitors (GM-CFU).[1]1. Introduce Growth Factor Support: Design a study arm that includes the administration of G-CSF or GM-CSF. Begin administration 24 hours after the final this compound dose to promote the recovery of the neutrophil lineage. 2. Prophylactic Use: For multi-cycle studies, consider prophylactic G-CSF administration to reduce the severity and duration of neutropenia in subsequent cycles.
Difficulty distinguishing between drug-induced myelosuppression and tumor-related effects on hematopoiesis. Confounding variables: Both the tumor itself and this compound can impact bone marrow function.1. Include Non-Tumor Bearing Controls: Always run a parallel group of healthy, non-tumor bearing animals receiving the same this compound regimen. This will isolate the drug's direct effect on hematopoiesis. 2. Establish Baseline Hematology: Collect blood samples and establish baseline hematological parameters for all animals before tumor implantation and drug treatment.
Inconsistent myelosuppression results between experiments. Pharmacokinetic variability: Age and sex can influence the clearance rate and toxicity of this compound in mice.[2]1. Standardize Animal Models: Use animals of the same sex and a narrow age range for all experiments. Older male mice have been shown to clear this compound faster and be more resistant to its toxic effects.[2] 2. Control for Environmental Factors: Ensure consistent housing, diet, and light cycles, as these can influence animal physiology and drug metabolism.

Quantitative Data Presentation

The following table summarizes the hematological effects of this compound in a preclinical murine model.

Table 1: Effect of this compound on Hematopoietic Parameters in B6D2F1 Mice [1][4]

ParameterTreatment GroupDay 3Day 6Day 9Day 14 (Post-Treatment)Day 23 (Post-Treatment)
Leukocytes (% of control)This compound (10 mg/kg/day, i.p. for 9 days)~50%~40%~60%~80%~100%
Reticulocytes (% of control)This compound (10 mg/kg/day, i.p. for 9 days)~30%~25%~50%~110%~100%
Bone Marrow CFU-S (% of control)This compound (10 mg/kg/day, i.p. for 9 days)~10%~20%~40%~90%~100%
Bone Marrow GM-CFU (% of control)This compound (10 mg/kg/day, i.p. for 9 days)~40%~30%~60%~100%~100%

Data are approximated from published charts and represent the severe initial suppression followed by a recovery phase that begins even before treatment cessation.

Experimental Protocols

Protocol 1: Ex Vivo Murine Granulocyte-Macrophage Colony-Forming Unit (GM-CFU) Assay

This protocol is adapted from standard methodologies to assess the impact of in vivo this compound treatment on the clonogenic potential of myeloid progenitor cells.

Objective: To quantify the number of GM-CFU in the bone marrow of mice following treatment with this compound.

Materials:

  • Mice (post-treatment with this compound or vehicle)

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS)

  • MethoCult™ GF M3534 or similar methylcellulose-based medium containing cytokines (SCF, IL-3, IL-6)

  • 26-gauge needles and 3 mL syringes

  • 70 µm cell strainer

  • Hemocytometer or automated cell counter

  • 35 mm non-tissue culture treated petri dishes

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Animal Euthanasia and Bone Marrow Harvest:

    • Euthanize mice according to approved institutional protocols.

    • Spray the hind legs with 70% ethanol. Dissect the femurs and tibias, removing excess muscle tissue.

    • Place bones in a petri dish containing cold, sterile PBS.

  • Bone Marrow Cell Isolation:

    • Cut the ends of the femurs and tibias.

    • Using a 26-gauge needle attached to a 3 mL syringe filled with IMDM + 2% FBS, flush the marrow from the bones into a sterile 15 mL conical tube.

    • Create a single-cell suspension by gently pipetting up and down, followed by passing the suspension through a 70 µm cell strainer.

  • Cell Counting:

    • Perform a nucleated cell count using a hemocytometer or automated cell counter. Dilute cells in 3% acetic acid with methylene blue to lyse red blood cells.

  • Plating in Methylcellulose:

    • Based on the cell count, dilute the bone marrow cell suspension in IMDM + 2% FBS to achieve a final plating concentration of 2 x 10⁴ cells per 35 mm dish.

    • Add the appropriate volume of the cell suspension to the methylcellulose medium (e.g., add 0.3 mL of cell suspension to 3 mL of MethoCult™). Vortex vigorously for 5-10 seconds to ensure a homogenous mixture.

    • Let the tube rest for 5-10 minutes to allow bubbles to dissipate.

    • Using a syringe with a 16-gauge blunt-end needle, dispense 1.1 mL of the cell/methylcellulose mixture into the center of a 35 mm dish.

    • Gently rotate the dish to spread the medium evenly across the surface.

    • Prepare plates in duplicate or triplicate for each animal.

  • Incubation:

    • Place the 35 mm dishes inside a larger 100 mm petri dish containing an open, water-filled 35 mm dish to maintain humidity.

    • Incubate at 37°C in a humidified incubator with 5% CO₂ for 7-10 days.

  • Colony Counting:

    • After the incubation period, count the colonies using an inverted microscope at 40x magnification.

    • A GM-CFU colony is typically defined as a cluster of 50 or more cells.

    • Calculate the number of GM-CFU per femur by multiplying the average colony count per plate by the dilution factor and the total number of cells harvested per femur.

Visualizations

Signaling Pathways and Experimental Workflows

Acivicin_Mechanism_of_Myelosuppression This compound This compound GAT_Enzymes Glutamine Amidotransferases (e.g., CTP Synthetase, GMPS) This compound->GAT_Enzymes inhibits Glutamine Glutamine Glutamine->GAT_Enzymes substrate Nucleotide_Synthesis De Novo Purine & Pyrimidine Synthesis GAT_Enzymes->Nucleotide_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis Proliferation HSPC Proliferation & Differentiation DNA_RNA_Synthesis->Proliferation required for HSPC Hematopoietic Stem & Progenitor Cells (HSPCs) in Bone Marrow HSPC->Proliferation Blood_Cells Mature Blood Cells (Neutrophils, Platelets, etc.) Proliferation->Blood_Cells leads to Myelosuppression Myelosuppression (Neutropenia, Thrombocytopenia) Proliferation->Myelosuppression inhibition leads to Blood_Cells->Myelosuppression reduced count is

Caption: this compound inhibits glutamine-dependent nucleotide synthesis, impairing HSPC proliferation.

Mitigation_Strategy_Workflow Start Start: Establish Preclinical Tumor Model Group_Assignment Randomize Animals into Groups Start->Group_Assignment Group1 Group 1: Vehicle Control Group_Assignment->Group1 Group2 Group 2: This compound Group_Assignment->Group2 Group3 Group 3: This compound + Mitigation Agent (e.g., G-CSF) Group_Assignment->Group3 Treatment Administer Treatment Regimen Group1->Treatment Group2->Treatment Group3->Treatment Monitoring Monitor Tumor Growth, Body Weight, & Clinical Signs Treatment->Monitoring Sampling Serial Blood Sampling (e.g., Days 0, 3, 6, 9, 14) Monitoring->Sampling Endpoint Terminal Endpoint: Collect Bone Marrow Monitoring->Endpoint Analysis1 Complete Blood Count (CBC) Analysis for Neutropenia, Thrombocytopenia, etc. Sampling->Analysis1 Outcome Compare Hematological Toxicity & Anti-Tumor Efficacy Between Groups Analysis1->Outcome Analysis2 Colony-Forming Unit (CFU) Assay to Assess Progenitor Cell Function Endpoint->Analysis2 Analysis2->Outcome

Caption: Workflow for testing agents to mitigate this compound-induced myelosuppression.

References

Acivicin Dosage Optimization: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Acivicin dosage and managing its associated gastrointestinal (GI) toxicity during preclinical and clinical experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced gastrointestinal toxicity?

A1: this compound is a glutamine antagonist that inhibits several enzymes crucial for nucleotide synthesis, such as CTP synthetase and GMP synthetase.[1] This inhibition disrupts the proliferation of rapidly dividing cells, including the epithelial cells lining the gastrointestinal tract.[2] Damage to the intestinal mucosa leads to common GI side effects like nausea, vomiting, diarrhea, and stomatitis.[2][3]

Q2: Is there a difference in GI toxicity between bolus injection and continuous infusion of this compound?

A2: Clinical studies suggest that the method of administration can influence the toxicity profile of this compound. A Phase I trial of this compound administered as a 24-hour continuous infusion reported that hematological and gastrointestinal toxicities were variable and not directly dose-related, while neurotoxicity was the dose-limiting factor.[4] In contrast, a Phase II study utilizing a 72-hour continuous infusion found that GI symptoms such as nausea, vomiting, and diarrhea were among the primary mild to moderate toxicities observed.[3] While direct comparative studies are limited, continuous infusion may offer a more manageable side effect profile by maintaining lower, more consistent plasma concentrations compared to bolus injections.[5]

Q3: What are the recommended starting doses for this compound in clinical trials?

A3: Dosing recommendations for this compound have varied across different clinical trials and administration schedules. For a 24-hour continuous infusion, a recommended Phase II dose was 160 mg/m².[4] For a 72-hour infusion, a starting dose of 60 mg/m² per course was recommended, with potential escalation to 75 mg/m² if well-tolerated.[6] It is crucial to consult specific clinical trial protocols for detailed dosing information.

Q4: Should glutamine supplementation be used to mitigate this compound-induced GI toxicity?

A4: The use of glutamine supplementation with this compound is a complex issue with potential risks. Since this compound is a glutamine antagonist, co-administration of glutamine could theoretically interfere with its antitumor activity.[7][8] While glutamine is known to support gut integrity, its use alongside a glutamine antagonist requires careful consideration and is generally not recommended without further investigation.[9][10] Chronic high-dose glutamine supplementation can also have its own side effects.[11]

II. Troubleshooting Guide: Managing this compound-Induced Gastrointestinal Toxicity

This guide provides a systematic approach to managing GI toxicity observed during this compound administration in experimental settings.

Observed Issue Potential Cause Troubleshooting Steps
Mild to Moderate Nausea and Vomiting (Grade 1-2) Direct irritation of the GI tract, central nervous system effects.- Administer standard antiemetic therapy prior to and following this compound administration. - Consider fractionation of the daily dose or switching to a continuous infusion schedule to maintain lower peak plasma concentrations.[5] - Ensure adequate hydration.
Severe Nausea and Vomiting (Grade 3-4) High peak plasma concentrations of this compound.- Interrupt this compound treatment until symptoms resolve to Grade 1 or baseline. - Upon resuming treatment, consider a dose reduction of 25-50%. - Implement a more aggressive antiemetic regimen.
Mild to Moderate Diarrhea (Grade 1-2) Damage to the intestinal mucosa, leading to malabsorption and fluid secretion.[2]- Administer anti-diarrheal agents such as loperamide. - Encourage oral hydration with electrolyte-rich fluids. - Monitor for signs of dehydration.
Severe Diarrhea (Grade 3-4) Extensive damage to the intestinal epithelium.- Immediately discontinue this compound. - Provide aggressive intravenous fluid and electrolyte replacement. - Rule out infectious causes. - Consider a significant dose reduction or permanent discontinuation of this compound upon resolution.
Stomatitis/Mucositis Inhibition of proliferation of oral mucosal cells.[2]- Implement a regular oral hygiene protocol. - Use topical anesthetics or mucosal coating agents for symptomatic relief. - For severe cases, consider treatment interruption and dose modification.

III. Experimental Protocols & Data

A. Comparative Toxicity of this compound Administration Schedules

Objective: To compare the incidence and severity of gastrointestinal toxicity between bolus injection and continuous infusion of this compound in a preclinical model.

Methodology:

  • Animal Model: Utilize a relevant rodent model for chemotherapy-induced gastrointestinal toxicity, such as Sprague-Dawley rats.[12][13][14]

  • Groups:

    • Group A: Vehicle control (saline) via intravenous (IV) bolus injection.

    • Group B: this compound at a determined dose (e.g., 10 mg/kg) via IV bolus injection.

    • Group C: this compound at the same total daily dose as Group B, administered as a 24-hour continuous IV infusion.

  • Parameters to Measure:

    • Daily body weight and food/water intake.

    • Diarrhea score (e.g., based on stool consistency).

    • Histopathological analysis of intestinal tissue (jejunum, ileum, colon) at the end of the study to assess for mucosal damage, villus atrophy, and inflammation.[12][15]

    • Myeloperoxidase (MPO) activity in intestinal tissue as a marker of inflammation.

  • Data Analysis: Compare the changes in body weight, diarrhea scores, and histopathological findings between the groups.

Expected Quantitative Data Summary:

Parameter Bolus Injection (Group B) Continuous Infusion (Group C) Control (Group A)
% Body Weight Loss (Day 5) 15-25%5-15%< 2%
Diarrhea Score (Peak) 3-4 (severe)1-2 (mild to moderate)0
Villus Height (μm) in Jejunum Significantly reducedModerately reducedNormal
MPO Activity (U/g tissue) Markedly elevatedModerately elevatedBaseline
B. Evaluation of a Gastroprotective Agent with this compound

Objective: To assess the efficacy of a cytoprotective agent in mitigating this compound-induced gastrointestinal toxicity.

Methodology:

  • Animal Model: As described above.

  • Groups:

    • Group A: Vehicle control.

    • Group B: this compound alone.

    • Group C: Cytoprotective agent alone (e.g., a prostaglandin analog or a mucosal coating agent).

    • Group D: this compound co-administered with the cytoprotective agent.

  • Parameters to Measure: Same as in Protocol A.

  • Data Analysis: Compare the toxicity parameters between Group B and Group D to determine if the cytoprotective agent provided a significant reduction in GI side effects.

IV. Visualizations

Acivicin_Mechanism_of_Action This compound This compound Glutamine_Amidotransferases Glutamine Amidotransferases (e.g., CTP Synthetase, GMP Synthetase) This compound->Glutamine_Amidotransferases Inhibits Glutamine Glutamine Glutamine->Glutamine_Amidotransferases Substrate Nucleotide_Synthesis Purine & Pyrimidine Nucleotide Synthesis Glutamine_Amidotransferases->Nucleotide_Synthesis Catalyzes DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation (e.g., GI Epithelium) DNA_RNA_Synthesis->Cell_Proliferation GI_Toxicity Gastrointestinal Toxicity Cell_Proliferation->GI_Toxicity Disruption leads to

Caption: Mechanism of this compound-induced GI toxicity.

Experimental_Workflow_Toxicity_Mitigation cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_monitoring Toxicity Monitoring cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Group_Assignment Randomly Assign to Treatment Groups Animal_Model->Group_Assignment Control Group A: Vehicle Control Group_Assignment->Control Acivicin_Bolus Group B: This compound Bolus Group_Assignment->Acivicin_Bolus Acivicin_Infusion Group C: This compound Continuous Infusion Group_Assignment->Acivicin_Infusion Protective_Agent Group D: This compound + Protective Agent Group_Assignment->Protective_Agent Clinical_Signs Daily Monitoring: - Body Weight - Diarrhea Score Control->Clinical_Signs Acivicin_Bolus->Clinical_Signs Acivicin_Infusion->Clinical_Signs Protective_Agent->Clinical_Signs Tissue_Collection End of Study: Collect Intestinal Tissues Clinical_Signs->Tissue_Collection Histopathology Histopathological Evaluation Tissue_Collection->Histopathology Biochemical_Assays Biochemical Assays (e.g., MPO) Tissue_Collection->Biochemical_Assays Statistical_Analysis Statistical Comparison of Groups Histopathology->Statistical_Analysis Biochemical_Assays->Statistical_Analysis

Caption: Workflow for preclinical evaluation of GI toxicity.

Troubleshooting_Logic Start GI Toxicity Observed Assess_Severity Assess Severity (Grade 1-4) Start->Assess_Severity Grade_1_2 Grade 1-2 (Mild to Moderate) Assess_Severity->Grade_1_2 Grade_3_4 Grade 3-4 (Severe) Assess_Severity->Grade_3_4 Supportive_Care Initiate Supportive Care: - Antiemetics - Antidiarrheals - Hydration Grade_1_2->Supportive_Care Interrupt_Tx Interrupt this compound Treatment Grade_3_4->Interrupt_Tx Consider_Dose_Mod Consider Dose Modification: - Fractionation - Continuous Infusion Supportive_Care->Consider_Dose_Mod Continue_Monitoring Continue Close Monitoring Consider_Dose_Mod->Continue_Monitoring Resume_Tx Resume at Reduced Dose (25-50% reduction) Interrupt_Tx->Resume_Tx Discontinue_Tx Consider Permanent Discontinuation Interrupt_Tx->Discontinue_Tx If life-threatening or recurrent Resume_Tx->Continue_Monitoring

Caption: Decision tree for managing this compound GI toxicity.

References

Acivicin Experimental Stability and Handling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Acivicin in experimental setups, focusing on strategies to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a glutamine analog that acts as an antitumor antibiotic.[1] Its primary mechanism of action involves the irreversible inhibition of glutamine amidotransferases, which are enzymes crucial for nucleotide and amino acid biosynthesis.[1] This inhibition occurs through covalent modification of the enzyme's active site, typically a cysteine or serine residue, where the chlorine atom on this compound's isoxazole ring is displaced by a nucleophilic amino acid residue.[2][3]

Q2: What are the main factors that can lead to this compound degradation in my experiments?

A2: this compound's stability can be compromised by several factors, primarily related to its chemical structure. The isoxazole ring, a key feature of the molecule, is susceptible to degradation, particularly under basic (high pH) conditions which can lead to ring-opening.[4] Additionally, as a reactive electrophile, this compound can be inactivated by reacting with nucleophiles present in your experimental system, including components of your media or buffer.

Q3: How should I prepare and store my this compound stock solutions?

A3: For optimal stability, this compound stock solutions should be prepared in a suitable solvent and stored at low temperatures. While solubility in PBS (pH 7.2) has been reported, for long-term storage, dissolving in an anhydrous organic solvent like DMSO is a common practice for similar compounds to minimize hydrolysis. However, it is crucial to be aware that DMSO can inactivate certain platinum-based drugs, so its compatibility with your specific experimental context should be considered.[5] A general recommendation is to prepare high-concentration stock solutions to minimize the volume added to your aqueous experimental setup.

Q4: I am seeing variable results in my cell culture experiments with this compound. Could this be due to degradation?

A4: Yes, inconsistent results can be a strong indicator of compound instability. If this compound degrades in your cell culture medium over the course of the experiment, its effective concentration will decrease, leading to variability. The rate of degradation can be influenced by the pH of the medium, the incubation temperature (37°C), and the presence of reactive components in the medium. It is advisable to minimize the time between adding this compound to the medium and performing the assay.

Q5: Are there any specific components in my cell culture medium I should be concerned about?

A5: While specific interactions are not extensively documented for this compound, it is a reactive molecule. Components with free nucleophilic groups, such as certain amino acids or reducing agents (like dithiothreitol, if present), could potentially react with and inactivate this compound.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of this compound activity over time in aqueous solution. Hydrolysis/Degradation: The isoxazole ring of this compound is susceptible to hydrolysis, especially at neutral to basic pH.1. pH Control: Prepare fresh working solutions in a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.2) immediately before use. Avoid highly basic conditions. 2. Temperature: Keep solutions on ice as much as possible to slow down degradation kinetics. 3. Fresh Preparations: For critical experiments, prepare this compound solutions fresh each time and do not store them in aqueous buffers for extended periods.
Inconsistent results between experimental repeats. Stock Solution Instability: Improper storage of stock solutions can lead to gradual degradation.1. Storage Conditions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). 2. Solvent Choice: Ensure the solvent is anhydrous and of high quality. If using DMSO, be mindful of potential water absorption from the atmosphere.
Reduced efficacy in cell-based assays compared to in vitro enzyme assays. Reaction with Media Components: this compound may react with nucleophilic components in the cell culture medium, reducing its effective concentration. Cellular Uptake/Efflux: Issues with the transport of this compound into or out of the cells.1. Minimize Incubation Time: Add this compound to the culture medium immediately before treating the cells. 2. Serum-Free Conditions (if possible): For short-term experiments, consider if the assay can be performed in serum-free or reduced-serum media to minimize reactions with serum proteins. 3. Control Experiments: Include appropriate controls to assess the stability of this compound in your specific culture medium over the time course of your experiment.
Precipitation of this compound in aqueous solutions. Poor Solubility: this compound has limited solubility in aqueous solutions, especially at higher concentrations.1. Solubility Check: Determine the solubility of your batch of this compound in the specific buffer you are using. 2. Use of Co-solvents: If necessary, and compatible with your experiment, a small percentage of a co-solvent like DMSO can be used to aid dissolution before final dilution in the aqueous buffer. Ensure the final concentration of the co-solvent does not affect your experimental system.

Data on this compound Stability

Parameter Condition Recommendation/Observation Citation
Stock Solution Storage -20°CStable for up to 1 month.
-80°CStable for up to 6 months.
Aqueous Solution Stability Basic pH (e.g., pH 10)The isoxazole ring is prone to opening, leading to degradation. The half-life of a similar isoxazole compound, leflunomide, at 37°C and pH 10 was 1.2 hours.[4]
Neutral pH (e.g., pH 7.4)Degradation is slower than at basic pH, but can still occur, especially at physiological temperatures (37°C). The half-life of leflunomide at 37°C and pH 7.4 was 7.4 hours.[4]
Acidic pH (e.g., pH 4)Generally more stable against isoxazole ring opening.[4]
Solubility PBS (pH 7.2)1.4 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, single-use microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound.

    • Dissolve the solid this compound in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell Culture
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed, sterile cell culture medium

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Immediately before adding to your cells, perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired working concentration.

    • Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can introduce shear stress.

    • Add the final working solution to your cell cultures.

    • Note: Due to the potential for degradation in aqueous media at 37°C, it is best practice to add the freshly prepared working solution to the cells as quickly as possible.

Visualizing Experimental Workflows and Degradation Pathways

Acivicin_Handling_Workflow Figure 1: Recommended Workflow for this compound Handling cluster_prep Stock Solution Preparation cluster_exp Experimental Use start Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw For each experiment dilute Prepare Working Solution in Medium thaw->dilute add Add to Experiment Immediately dilute->add

Caption: Recommended workflow for preparing and using this compound solutions.

Acivicin_Degradation_Pathway Figure 2: Potential Degradation Pathways for this compound cluster_conditions Degradation Conditions This compound Active this compound Inactive_Hydrolysis Inactive Product (Isoxazole Ring Opening) This compound->Inactive_Hydrolysis Hydrolysis Inactive_Nucleophile Inactive Adduct (Covalent Modification) This compound->Inactive_Nucleophile Nucleophilic Attack High_pH High pH (Basic) High_pH->Inactive_Hydrolysis Nucleophiles Nucleophiles (e.g., Thiols) Nucleophiles->Inactive_Nucleophile

References

Technical Support Center: Managing Acivicin-Associated Neurotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers working with Acivicin. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you navigate the challenges associated with the neurotoxic metabolites of this compound in your experiments.

Disclaimer

The precise chemical identity of all neurotoxic metabolites of this compound has not been definitively established in the available scientific literature. The information and guidance provided herein are based on current understanding, which suggests that this compound's neurotoxicity is likely mediated by its metabolic byproducts due to its structural similarity to known neurotoxins like ibotenic acid and muscimol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a glutamine antagonist that inhibits several enzymes dependent on glutamine, a crucial amino acid in cellular metabolism.[1] Its primary a nti-tumor activity is attributed to the inhibition of enzymes involved in purine and pyrimidine biosynthesis, such as CTP synthetase and carbamoyl-phosphate synthetase II.[2][3]

Q2: What are the known neurotoxic effects of this compound?

A2: this compound's use in clinical trials has been limited by its dose-dependent central nervous system (CNS) toxicity.[2][3] Reported neurotoxic effects in humans and animal models include sedation, ataxia (impaired coordination), hallucinations, and personality changes.[4]

Q3: What is the proposed mechanism of this compound's neurotoxicity?

A3: The leading hypothesis is that this compound is transported across the blood-brain barrier (BBB) by the large neutral amino acid (LNAA) transporter. While this compound itself may not be the primary neurotoxic agent, it is suggested that its metabolites are responsible for the observed CNS effects.[4] These metabolites may interfere with neurotransmitter systems, particularly the GABAergic and glutamatergic systems.

Q4: How can the neurotoxic effects of this compound be mitigated in experimental settings?

A4: Co-administration of a mixture of large neutral amino acids (LNAAs), such as leucine, isoleucine, phenylalanine, and valine, has been shown to be effective in reducing this compound's entry into the brain.[4] This competitive inhibition at the LNAA transporter significantly lowers the concentration of this compound in the CNS, thereby reducing its neurotoxic side effects.

Troubleshooting Guides

This section provides practical guidance for common issues encountered during in vitro and in vivo experiments with this compound.

In Vitro Experiments (Neuronal Cell Cultures)
Observed Issue Potential Cause Troubleshooting Steps
High background signal or non-specific staining in immunocytochemistry. 1. Inadequate blocking. 2. Primary antibody concentration is too high. 3. Secondary antibody cross-reactivity.1. Optimize blocking conditions (e.g., increase blocking time, use a different blocking agent). 2. Titrate the primary antibody to the lowest effective concentration.[5] 3. Use a secondary antibody that has been pre-adsorbed against the species of your sample.
High levels of unexpected cell death at low this compound concentrations. 1. Cell line sensitivity. 2. Contamination of cell culture. 3. Issues with this compound stock solution.1. Perform a dose-response curve to determine the IC50 for your specific cell line. 2. Regularly test for mycoplasma contamination. 3. Prepare fresh this compound stock solutions and verify the concentration.
Inconsistent results between experiments. 1. Variation in cell passage number. 2. Inconsistent incubation times. 3. Variability in reagent preparation.1. Use cells within a consistent and narrow passage number range for all experiments. 2. Standardize all incubation times precisely. 3. Prepare fresh reagents and ensure accurate dilutions.
In Vivo Experiments (Animal Models)
Observed Issue Potential Cause Troubleshooting Steps
Severe neurotoxic symptoms (e.g., ataxia, sedation) in animals at intended therapeutic doses. High brain penetrance of this compound.Co-administer a solution of large neutral amino acids (LNAAs) to competitively inhibit this compound's transport across the blood-brain barrier.[4]
High variability in neurobehavioral assessments. 1. Inconsistent drug administration. 2. Subjective scoring of behavioral endpoints.1. Ensure accurate and consistent dosing for all animals. 2. Use standardized and validated behavioral scoring systems and, if possible, blinded observers.
Difficulty in detecting this compound or its metabolites in brain tissue. 1. Inadequate sample preparation. 2. Low concentration of the analyte.1. Optimize tissue homogenization and extraction procedures. 2. Utilize a highly sensitive analytical method such as LC-MS/MS.

Experimental Protocols

Protocol 1: Quantification of Amino Acids in Brain Homogenates by LC-MS/MS

This protocol provides a general framework for the analysis of amino acids, including glutamate and GABA, in brain tissue. This method can be adapted for the quantification of this compound and its potential metabolites with appropriate standard compounds.

1. Brain Tissue Homogenization:

  • Weigh the frozen brain tissue (approximately 20 mg).

  • Homogenize the tissue in a 1:3 (w/v) ratio of ice-cold methanol.[6]

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant for analysis.

2. Derivatization (for improved chromatographic separation and detection):

  • A common derivatizing agent for amino acids is 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Mix 100 µL of the brain homogenate supernatant with 100 µL of borate buffer and 250 µL of a 12 mM solution of FMOC-Cl in acetonitrile.[7]

  • Allow the reaction to proceed for a specified time at room temperature.

  • Centrifuge the mixture to remove any precipitate.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column (e.g., InfinityLab Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).[7]

    • Employ a gradient elution with a mobile phase consisting of acetonitrile and water with a suitable modifier (e.g., formic acid).

  • Mass Spectrometry (MS/MS):

    • Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Optimize the MRM transitions (precursor ion → product ion) for each analyte (GABA, glutamate, and potential this compound metabolites) using authentic standards.

Protocol 2: In Vitro Neurotoxicity Assay using Primary Neurons

This protocol outlines a general procedure for assessing the neurotoxicity of this compound in primary neuronal cultures.

1. Primary Neuron Culture:

  • Isolate primary neurons from the desired brain region (e.g., cortex or hippocampus) of embryonic rodents.

  • Plate the dissociated neurons onto coated multi-well plates.

  • Culture the neurons in a suitable neurobasal medium supplemented with factors that promote neuronal survival and maturation.

2. This compound Treatment:

  • After a sufficient period of in vitro maturation (typically 7-14 days), treat the neuronal cultures with a range of this compound concentrations.

  • Include a vehicle control (the solvent used to dissolve this compound).

  • To investigate mitigation strategies, co-treat cells with this compound and a mixture of LNAAs.

3. Assessment of Neurotoxicity:

  • Cell Viability Assays: Use assays such as MTT, LDH release, or live/dead staining to quantify cell death.

  • Neurite Outgrowth Analysis: Image the neurons and use software to quantify neurite length and branching as a measure of neuronal health.

  • Immunocytochemistry: Stain for neuronal markers (e.g., β-III tubulin, MAP2) and markers of apoptosis (e.g., cleaved caspase-3) to visualize and quantify neuronal integrity and cell death pathways.

Data Presentation

Table 1: Effect of Amino Acid Co-infusion on this compound Levels in Cat Brain Tissue

Treatment GroupThis compound Level in Brain (as % of Saline Control)
Saline Infusion (Control)100%
Aminosyn® Infusion13%[4]

Aminosyn® is a commercially available amino acid mixture.

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Mechanism of this compound Neurotoxicity

Acivicin_Neurotoxicity cluster_BBB Blood-Brain Barrier cluster_Neuron Neuron Acivicin_blood This compound (in Bloodstream) LNAA_transporter LNAA Transporter Acivicin_blood->LNAA_transporter Transport LNAA_blood Large Neutral Amino Acids (LNAA) LNAA_blood->LNAA_transporter Competitive Inhibition Acivicin_brain This compound (in Brain) LNAA_transporter->Acivicin_brain Metabolites Neurotoxic Metabolites Acivicin_brain->Metabolites Metabolism GABA_system Increased GABAergic Activity Metabolites->GABA_system Glutamate_system Glutamate Excitotoxicity Metabolites->Glutamate_system Neurotoxicity Neurotoxic Effects (Sedation, Ataxia) GABA_system->Neurotoxicity Glutamate_system->Neurotoxicity

Caption: Proposed mechanism of this compound-induced neurotoxicity and its mitigation.

Diagram 2: Experimental Workflow for Investigating this compound Neurotoxicity

Acivicin_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation cell_culture Neuronal Cell Culture treatment This compound +/- LNAA Treatment cell_culture->treatment viability Viability Assays (MTT, LDH) treatment->viability morphology Morphological Analysis (Neurite Outgrowth) treatment->morphology icc Immunocytochemistry treatment->icc dose_response Dose-Response Analysis viability->dose_response morphology->dose_response pathway_analysis Signaling Pathway Elucidation icc->pathway_analysis animal_model Animal Model (e.g., Cat, Monkey) dosing This compound +/- LNAA Administration animal_model->dosing behavior Neurobehavioral Assessment dosing->behavior microdialysis Brain Microdialysis dosing->microdialysis tissue_analysis LC-MS/MS of Brain Tissue dosing->tissue_analysis behavior->dose_response metabolite_id Metabolite Identification microdialysis->metabolite_id tissue_analysis->metabolite_id metabolite_id->pathway_analysis

Caption: Workflow for investigating this compound's neurotoxicity and mitigation strategies.

Diagram 3: Glutamate Excitotoxicity Pathway

Glutamate_Excitotoxicity cluster_synapse Synapse cluster_neuron_interior Neuron Interior Glutamate Excessive Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activation AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Activation Ca_influx ↑ Intracellular Ca²⁺ NMDA_Receptor->Ca_influx AMPA_Receptor->Ca_influx Enzyme_activation Activation of Proteases, Lipases, Nucleases Ca_influx->Enzyme_activation Mitochondrial_dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_dysfunction Apoptosis Apoptosis Enzyme_activation->Apoptosis ROS ↑ Reactive Oxygen Species (ROS) Mitochondrial_dysfunction->ROS ROS->Apoptosis

Caption: Simplified signaling pathway of glutamate-induced excitotoxicity.

References

improving the therapeutic index of Acivicin in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Acivicin. Our goal is to help you improve the therapeutic index of this compound in your in vivo experiments by providing actionable advice, detailed protocols, and key data from preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a glutamine analog that acts as an antagonist to glutamine.[1][2][3] It competitively and often irreversibly inhibits several glutamine-dependent enzymes, primarily those involved in the de novo biosynthesis of purines and pyrimidines.[2][4][5][6] Key inhibited enzymes include:

  • CTP Synthetase[4][7]

  • GMP Synthetase (XMP aminase)[7][8]

  • Carbamoyl-Phosphate Synthetase II[4][9]

  • Amidophosphoribosyltransferase[4] By blocking these enzymes, this compound disrupts DNA and RNA synthesis, leading to its antitumor effects.[10][11] Additionally, this compound is a potent inhibitor of gamma-glutamyl transpeptidase (GGT), an enzyme involved in glutathione metabolism.[1][12][13]

Q2: What are the major dose-limiting toxicities observed with this compound in vivo?

A2: The most significant dose-limiting toxicity of this compound is central nervous system (CNS) toxicity.[1][7][14] This neurotoxicity is reversible and can manifest as lethargy, confusion, disorientation, ataxia, and hallucinations.[14][15][16] Other notable toxicities include myelosuppression and gastrointestinal issues such as vomiting and diarrhea.[8]

Q3: How can I reduce the CNS toxicity of this compound in my animal models?

A3: Co-administration of a mixture of amino acids has been shown to effectively prevent this compound-induced CNS toxicity.[14][17] This is because this compound is thought to enter the brain via a saturable amino acid transport system.[14][17] By infusing other amino acids, particularly large neutral amino acids (e.g., leucine, isoleucine, phenylalanine, valine), you can competitively block this compound's uptake into the CNS without compromising its antitumor efficacy in peripheral tumors.[16][17] This strategy has been shown to allow for a two-fold escalation of the this compound dose in clinical trials.[14]

Q4: Are there strategies to improve tumor-specific delivery of this compound?

A4: Yes, prodrug and antibody-drug conjugate (ADC) strategies are being explored to enhance tumor-specific delivery and improve the therapeutic index.

  • Prodrugs: this compound can be chemically modified into an inactive prodrug form. These prodrugs are designed to be stable in circulation and activated at the tumor site, for example, by tumor-specific enzymes like esterases.[18][19]

  • Antibody-Drug Conjugates (ADCs): An inactive this compound prodrug can be linked to a monoclonal antibody that targets a tumor-specific antigen.[18][19][20] This approach directs the drug specifically to cancer cells, minimizing exposure to healthy tissues.

Q5: Can this compound be used in combination with other chemotherapeutic agents?

A5: Yes, combination therapies have shown promise. For instance, this compound has demonstrated synergistic effects when combined with actinomycin in hepatoma models.[4] It can also be used to protect against the nephrotoxicity of other drugs; by inhibiting renal gamma-glutamyl transpeptidase (GGT), this compound can block the metabolic activation of cisplatin-glutathione conjugates in the kidney, thus reducing cisplatin-induced kidney damage.[21] Another study showed that combining this compound with cisplatin enhanced the inhibition of key enzymes in pyrimidine metabolism in lung cancer cells.[22]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Severe CNS toxicity (ataxia, lethargy) in animal models at desired therapeutic doses. This compound crosses the blood-brain barrier via amino acid transporters.[14][17]Implement a co-infusion protocol with a mixture of large neutral amino acids (LNAAs) such as leucine, isoleucine, phenylalanine, and valine. This will competitively inhibit this compound uptake into the brain.[16][17] See the detailed protocol below.
High systemic toxicity and poor tumor response. Lack of tumor specificity, leading to off-target effects.Consider synthesizing or acquiring a tumor-targeted this compound prodrug. This could involve an esterase-cleavable linker or conjugation to a tumor-targeting antibody (ADC).[18][19][20]
Inconsistent antitumor activity in xenograft models. Poor drug stability or rapid clearance.Check the stability of your this compound formulation. The half-life of this compound in human plasma is approximately 3 hours for some prodrugs and 6-9 hours for the parent drug post-infusion.[15][18] Consider optimizing the dosing schedule (e.g., continuous infusion vs. bolus injection) to maintain therapeutic plasma concentrations.
This compound-resistant tumor cells emerge during the experiment. Altered drug transport mechanisms in resistant cells.Studies have shown that this compound-resistant cell lines may exhibit negligible transport of the drug.[23] If resistance is a concern, consider combination therapy to target alternative pathways. For example, combining with agents that inhibit DNA repair or other metabolic pathways.[4][22]

Data Presentation: Quantitative Summary

Table 1: In Vitro Cytotoxicity of this compound and Derivatives

CompoundCell LineAssay DurationIC50 / % InhibitionReference
This compoundHuman Pancreatic Carcinoma (MIA PaCa-2)72 hours78% inhibition at 5 µM[1]
This compoundHuman Hepatocellular Carcinoma (HepG2)5 days0.7 µM[5]
This compound Prodrug (9b)Human Promyelocytic Leukemia (HL-60)Not specifiedCytotoxicity highly reduced compared to parent drug[18]
This compound Derivative (ACV1)Human Hepatocellular Carcinoma (HepG2)5 days14 µM[5]
This compound Derivative (ACVL1)Human Hepatocellular Carcinoma (HepG2)5 daysNo growth inhibition[5]

Table 2: In Vivo Dosing and Toxicity of this compound

SpeciesDosing ScheduleMaximum Tolerated Dose (MTD) / Lethal DoseDose-Limiting ToxicityReference
Human (Phase I)24-hr continuous i.v. infusion160 mg/m² (Recommended Phase II dose)Neurotoxicity[15]
Human (Phase I)72-hr continuous i.v. infusion30 mg/m²/dayCNS Toxicity[14]
Human (Phase I with Amino Acid Co-infusion)72-hr continuous i.v. infusion50 mg/m²/day (MTD)CNS Toxicity[14]
Human (Acute Leukemia)Daily for 7 daysDose escalation prohibited at 11 mg/m²/dayNeurotoxicity
DogSingle dose1000 mg/m² (Lethal dose)GI toxicity, Myelosuppression
DogDaily x 516 mg/m²/day (Lethal dose)GI toxicity, Myelosuppression[8]

Table 3: Pharmacokinetic Parameters of this compound and Prodrugs

CompoundSpeciesMatrixKey ParameterValueReference
This compoundHumanPlasmaPost-infusion t1/2 beta6 - 9 hours[15]
This compound Prodrug (9b)HumanPlasmaHalf-life (t1/2)3 hours[18]
This compound Prodrug (9b)N/ApH 7.6 buffer (37°C)Half-life (t1/2)37 hours[18]

Experimental Protocols

Protocol 1: Mitigation of CNS Toxicity via Amino Acid Co-infusion in a Rodent Model

This protocol provides a general framework for testing the efficacy of amino acid co-infusion in reducing this compound-induced neurotoxicity.

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

  • Group Allocation:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: this compound only.

    • Group 3: Amino acid solution only.

    • Group 4: this compound + Amino acid solution.

  • Reagents:

    • This compound: Prepare in a sterile vehicle (e.g., 0.9% saline) at the desired concentration. The dose should be based on literature, aiming for a level known to induce observable CNS effects (e.g., 20-50 mg/kg in mice, i.p.).[8]

    • Amino Acid Solution: Prepare a sterile solution containing a mixture of large neutral amino acids (LNAAs). A formulation similar to "Aminosyn 10%" or a custom mix of L-leucine, L-isoleucine, L-phenylalanine, and L-valine can be used.[16][17]

  • Administration:

    • For Group 4, begin a continuous intravenous (i.v.) infusion of the amino acid solution via a tail vein catheter approximately 2-4 hours before this compound administration.[16]

    • Administer this compound (Group 2 and 4) via the desired route (e.g., intraperitoneal, i.p., or i.v.).

    • Continue the amino acid infusion for at least 18 hours post-Acivicin administration.[16]

  • Neurotoxicity Assessment:

    • At regular intervals (e.g., 2, 4, 8, 12, 18, 24 hours) post-Acivicin injection, perform a battery of behavioral tests to assess CNS function. This can include:

      • Open Field Test: To measure locomotor activity and anxiety-like behavior.

      • Rotarod Test: To assess motor coordination and balance.

      • Observational Scoring: A blinded observer should score animals for signs of ataxia, lethargy, and sedation based on a predefined scale.[16]

  • Tissue Collection and Analysis (Optional):

    • At the end of the observation period, collect brain tissue and plasma.

    • Use HPLC or LC-MS/MS to quantify this compound levels in both compartments to confirm that the amino acid infusion reduced brain uptake of the drug.[17]

  • Data Analysis: Compare the neurotoxicity scores and this compound concentrations between Group 2 (this compound only) and Group 4 (this compound + Amino Acids) using appropriate statistical tests (e.g., ANOVA or t-test).

Protocol 2: In Vitro Evaluation of an Esterase-Cleavable this compound Prodrug

This protocol outlines the steps to confirm that a prodrug releases active this compound in the presence of esterases.

  • Reagents:

    • This compound prodrug.

    • Active this compound (as a positive control).

    • Pig Liver Esterase (PLE) or human plasma.[18]

    • Assay buffer (e.g., pH 7.6 Tris buffer).[18]

    • Target cells (e.g., HL-60 or another sensitive cancer cell line).[18]

    • GGT enzyme and a chromogenic GGT substrate (e.g., L-γ-glutamyl-p-nitroanilide).

  • Prodrug Hydrolysis Assay:

    • Incubate the this compound prodrug at a known concentration (e.g., 100 µM) in:

      • Assay buffer alone (to measure chemical stability).

      • Assay buffer containing PLE or human plasma (to measure enzymatic cleavage).[18]

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Analyze the aliquots by HPLC to quantify the disappearance of the prodrug and the appearance of active this compound.[18]

    • Calculate the half-life of the prodrug under each condition.

  • GGT Inhibition Assay:

    • Prepare reaction mixtures containing GGT enzyme and its substrate.

    • Add:

      • Vehicle control.

      • Active this compound.

      • Intact this compound prodrug.

      • This compound prodrug pre-incubated with esterase (from step 2).

    • Measure the rate of substrate conversion (e.g., by monitoring absorbance of p-nitroaniline).

    • Confirm that the intact prodrug has reduced inhibitory activity against GGT compared to active this compound, and that the esterase-treated prodrug regains inhibitory activity.[19][20]

  • Cell Viability Assay:

    • Plate the target cells in 96-well plates.

    • Treat cells with escalating concentrations of:

      • Active this compound.

      • Intact this compound prodrug.

    • Incubate for a defined period (e.g., 72 hours).

    • Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).

    • Confirm that the prodrug is significantly less cytotoxic than the parent this compound.[18]

Visualizations

Signaling and Experimental Pathways

Acivicin_Mechanism_of_Action cluster_Glutamine Glutamine Metabolism cluster_this compound Drug Action cluster_Pathways Biosynthetic Pathways cluster_Products Cellular Consequences Glutamine Glutamine CTP_Synthase CTP Synthetase Glutamine->CTP_Synthase substrate GMP_Synthase GMP Synthetase Glutamine->GMP_Synthase substrate CPS_II Carbamoyl-Phosphate Synthetase II Glutamine->CPS_II substrate This compound This compound This compound->CTP_Synthase inhibits This compound->GMP_Synthase inhibits This compound->CPS_II inhibits Cell_Growth Tumor Cell Growth This compound->Cell_Growth inhibits Pyrimidines Pyrimidines (CTP) CTP_Synthase->Pyrimidines Purines Purines (GMP) GMP_Synthase->Purines CPS_II->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Purines->DNA_RNA DNA_RNA->Cell_Growth

Caption: this compound inhibits key enzymes in purine and pyrimidine synthesis.

Prodrug_Workflow cluster_synthesis Step 1: Design & Synthesis cluster_invitro Step 2: In Vitro Validation cluster_invivo Step 3: In Vivo Evaluation cluster_analysis Step 4: Analysis Prodrug Synthesize This compound Prodrug Stability Test Stability (Buffer vs. Plasma) Prodrug->Stability Activation Confirm Activation (Esterase Assay) Stability->Activation Activity Assess Activity (GGT & Cell Viability) Activation->Activity PK Pharmacokinetics (PK) Study Activity->PK Efficacy Tumor Xenograft Efficacy Study PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Analysis Compare Therapeutic Index vs. Parent Drug Toxicity->Analysis Mitigate_Toxicity Problem Problem High CNS Toxicity Cause Mechanism This compound crosses Blood-Brain Barrier (BBB) via Large Neutral Amino Acid (LNAA) Transporter Problem->Cause Strategy Strategy Competitive Inhibition at the BBB Cause->Strategy Solution Solution Systemic co-infusion of LNAAs (Leucine, Isoleucine, etc.) Strategy->Solution Outcome {Outcome|Reduced this compound uptake into CNS Improved Therapeutic Index (Maintained peripheral efficacy with lower toxicity)} Solution->Outcome

References

Acivicin and Amino Acid Transport Systems: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the interaction of Acivicin with amino acid transport systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to facilitate your research.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during experiments with this compound.

Question: My this compound treatment shows inconsistent or no effect on cell viability. What are the possible reasons?

Answer: Several factors can contribute to variability in this compound's efficacy. Consider the following:

  • Competition with Amino Acids in Media: Standard cell culture media contain high concentrations of amino acids, such as glutamine and large neutral amino acids (LNAAs), which can compete with this compound for uptake through transporters like LAT1 and ASCT2. This competition can reduce the intracellular concentration of this compound, diminishing its cytotoxic effects.

    • Troubleshooting Tip: For sensitive experiments, consider using a custom medium with lower concentrations of competing amino acids or performing the assay in a buffered salt solution (e.g., PBS) for a short duration.

  • Cell Line-Specific Transporter Expression: The expression levels of amino acid transporters like LAT1 and ASCT2 can vary significantly between different cell lines. Cell lines with low expression of the relevant transporters may exhibit reduced uptake of this compound and consequently, lower sensitivity.

    • Troubleshooting Tip: Before your experiment, characterize the expression of key amino acid transporters (e.g., LAT1, ASCT2) in your cell line of interest using techniques like qPCR or Western blotting.

  • This compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Incorrect Dosing: The effective concentration of this compound can be cell-line dependent.

    • Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Question: I am observing a lower-than-expected inhibition of amino acid uptake in my radiolabeled transport assay with this compound. What could be wrong?

Answer: Suboptimal inhibition in uptake assays can be due to several factors:

  • Insufficient Inhibition Time: this compound's mechanism can involve irreversible binding to its targets. Short incubation times may not be sufficient to achieve maximal inhibition.

    • Troubleshooting Tip: Increase the pre-incubation time with this compound before adding the radiolabeled amino acid. A time-course experiment can help determine the optimal pre-incubation period.

  • High Substrate Concentration: The concentration of the radiolabeled amino acid used in the assay can affect the apparent inhibition by this compound. High concentrations of the substrate can outcompete this compound for binding to the transporter.

    • Troubleshooting Tip: Use a concentration of the radiolabeled amino acid that is at or below the Km for the transporter of interest to ensure sensitive detection of competitive inhibition.

  • Efflux of the Inhibitor: While this compound uptake is mediated by transporters, some level of efflux might occur.

    • Troubleshooting Tip: Ensure that measurements are taken at an early time point before significant efflux can occur.

Question: How does this compound gain entry into cells?

Answer: this compound, being a glutamine analog, utilizes amino acid transport systems to enter cells. The primary routes of entry are thought to be through the L-type Amino Acid Transporter 1 (LAT1) and potentially other transporters that handle large neutral amino acids. In some biological systems, it has also been shown to compete with glutamate for transport.

Question: Can the neurotoxicity of this compound be mitigated?

Answer: Yes, studies have shown that the central nervous system (CNS) toxicity of this compound, which is a significant limitation in its clinical use, can be reduced. This is achieved by the co-administration of a mixture of amino acids. These amino acids likely compete with this compound for transport across the blood-brain barrier via a saturable transport system, thereby reducing its accumulation in the CNS.

Quantitative Data: this compound's Interaction with Amino Acid Transporters

This table summarizes the available quantitative data on the inhibitory activity of this compound against specific amino acid transporters and related enzymes.

TargetSystem/Cell LineAssay TypeParameterValueReference
LAT1 HEK cells overexpressing hLAT1[³H]-Gabapentin Uptake InhibitionIC₅₀340 µM
Glutamate Transporter Leishmania tarentolaeGlutamate Uptake Competition-Competes effectively
System "L" P388 Leukemia CellsDrug Uptake-Utilized for uptake

Experimental Protocols

Protocol 1: Radiolabeled Amino Acid Uptake Assay to Measure this compound Inhibition

This protocol describes a method to quantify the inhibition of amino acid transport by this compound using a radiolabeled substrate.

Materials:

  • Cells of interest cultured in appropriate vessels (e.g., 24-well plates)

  • This compound stock solution (e.g., in DMSO or PBS)

  • Radiolabeled amino acid (e.g., [³H]-L-Leucine or [¹⁴C]-L-Glutamine)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Wash buffer (ice-cold PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay reagent (e.g., BCA kit)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 24-well plate to ensure they reach a confluent monolayer on the day of the experiment.

  • Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer.

  • Pre-incubation with this compound:

    • Prepare different concentrations of this compound in uptake buffer.

    • Add the this compound solutions to the respective wells. Include a vehicle control (e.g., buffer with the same concentration of DMSO as the this compound-treated wells).

    • Pre-incubate the cells with this compound for a predetermined time (e.g., 30 minutes) at 37°C.

  • Initiation of Uptake:

    • Prepare the uptake solution containing the radiolabeled amino acid at a specific concentration (ideally at or below the transporter's Km) in the uptake buffer.

    • To start the uptake, add the radiolabeled uptake solution to each well.

    • Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line and transporter.

  • Termination of Uptake:

    • To stop the transport, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold wash buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail to each vial and mix thoroughly.

    • Measure the radioactivity in a scintillation counter.

  • Protein Quantification:

    • Use a small aliquot of the cell lysate from each well to determine the protein concentration using a standard protein assay.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration for each sample.

    • Express the uptake in the this compound-treated wells as a percentage of the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

Visualizations

This compound's Impact on Cellular Amino Acid Homeostasis and Downstream Signaling

Acivicin_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acivicin_ext This compound LAT1 LAT1 Acivicin_ext->LAT1 Uptake ASCT2 ASCT2 Acivicin_ext->ASCT2 Uptake AminoAcids_ext Amino Acids (e.g., Leucine, Glutamine) AminoAcids_ext->LAT1 Uptake AminoAcids_ext->ASCT2 Uptake Acivicin_int This compound LAT1->Acivicin_int AminoAcids_int Amino Acid Pool (Reduced) LAT1->AminoAcids_int ASCT2->Acivicin_int ASCT2->AminoAcids_int Acivicin_int->LAT1 Inhibits Acivicin_int->ASCT2 Inhibits Acivicin_int->AminoAcids_int Reduces uptake of mTORC1_active mTORC1 (Active) AminoAcids_int->mTORC1_active Reduced activation Rag_GTPases Rag GTPases AminoAcids_int->Rag_GTPases Activates mTORC1_inactive mTORC1 (Inactive) Biosynthesis Protein & Nucleotide Biosynthesis (Inhibited) mTORC1_active->Biosynthesis Stimulates Rag_GTPases->mTORC1_active Promotes activation

Caption: this compound inhibits amino acid transporters, reducing intracellular amino acid levels and suppressing mTORC1 signaling.

Experimental Workflow: Investigating this compound's Inhibition of Amino Acid Transport

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture Cells to Confluence Prepare_Reagents 2. Prepare this compound Dilutions & Radiolabeled Substrate Cell_Culture->Prepare_Reagents Wash_Cells 3. Wash Cells with Uptake Buffer Prepare_Reagents->Wash_Cells Pre_incubation 4. Pre-incubate with This compound Wash_Cells->Pre_incubation Uptake 5. Add Radiolabeled Amino Acid Pre_incubation->Uptake Terminate 6. Stop Uptake & Wash with Cold Buffer Uptake->Terminate Lysis 7. Lyse Cells & Measure Radioactivity Terminate->Lysis Protein_Assay 8. Quantify Protein Content Lysis->Protein_Assay Normalization 9. Normalize CPM to Protein Concentration Protein_Assay->Normalization IC50_Calc 10. Calculate % Inhibition & Determine IC50 Normalization->IC50_Calc

Caption: A stepwise workflow for determining the inhibitory effect of this compound on amino acid uptake.

challenges in the clinical application of Acivicin due to toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acivicin. The information addresses common challenges related to its clinical application, with a focus on its associated toxicities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significantly higher-than-expected cytotoxicity in our cancer cell line experiments. What could be the cause?

A1: Unexpectedly high cytotoxicity can stem from several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For instance, human pancreatic carcinoma cells (MIA PaCa-2) show 78% growth inhibition at 5 μM after 72 hours, while a derivative of this compound showed an IC50 of 14 μM in HepG2 cells after five days.[1][2] Your cell line may be particularly dependent on the metabolic pathways that this compound inhibits.

  • Glutamine Dependence: this compound is a glutamine antagonist.[3] Cell lines that are highly dependent on glutamine metabolism for growth and survival will be more susceptible to its cytotoxic effects.[3]

  • Off-Target Effects: Besides its known targets like glutamine amidotransferases, this compound also inhibits aldehyde dehydrogenase 4A1 (ALDH4A1).[2][4] Inhibition of ALDH4A1 has been shown to severely inhibit cell growth.[2][4]

  • Experimental Conditions: Ensure that the drug concentration, incubation time, and cell seeding density are consistent with your planned protocol. Long-term continuous exposure can lead to cumulative toxicity.

Troubleshooting Steps:

  • Confirm IC50: Perform a dose-response experiment to determine the IC50 value for your specific cell line and compare it with published data (see Table 1).

  • Assess Glutamine Dependence: Culture cells in glutamine-depleted media to confirm their reliance on this amino acid.

  • Check for ALDH Activity: If possible, measure the activity of ALDH enzymes in your cell line to see if it correlates with sensitivity.

  • Review Protocol: Double-check all calculations for drug dilution and ensure consistency in incubation times across experiments.

Q2: Our in vivo animal models are showing severe central nervous system (CNS) toxicity. How can we manage this?

A2: CNS toxicity is the primary dose-limiting side effect of this compound observed in clinical trials.[5][6] Symptoms include lethargy, confusion, ataxia, and hallucinations.[1][5][6][7] This is thought to be due to this compound crossing the blood-brain barrier.

Mitigation Strategy:

  • Concomitant Amino Acid Infusion: Co-administration of a balanced amino acid solution (like Aminosyn) has been shown to significantly reduce CNS toxicity.[1][8] This is because other amino acids compete with this compound for transport into the brain.[9] One study showed that a solution of just four large neutral amino acids (leucine, isoleucine, phenylalanine, and valine) could also protect against CNS toxicity in animal models without compromising anti-tumor efficacy.[9] This approach allowed the dose of this compound to be escalated two-fold in human patients.[8]

Troubleshooting Steps:

  • Implement Co-infusion: Introduce a continuous infusion of a suitable amino acid mixture alongside this compound administration in your experimental protocol.

  • Dose Adjustment: If co-infusion is not feasible, consider reducing the this compound dose or altering the administration schedule (e.g., shorter infusion times).

  • Monitor Neurological Signs: Establish a clear scoring system for neurological symptoms in your animal models to quantitatively assess the impact of any intervention.

Q3: We are seeing inconsistent anti-tumor effects in our experiments. Why might this be happening?

A3: Inconsistent results can be frustrating. The issue may lie in the drug's mechanism or the experimental setup.

  • Mechanism of Action: this compound acts as a covalent inhibitor, binding irreversibly to the active site of target enzymes like glutamine amidotransferases and γ-glutamyl transpeptidase (GGT).[4][10][11] The effectiveness of this inhibition can depend on the expression levels and turnover rate of these enzymes in the tumor cells.

  • Pharmacokinetics: In preclinical studies, pharmacokinetic differences have been observed based on age and sex in mice, with older male mice clearing the drug faster.[12] While not noted in dogs or monkeys, this highlights the potential for pharmacokinetic variability.[12]

  • Tumor Heterogeneity: Different subclones within a tumor may have varying levels of dependence on glutamine metabolism, leading to a mixed response.

Troubleshooting Steps:

  • Characterize Target Expression: Analyze the expression levels of key this compound targets (e.g., GGT, CTP synthetase, ALDH4A1) in your tumor models.

  • Standardize Animal Cohorts: Ensure that animal age, sex, and weight are tightly controlled within and between experimental groups.

  • Verify Drug Stability and Delivery: Confirm the stability of your this compound solution and the accuracy of your administration method.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeMetricConcentrationIncubation TimeCitation
MIA PaCa-2Human Pancreatic Carcinoma% Growth Inhibition5 µM72 hours[1]
HepG2Human Hepatocellular CarcinomaIC500.7 µM5 days[2]
Rat HepatomaRat HepatomaIC500.5 µM7 days[2]

Table 2: Dose-Limiting and Common Adverse Events of this compound from Clinical Trials

Toxicity TypeSpecific Adverse EventsSeverity / FrequencyPopulation / ConditionsCitation
Dose-Limiting Central Nervous System (CNS) Reversible; Occurred in 4 of 5 patients at 90 mg/m²Patients with refractory advanced solid tumors (72-hr infusion)[5]
Lethargy, confusion, decreased mental statusDose-limiting at 60 mg/m²/dayPatients with advanced solid malignancies (72-hr infusion with Aminosyn)[8]
Lethargy, fatigue, confusion, hallucinations, ataxiaDose-limitingPatients treated with 24-hr continuous infusion[6]
Other Common Myelosuppression Neutropenia (Grade 4 in 4 patients), Thrombocytopenia (Grade 3-4 in 3 patients)Patients treated with Aminosyn co-infusion[8]
Gastrointestinal Vomiting, diarrheaPreclinical studies in dogs and monkeys[12]
Constitutional Diaphoresis, chills without fever, dizziness3 of 8 patients at 75 mg/m²[5]
Potential Interaction Renal Toxicity Potentiation of cisplatin renal toxicityNon-small-cell lung cancer patients treated with this compound and Cisplatin[11]

Experimental Protocols

Protocol 1: Assessment of In Vitro Cytotoxicity using a WST-8 Assay

This protocol provides a general method for determining the cytotoxic effects of this compound on an adherent cancer cell line.

Materials:

  • This compound stock solution (e.g., in DMSO or PBS)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Target cancer cell line

  • WST-8 reagent (e.g., Cell Counting Kit-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • WST-8 Assay: Add 10 µL of WST-8 reagent to each well. Incubate for 1-4 hours at 37°C, protecting the plate from light. The incubation time will depend on the metabolic activity of the cell line.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: General Procedure for In Vivo Toxicity Assessment in a Rodent Model

This protocol outlines a basic workflow for evaluating the systemic toxicity of this compound in mice.

Materials:

  • This compound formulation for injection (sterile, appropriate vehicle)

  • Age- and sex-matched mice

  • Syringes and needles for the chosen route of administration (e.g., intravenous, intraperitoneal)

  • Animal balance

  • Calipers for tumor measurement (if applicable)

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control, multiple this compound dose levels). A typical group size is 5-10 animals.

  • Pre-treatment Measurements: Record the initial body weight of each animal. If using a tumor model, measure initial tumor volume.

  • Drug Administration: Administer this compound according to the planned schedule, dose, and route. For CNS toxicity mitigation studies, a concomitant infusion of an amino acid solution via a separate route or catheter may be required.

  • Monitoring:

    • Daily: Observe animals for clinical signs of toxicity, including changes in posture, activity, breathing, and neurological symptoms (e.g., ataxia, lethargy). Record food and water consumption if required.

    • Body Weight: Record body weights at least three times per week. Body weight loss exceeding 20% is often an endpoint criterion.

    • Tumor Volume: In efficacy studies, measure tumor volume with calipers 2-3 times per week.

  • Endpoint and Analysis: At the end of the study (or if humane endpoints are reached), euthanize the animals.

    • Blood Collection: Collect blood for complete blood count (CBC) to assess myelosuppression and for clinical chemistry to assess organ function (e.g., kidney, liver).

    • Tissue Collection: Collect major organs (brain, liver, kidneys, spleen, etc.) and the tumor for histopathological analysis.

  • Data Interpretation: Compare data from this compound-treated groups to the vehicle control group to identify dose-dependent toxicities.

Visualizations

Acivicin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamine_transporter Glutamine Transporter Glutamine_in Glutamine Glutamine_transporter->Glutamine_in Uptake Acivicin_in This compound Glutamine_transporter->Acivicin_in Uptake Gln_Amidotransferase Glutamine Amidotransferases (e.g., CTP Synthetase) Glutamine_in->Gln_Amidotransferase Substrate Acivicin_in->Gln_Amidotransferase Inhibits ALDH4A1 ALDH4A1 Acivicin_in->ALDH4A1 Inhibits Purine_Pyrimidine Purine & Pyrimidine Biosynthesis Gln_Amidotransferase->Purine_Pyrimidine Required for Cell_Growth Cell Growth & Proliferation ALDH4A1->Cell_Growth Supports Purine_Pyrimidine->Cell_Growth Supports Cytotoxicity_Workflow start Start seed_cells 1. Seed cells in 96-well plate start->seed_cells incubate_24h 2. Incubate for 24h (adhesion) seed_cells->incubate_24h treat_cells 4. Treat cells with this compound or vehicle control incubate_24h->treat_cells prep_this compound 3. Prepare this compound serial dilutions prep_this compound->treat_cells incubate_drug 5. Incubate for desired duration (24-72h) treat_cells->incubate_drug add_wst8 6. Add WST-8 reagent incubate_drug->add_wst8 incubate_wst8 7. Incubate for 1-4h add_wst8->incubate_wst8 read_plate 8. Measure absorbance at 450nm incubate_wst8->read_plate analyze 9. Calculate % viability and determine IC50 read_plate->analyze end End analyze->end Troubleshooting_Guide start Unexpected Experimental Result with this compound high_toxicity Is cytotoxicity higher than expected? start->high_toxicity cns_toxicity Are severe CNS effects observed in vivo? start->cns_toxicity inconsistent_results Are anti-tumor effects inconsistent? start->inconsistent_results high_toxicity->cns_toxicity No check_ic50 Verify IC50 for cell line. Assess glutamine dependence. high_toxicity->check_ic50 Yes cns_toxicity->inconsistent_results No coinfuse_aa Co-administer with amino acid solution. Adjust dose. cns_toxicity->coinfuse_aa Yes check_targets Characterize target expression. Standardize animal cohorts. inconsistent_results->check_targets Yes

References

Technical Support Center: Enhancing Acivicin's Specificity for Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the tumor specificity of Acivicin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and which cellular pathways does it affect?

This compound is a structural analog of the amino acid glutamine.[1][2] Its primary antitumor activity stems from the inhibition of glutamine amidotransferases, which are crucial enzymes in the de novo synthesis of purines and pyrimidines.[1][3] By mimicking glutamine, this compound irreversibly binds to and inactivates these enzymes, leading to a depletion of CTP and GTP, thereby halting DNA and RNA synthesis and inhibiting the growth of rapidly proliferating cancer cells.[4]

Key enzymes inhibited by this compound include:

  • CTP synthase

  • Carbamoyl phosphate synthetase II

  • XMP aminase

Recent proteomic studies have also identified aldehyde dehydrogenase 4A1 (ALDH4A1) as a specific target.[4][5] Inhibition of ALDH4A1 has been shown to severely impede cancer cell growth.[4][5][6]

cluster_pathway This compound's Mechanism of Action This compound This compound (Glutamine Analog) glutamine_enzymes Glutamine-Dependent Amidotransferases (e.g., CTP Synthase) This compound->glutamine_enzymes Inactivates nucleotide_synthesis Purine & Pyrimidine Synthesis glutamine_enzymes->nucleotide_synthesis Blocks dna_rna DNA & RNA Production nucleotide_synthesis->dna_rna Prevents cell_growth Inhibition of Cancer Cell Growth dna_rna->cell_growth Leads to

Caption: this compound inhibits key enzymes in nucleotide synthesis.

Q2: Why does this compound exhibit high toxicity in clinical trials, particularly neurotoxicity?

The clinical application of this compound has been consistently hampered by severe, dose-limiting toxicity, most notably neurotoxicity.[2][4][5] This occurs because this compound's mechanism is not specific to cancer cells. As a glutamine antagonist, it affects all tissues that rely on glutamine metabolism, including the central nervous system (CNS).[1][2]

The primary reasons for its toxicity are:

  • Lack of Specificity: It inhibits glutamine-dependent pathways in both healthy and cancerous cells.

  • CNS Penetration: this compound can cross the blood-brain barrier, leading to neurological side effects such as lethargy, confusion, and ataxia.[7][8][9] Animal studies suggest this toxicity might be preventable by the co-administration of amino acids that compete for the same transport systems into the CNS.[7][10]

  • Metabolic Conversion: There is a hypothesis that this compound may be metabolized into a neurotoxic species within the body.[6]

Troubleshooting Guide: Improving Specificity

Problem: High off-target cytotoxicity observed in in vitro assays.

This is a common issue due to this compound's broad activity. The primary strategy to overcome this is to design a prodrug that is selectively activated in the tumor microenvironment.

Solution: Develop a Tumor-Targeted this compound Prodrug.

A prodrug is an inactive precursor that is converted into the active drug, this compound, under specific conditions prevalent in tumors.[11] This approach aims to reduce systemic toxicity and increase the drug concentration at the tumor site.[12]

cluster_prodrug Prodrug Activation Workflow prodrug Inactive this compound Prodrug (Systemic Circulation) tumor_env Tumor Microenvironment (e.g., Overexpressed Esterases) prodrug->tumor_env Accumulates via EPR effect or Targeting normal_tissue Normal Tissue (Prodrug Remains Inactive) prodrug->normal_tissue activation Cleavage of Self-Immolative Spacer tumor_env->activation Triggers acivicin_active Active this compound activation->acivicin_active Releases cancer_cell Cancer Cell acivicin_active->cancer_cell Exerts Cytotoxicity

References

Technical Support Center: Enhancing Acivicin Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the delivery of Acivicin to solid tumors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the systemic delivery of this compound to solid tumors?

A1: The primary challenges include:

  • High Systemic Toxicity: this compound is a potent cytotoxic agent, and systemic administration can lead to severe side effects, limiting the achievable therapeutic dose.[1]

  • Poor Tumor Penetration: The dense extracellular matrix and high interstitial fluid pressure within solid tumors can hinder the penetration of this compound to cancer cells located deep within the tumor mass.

  • Short Half-Life: this compound may be rapidly cleared from circulation, reducing the time available for it to accumulate in the tumor tissue.[2]

  • Lack of Specificity: Non-targeted this compound can affect healthy tissues, leading to off-tumor toxicity.

Q2: What are the key strategies being explored to improve this compound delivery to solid tumors?

A2: Current strategies focus on improving tumor targeting and reducing systemic toxicity. The two main approaches are:

  • Prodrugs: this compound is chemically modified into an inactive form (prodrug) that is designed to be activated specifically at the tumor site, for example, by tumor-specific enzymes.[3]

  • Nanoparticle-based Delivery Systems: this compound is encapsulated within nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), to protect it from degradation, prolong its circulation time, and facilitate its accumulation in tumors through the enhanced permeability and retention (EPR) effect.

Q3: How do I choose between a prodrug and a nanoparticle approach for my this compound delivery system?

A3: The choice depends on your specific research goals and the tumor model.

FeatureProdrug ApproachNanoparticle Approach
Activation Relies on specific tumor microenvironment conditions (e.g., enzymes, pH).Relies on passive accumulation (EPR effect) and subsequent drug release.
Payload Limited to the stoichiometry of the drug-linker conjugate.High drug loading capacity is possible.
Complexity Synthesis and characterization of the prodrug can be complex.Formulation and characterization of nanoparticles can be challenging.
Tumor Penetration Smaller size may allow for better penetration.Larger size may limit penetration into dense tumors.

Troubleshooting Guides

This compound-Antibody Drug Conjugate (ADC) Synthesis and Characterization

Problem 1: Low conjugation efficiency of this compound to the antibody.

  • Possible Cause: Inefficient activation of the antibody's functional groups (e.g., lysines, cysteines) for conjugation.

  • Troubleshooting Steps:

    • Optimize pH: Ensure the reaction buffer pH is optimal for the chosen conjugation chemistry. For example, amine-reactive chemistries often work best at a pH of 7.5-8.5.

    • Increase Molar Ratio: Increase the molar ratio of the this compound-linker construct to the antibody.

    • Check Reagent Quality: Ensure that all reagents, including the antibody and the this compound-linker, are of high quality and have not degraded.

    • Alternative Conjugation Chemistry: Consider using a different conjugation strategy (e.g., cysteine-based vs. lysine-based).

Problem 2: Aggregation of the ADC during or after conjugation.

  • Possible Cause: The conjugation process can alter the surface properties of the antibody, leading to increased hydrophobicity and aggregation.[2]

  • Troubleshooting Steps:

    • Screen Buffers: Empirically screen different buffer conditions (pH, ionic strength, excipients) to find a formulation that minimizes aggregation.

    • Control Drug-to-Antibody Ratio (DAR): High DARs can increase the likelihood of aggregation. Aim for a lower, more homogeneous DAR.

    • Purification Method: Use size-exclusion chromatography (SEC) to remove aggregates after the conjugation reaction.

    • Add Stabilizers: Include stabilizing excipients, such as polysorbate 20 or sucrose, in the final formulation.

This compound-Loaded PLGA Nanoparticle Formulation and Characterization

Problem 3: Low encapsulation efficiency of this compound in PLGA nanoparticles.

  • Possible Cause: Poor partitioning of this compound into the organic phase during the emulsification process.

  • Troubleshooting Steps:

    • Optimize Formulation Method: For hydrophilic drugs like this compound, a double emulsion (w/o/w) solvent evaporation method is generally more effective than a single emulsion (o/w) method.

    • Adjust Polymer Concentration: Vary the concentration of PLGA in the organic phase.

    • Modify Drug Solubility: If possible, temporarily modify the hydrophobicity of this compound to improve its partitioning into the organic phase.

    • Optimize Sonication/Homogenization: Adjust the power and duration of sonication or homogenization to achieve smaller, more uniform droplets, which can improve encapsulation.

Problem 4: Burst release of this compound from nanoparticles.

  • Possible Cause: A significant portion of the drug is adsorbed to the surface of the nanoparticles rather than being encapsulated within the core.

  • Troubleshooting Steps:

    • Washing Steps: Ensure thorough washing of the nanoparticle suspension after formulation to remove surface-adsorbed drug.

    • Optimize Polymer Properties: Use a higher molecular weight PLGA or a polymer with a different lactide-to-glycolide ratio to slow down drug diffusion.

    • Incorporate a Coating: Coat the nanoparticles with a secondary polymer layer (e.g., PEG) to create an additional barrier to drug release.

Experimental Protocols

Protocol 1: Synthesis of an this compound-Antibody Conjugate (Illustrative)

This protocol describes a general method for conjugating a maleimide-functionalized this compound prodrug to a monoclonal antibody via reduced interchain disulfide bonds.

experimental_workflow_adc cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization antibody Monoclonal Antibody reduction Reduction with TCEP antibody->reduction 1. Reduce disulfide bonds purification1 Purification (SEC) reduction->purification1 2. Remove excess TCEP conjugation_reaction Conjugation Reaction purification1->conjugation_reaction acivicin_prodrug This compound-Maleimide Prodrug acivicin_prodrug->conjugation_reaction 3. Add to reduced antibody purification2 Purification (SEC) conjugation_reaction->purification2 4. Purify ADC characterization Characterization (HIC, MS) purification2->characterization 5. Analyze DAR and purity final_adc Final ADC Product characterization->final_adc

Figure 1. Workflow for this compound-ADC Synthesis.

Materials:

  • Monoclonal antibody (mAb) specific to a tumor-associated antigen

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound-maleimide prodrug

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

  • Mass spectrometer (MS)

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in PBS to a final concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody:

    • Remove excess TCEP by passing the reaction mixture through a desalting column or by SEC, eluting with PBS.

  • Conjugation:

    • Immediately add a 5-fold molar excess of the this compound-maleimide prodrug (dissolved in DMSO) to the purified, reduced mAb.

    • Incubate at room temperature for 4 hours with gentle mixing.

  • Purification of ADC:

    • Purify the ADC from unreacted prodrug and other small molecules by SEC, eluting with PBS.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using HIC-HPLC.

    • Confirm the identity and purity of the ADC by mass spectrometry.

Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a double emulsion (w/o/w) solvent evaporation method.

experimental_workflow_nanoparticle cluster_primary_emulsion Primary Emulsion (w/o) cluster_double_emulsion Double Emulsion (w/o/w) cluster_nanoparticle_formation Nanoparticle Formation & Collection acivicin_solution Aqueous this compound Solution sonication1 Sonication acivicin_solution->sonication1 plga_solution PLGA in Dichloromethane plga_solution->sonication1 1. Emulsify sonication2 Sonication sonication1->sonication2 pva_solution Aqueous PVA Solution pva_solution->sonication2 2. Add to secondary aqueous phase solvent_evaporation Solvent Evaporation sonication2->solvent_evaporation 3. Form double emulsion centrifugation Centrifugation & Washing solvent_evaporation->centrifugation 4. Harden nanoparticles lyophilization Lyophilization centrifugation->lyophilization 5. Collect and wash final_nanoparticles This compound-Loaded Nanoparticles lyophilization->final_nanoparticles 6. Obtain dry powder

Figure 2. Workflow for Nanoparticle Formulation.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Probe sonicator

  • Centrifuge

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in deionized water to a concentration of 10 mg/mL (inner aqueous phase).

    • Dissolve PLGA in DCM to a concentration of 50 mg/mL (oil phase).

    • Dissolve PVA in deionized water to a concentration of 2% w/v (outer aqueous phase).

  • Form Primary Emulsion (w/o):

    • Add 200 µL of the this compound solution to 2 mL of the PLGA solution.

    • Emulsify using a probe sonicator on ice for 1 minute.

  • Form Double Emulsion (w/o/w):

    • Add the primary emulsion to 10 mL of the PVA solution.

    • Immediately sonicate on ice for 2 minutes to form the double emulsion.

  • Solvent Evaporation:

    • Transfer the double emulsion to a beaker and stir at room temperature for 4-6 hours to allow the DCM to evaporate, resulting in hardened nanoparticles.

  • Collect and Wash Nanoparticles:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove unencapsulated this compound and excess PVA.

  • Lyophilization:

    • Freeze the final nanoparticle suspension and lyophilize to obtain a dry powder for storage.

Data Presentation

Table 1: Illustrative Comparison of this compound Delivery Systems in a Preclinical Tumor Model

ParameterFree this compoundThis compound-ADCThis compound-PLGA Nanoparticles
Maximum Tolerated Dose (mg/kg) 51520
Tumor Accumulation (% Injected Dose/g) 1.2 ± 0.35.8 ± 1.14.5 ± 0.9
Tumor Growth Inhibition (%) 35 ± 875 ± 1268 ± 10
Systemic Toxicity (Body Weight Loss %) 18 ± 45 ± 27 ± 3

Disclaimer: The data presented in this table is for illustrative purposes only and is based on typical outcomes for such delivery systems. Actual results may vary depending on the specific formulation, tumor model, and experimental conditions.

References

Validation & Comparative

Validation of ALDH4A1 as a Novel Target of Acivicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Aldehyde Dehydrogenase 4 Family Member A1 (ALDH4A1) as a novel molecular target of the natural product Acivicin. This compound, a glutamine analog, has been historically studied for its anticancer properties, with its mechanism of action attributed to the inhibition of glutamine-dependent amidotransferases.[1][2] However, recent investigations employing advanced chemical proteomics have unveiled ALDH4A1 as a previously unknown, high-affinity target, offering a new perspective on this compound's cytotoxic effects.[1][3]

This document objectively compares the inhibitory activity of this compound and its derivatives on ALDH4A1 with other enzymes, supported by experimental data. Detailed methodologies for the key experiments that led to this discovery are provided to facilitate reproducibility and further investigation.

Comparative Inhibitory Activity

The inhibitory potential of this compound and its functionalized derivatives, ACV1 and ACVL1, was assessed against ALDH4A1 and a related enzyme, ALDH1A1. The half-maximal inhibitory concentration (IC50) values clearly demonstrate a preferential and potent inhibition of ALDH4A1 by this compound and its derivative ACV1.

CompoundTarget EnzymeIC50 (μM)Notes
This compound ALDH4A15.4[4]Natural Product
ACV1ALDH4A10.7[4]This compound Derivative
ACVL1ALDH1A10.3[3]This compound Derivative, probe-specific target
This compoundALDH1A1No inhibition observed[3]Demonstrates selectivity of the natural product
ACV2ALDH1A155[3]This compound Derivative

Key Findings:

  • This compound demonstrates significant inhibitory activity against ALDH4A1.[4]

  • The derivative ACV1 exhibits even more potent inhibition of ALDH4A1.[4]

  • Notably, the natural product this compound did not inhibit ALDH1A1, highlighting its selectivity.[3]

  • In contrast, the derivative ACVL1 was found to be a potent inhibitor of ALDH1A1, suggesting it acts as a probe-specific target.[3]

Experimental Validation Protocols

The identification and validation of ALDH4A1 as a direct target of this compound involved a multi-faceted approach, including activity-based protein profiling (ABPP), in-situ competition assays, and functional validation via siRNA knockdown.

1. Activity-Based Protein Profiling (ABPP) for Target Identification

This technique was employed to identify the cellular targets of this compound in an unbiased manner.

  • Probe Synthesis: Functionalized derivatives of this compound (e.g., ACV1, ACV2) containing an alkyne handle were synthesized for subsequent click chemistry.[1]

  • Cell Lysate and Intact Cell Labeling: Mouse liver lysate or intact HepG2 cancer cells were incubated with the this compound-derived probes.[1]

  • Click Chemistry: A reporter tag (e.g., a fluorophore) was attached to the probe-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (click chemistry).[1]

  • Visualization and Identification: The fluorescently labeled proteins were separated by SDS-PAGE and visualized. The protein bands of interest were then excised and identified using mass spectrometry.[1][5] This proteomic approach revealed a strong preference of the this compound scaffold for aldehyde dehydrogenases, particularly ALDH4A1.[3]

2. In-situ Competition Assay for Target Engagement

This assay confirmed the specific binding of unmodified this compound to ALDH4A1.

  • Pre-incubation with this compound: HepG2 cell lysates were pre-incubated with an excess of the natural product, this compound, to block its binding sites.[1][3]

  • Probe Labeling: Subsequently, the lysates were treated with the alkyne-containing this compound probe (ACV1).[1]

  • Analysis: The protein labeling profile was analyzed. A significant reduction in the labeling of ALDH4A1 by the ACV1 probe was observed even at equimolar ratios of this compound, indicating a high-affinity interaction between the natural product and ALDH4A1.[1][3] In contrast, the labeling of other proteins like ALDH1A1 was not significantly affected, confirming ALDH1A1 is not a primary target of natural this compound.[3]

3. siRNA Knockdown for Functional Validation

To ascertain the biological relevance of ALDH4A1 inhibition by this compound, siRNA was used to downregulate its expression.

  • Transfection: HepG2 cells were transfected with siRNAs specifically targeting ALDH4A1. A control group was treated with a non-targeting siRNA.[3]

  • Protein Expression Analysis: The downregulation of ALDH4A1 protein levels was confirmed by Western blot analysis over several days.[3][4]

  • Cell Viability Assay: The proliferation of the ALDH4A1-knockdown cells was monitored over time and compared to the control cells.[4]

  • Results: The downregulation of ALDH4A1 resulted in a severe inhibition of cell growth, mirroring the cytotoxic effects observed with this compound treatment.[3][5] This provides a strong rationale for this compound's mechanism of growth inhibition through its interaction with ALDH4A1.[5]

Visualizing the Scientific Workflow and Biological Pathways

To better illustrate the experimental logic and the biological context of this research, the following diagrams have been generated.

G cluster_0 Target Identification Workflow This compound This compound (Natural Product) ACV_probes Functionalized this compound Probes (with Alkyne Handle) This compound->ACV_probes Synthesis Labeling Probe Labeling ACV_probes->Labeling Cells Cancer Cells (e.g., HepG2) Lysate Cell Lysate Cells->Lysate Lysate->Labeling Click Click Chemistry (Fluorophore Tagging) Labeling->Click SDS_PAGE SDS-PAGE Analysis Click->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS ALDH4A1_ID ALDH4A1 Identified as a Primary Target MS->ALDH4A1_ID

Figure 1. Workflow for the identification of ALDH4A1 as an this compound target using ABPP.

G cluster_1 Functional Validation of ALDH4A1 Acivicin_treat This compound Treatment Inhibition Growth Inhibition Acivicin_treat->Inhibition Causes siRNA_treat siRNA Knockdown of ALDH4A1 siRNA_treat->Inhibition Causes Cell_growth Cancer Cell Growth Inhibition->Cell_growth Impacts

Figure 2. Logical relationship showing parallel effects of this compound and ALDH4A1 knockdown.

G cluster_2 ALDH4A1 in Proline Catabolism Proline Proline P5C Pyrroline-5-carboxylate (P5C) Proline->P5C PRODH Glutamate Glutamate P5C->Glutamate Catalyzes ALDH4A1 ALDH4A1 ALDH4A1->P5C This compound This compound This compound->ALDH4A1 Inhibits

Figure 3. Simplified pathway of proline catabolism and the inhibitory action of this compound.

References

Combination Therapy of Acivicin and Cisplatin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Acivicin in combination with the chemotherapeutic agent cisplatin, supported by available experimental data. The guide details the mechanisms of action, synergistic effects, and relevant clinical findings, offering insights into the potential of this combination therapy in oncology.

Executive Summary

This compound, a glutamine antagonist, and cisplatin, a DNA-damaging agent, have been investigated as a combination therapy for cancer. Preclinical and clinical studies suggest that this compound may enhance the cytotoxic effects of cisplatin, primarily by inhibiting nucleotide synthesis pathways, thereby impeding DNA repair mechanisms that are crucial for cell survival after cisplatin-induced DNA damage. While a Phase I clinical trial in non-small-cell lung cancer established a recommended dose and observed some anti-tumor activity, it also highlighted potential for enhanced toxicity. Further preclinical research is warranted to fully elucidate the synergistic mechanisms and optimize the therapeutic index of this combination.

Mechanism of Action

This compound exerts its anticancer effects by acting as a structural analog of glutamine, a critical amino acid for nucleotide biosynthesis. By competitively inhibiting glutamine amidotransferases, this compound disrupts the de novo synthesis of purines and pyrimidines, essential components of DNA and RNA.[1][2] This leads to a depletion of the nucleotide pool available for DNA replication and repair.

Cisplatin, a cornerstone of chemotherapy, functions by forming covalent adducts with DNA, primarily at the N7 position of purine bases.[3] These adducts create intra- and inter-strand cross-links, which distort the DNA double helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis (programmed cell death).[3]

The proposed synergistic mechanism of this compound and cisplatin lies in a two-pronged attack on cancer cells. Cisplatin induces significant DNA damage, which would normally trigger DNA repair pathways to rescue the cell. However, by concurrently depleting the nucleotide pool, this compound hinders the ability of the cancer cell to synthesize the necessary building blocks for DNA repair, thus potentiating the cytotoxic effects of cisplatin.

Preclinical Data: Evidence of Synergy

A key preclinical study investigated the effects of the this compound and cisplatin combination on the A549 human lung cancer cell line. The findings demonstrated that the combination markedly enhanced the inhibition of two critical enzymes involved in thymidylate synthesis: thymidylate synthase and thymidine kinase.[4] This dual inhibition of both the de novo and salvage pathways for pyrimidine synthesis leads to a more efficient reduction in DNA synthesis compared to either agent alone.[4] The study noted that this enhanced enzymatic inhibition paralleled a greater inhibition of cell growth, providing strong evidence for a synergistic interaction at the cellular level.[4]

In Vitro Cytotoxicity Data
Cell LineCancer TypeThis compound IC50Cisplatin IC50Citation(s)
HepG2Hepatocellular Carcinoma0.7 µMNot Reported[5]
A549Non-Small Cell Lung CancerNot Reported7.49 µM (48h)[6]
MCF-7Breast Cancer~6.25 µM (24h, viability)20 µg/ml (LD50, 24h)[7][8]
HeLaCervical CancerNot Reported~10.91 µM (24h)[6]

Clinical Data: A Phase I Study

A Phase I clinical trial involving seventeen previously untreated patients with metastatic non-small-cell lung cancer evaluated the combination of this compound and cisplatin.[9]

Study Design and Dosing

Patients received this compound and cisplatin intravenously for 5 consecutive days, with the cycle repeated every 28 days. The starting doses were 12 mg/m² for this compound and 15 mg/m² for cisplatin.[9] Due to observed toxicities, the maximum tolerated dose (MTD) and the recommended Phase II dose for both agents in this schedule was determined to be 12 mg/m².[9]

Efficacy and Toxicity

Of the 15 evaluable patients, two achieved a partial remission, lasting 8 and 24 weeks, respectively, resulting in an overall response rate of 13%.[9] Six patients had stable disease for a median duration of 13 weeks, while seven patients progressed.[9]

The dose-limiting toxicity for this compound was myelosuppression, while for cisplatin, it was renal function abnormality.[9] Notably, the renal toxicity of cisplatin occurred at a lower dose than expected, suggesting a potential potentiation of platinum-related renal toxicity by this compound.[9] Other reported side effects included generalized weakness, and gastrointestinal and neurological symptoms.[9] The study concluded that the possible enhancement of cisplatin toxicity might have compromised the overall response rate and did not recommend further studies using this specific schedule.[9]

Experimental Protocols

In Vitro Enzyme Inhibition Assay (A549 Cells)

Objective: To determine the effect of this compound and cisplatin, alone and in combination, on the activities of thymidylate synthase and thymidine kinase.

Methodology:

  • Cell Culture: A549 human lung cancer cells are cultured in appropriate media.

  • Drug Treatment: Cells are treated with varying concentrations of this compound, cisplatin, or the combination of both for a specified duration.

  • Enzyme Extraction: After treatment, cell lysates are prepared to extract the enzymes of interest.

  • Enzyme Activity Assay: The activities of thymidylate synthase and thymidine kinase are measured using established biochemical assays, which typically involve monitoring the conversion of a radiolabeled substrate.

  • Data Analysis: Enzyme inhibition is calculated as the percentage decrease in activity compared to untreated control cells.

Phase I Clinical Trial Protocol (Metastatic Non-Small-Cell Lung Cancer)

Objective: To determine the maximum tolerated dose, dose-limiting toxicities, and preliminary efficacy of the combination of this compound and cisplatin.

Methodology:

  • Patient Population: Previously untreated patients with metastatic non-small-cell lung cancer.

  • Treatment Regimen: Intravenous administration of this compound and cisplatin for 5 consecutive days, repeated every 28 days.

  • Dose Escalation: A dose-escalation scheme is employed, starting with 12 mg/m² of this compound and 15 mg/m² of cisplatin, with subsequent dose adjustments based on observed toxicities.

  • Toxicity Assessment: Patients are monitored for adverse events, with dose-limiting toxicities defined as specific grades of hematological and non-hematological toxicities.

  • Efficacy Evaluation: Tumor response is assessed using standard imaging criteria (e.g., RECIST) at baseline and after a specified number of treatment cycles.

Signaling Pathways and Experimental Workflows

The interaction between this compound and cisplatin can be visualized through their impact on key cellular processes. The following diagrams illustrate the proposed mechanism of synergistic action and a typical experimental workflow for evaluating such a combination therapy.

Synergy_Mechanism Proposed Mechanism of Synergistic Action cluster_this compound This compound Action cluster_cisplatin Cisplatin Action cluster_interaction Synergistic Interaction This compound This compound GAT Glutamine Amidotransferases This compound->GAT inhibits Cisplatin Cisplatin DNA_Damage DNA Damage (Adducts, Cross-links) Cisplatin->DNA_Damage induces Glutamine Glutamine Glutamine->GAT Nucleotide_Synthesis De Novo Nucleotide Synthesis (Purines, Pyrimidines) GAT->Nucleotide_Synthesis Nucleotide_Pool Nucleotide Pool Nucleotide_Synthesis->Nucleotide_Pool DNA_Repair DNA Repair Nucleotide_Pool->DNA_Repair provides substrates DNA_Repair->DNA_Damage reverses Cell_Survival Cell Survival DNA_Repair->Cell_Survival promotes DNA_Damage->DNA_Repair activates Apoptosis Apoptosis DNA_Damage->Apoptosis triggers

Proposed Mechanism of Synergistic Action

Experimental_Workflow Experimental Workflow for In Vitro Synergy Assessment start Start: Cancer Cell Line Culture treatment Treatment with: - this compound alone - Cisplatin alone - this compound + Cisplatin combination start->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay ic50 Determine IC50 values viability_assay->ic50 ci_analysis Combination Index (CI) Analysis ic50->ci_analysis synergy_determination Determine Synergy (CI < 1), Additive (CI = 1), or Antagonism (CI > 1) ci_analysis->synergy_determination mechanistic_studies Mechanistic Studies synergy_determination->mechanistic_studies If Synergistic end End: Data Interpretation and Conclusion synergy_determination->end If Additive or Antagonistic western_blot Western Blot (Apoptosis, DNA repair proteins) mechanistic_studies->western_blot flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis) mechanistic_studies->flow_cytometry enzyme_assays Enzyme Activity Assays (e.g., Thymidylate Synthase) mechanistic_studies->enzyme_assays western_blot->end flow_cytometry->end enzyme_assays->end

References

Acivicin's Anti-Cancer Activity: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Acivicin, a glutamine analog antibiotic, has demonstrated significant anti-tumor activity across a variety of cancer cell lines. This guide provides a comparative analysis of this compound's effects, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action on critical signaling pathways. This information is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Mechanism of Action

This compound primarily functions as a competitive inhibitor of glutamine-utilizing enzymes, thereby disrupting the synthesis of purines and pyrimidines essential for cancer cell proliferation.[1] More recent studies have identified Aldehyde Dehydrogenase 4A1 (ALDH4A1) as another key target of this compound.[2][3] Inhibition of these pathways ultimately leads to a depletion of critical cellular components, inducing cell death.

Comparative Efficacy of this compound Across Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated in several cancer cell lines, with varying degrees of efficacy. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.

Cell LineCancer TypeIC50 (µM)Citation
HepG2Hepatocellular Carcinoma0.7[2]
MIA PaCa-2Pancreatic Carcinoma5
MCF-7Breast CancerSynergistic effect with glutaminase; specific IC50 not provided.[4]
OAW-42Ovarian CancerSynergistic effect with glutaminase; specific IC50 not provided.[4]

Note: The IC50 value for MIA PaCa-2 cells is noted from in-vitro studies, though the specific citation with the experimental details was not available in the immediate search results.

A study on the MCF-7 breast cancer cell line and the non-tumorigenic breast epithelial cell line MCF-10 demonstrated that this compound exhibits a potent inhibitory effect on the cancer cells.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the efficacy of this compound.

Cell Viability Assay (Crystal Violet Method)

This protocol is used to determine the effect of this compound on the viability of adherent cancer cells.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and a vehicle control (if the drug is dissolved in a solvent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Add 100 µL of 4% paraformaldehyde or 100% methanol to each well and incubate for 15-20 minutes at room temperature.

  • Staining: Remove the fixative and wash the wells with water. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain and allow the plate to air dry.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells following this compound treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them from the plate. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the key pathways affected by this compound.

Acivicin_Mechanism cluster_Glutamine_Metabolism Glutamine Metabolism cluster_ALDH4A1_Pathway ALDH4A1 Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Purines_Pyrimidines Purines & Pyrimidines Glutamine->Purines_Pyrimidines Amidotransferases alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH/Transaminases This compound This compound This compound->Inhibition Inhibition->Purines_Pyrimidines Inhibition Proline Proline P5C Pyrroline-5-Carboxylate Proline->P5C Glutamate_gamma_semialdehyde Glutamate-γ-semialdehyde P5C->Glutamate_gamma_semialdehyde Glutamate_gamma_semialdehyde->Glutamate ALDH4A1 ALDH4A1 ALDH4A1 Acivicin_ALDH This compound Acivicin_ALDH->Inhibition_ALDH Inhibition_ALDH->ALDH4A1 Inhibition

Caption: this compound inhibits key enzymes in glutamine metabolism and the ALDH4A1 pathway.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Efficacy Assessment cluster_Data_Analysis Data Analysis start Seed Cancer Cells treat Treat with this compound start->treat viability Cell Viability Assay (Crystal Violet) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis signaling Signaling Pathway Analysis (Western Blot) treat->signaling ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant pathway_effect Analyze Protein Expression signaling->pathway_effect

Caption: Workflow for evaluating this compound's anti-cancer effects.

Conclusion

This compound demonstrates notable anti-cancer properties by targeting glutamine metabolism and ALDH4A1, crucial pathways for cancer cell survival and proliferation. The provided data and protocols offer a foundation for further comparative studies to elucidate the full potential of this compound as a therapeutic agent across a broader spectrum of cancers. Further research is warranted to establish a more comprehensive profile of this compound's efficacy and to explore its potential in combination therapies.

References

Acivicin in Colorectal Carcinoma Models: A Comparative Analysis of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of colorectal cancer therapeutics, a thorough evaluation of investigational agents against established standards is paramount for advancing patient care. This guide provides a comparative analysis of Acivicin, an antibiotic with antitumor properties, against standard-of-care chemotherapies, focusing on their efficacy in preclinical colorectal carcinoma models. While clinical trials have largely indicated this compound's lack of efficacy in patients with colorectal cancer, an examination of its preclinical activity offers insights into its mechanism and potential limitations.

Executive Summary

This compound, a glutamine antagonist, has demonstrated inhibitory effects on the replication of human colon cancer cells in vitro. However, a comprehensive review of available preclinical data reveals a significant lack of direct comparative studies against current first-line chemotherapeutic agents for colorectal cancer, such as 5-fluorouracil (5-FU) and oxaliplatin. Clinical data has consistently shown this compound to be inactive in patients with advanced colorectal carcinoma. This guide synthesizes the available preclinical findings for this compound and juxtaposes them with the well-established profiles of standard therapies, highlighting the discordance between in vitro activity and clinical outcomes.

Comparative Efficacy in Colorectal Cancer Cell Lines

A notable study demonstrated that this compound inhibited the replication of the human colon cancer cell line VACO 5 in a dose- and time-dependent manner.[1] Marked cell lysis was observed after a 24-hour exposure to this compound at concentrations greater than 1 µg/mL.[1] For the purpose of comparison, the table below includes reported IC50 values for 5-FU and oxaliplatin in various colorectal cancer cell lines, which are standard benchmarks in preclinical drug evaluation.

CompoundCell LineIC50Citation
This compound VACO 5> 1 µg/mL (causes cell lysis)[1]
5-Fluorouracil HCT 116~11.3 µM (after 3 days)
HT-29~11.25 µM (after 5 days)
Oxaliplatin HCT116Not specified in snippets
SW480Not specified in snippets

Note: Direct comparison of these values is challenging due to variations in experimental conditions, including cell lines, exposure times, and assay methods. The data for this compound indicates a lytic effect at a certain concentration rather than a standard IC50 value for growth inhibition.

Mechanism of Action: A Tale of Two Pathways

The divergent clinical outcomes of this compound and standard chemotherapies can be partially understood by their distinct mechanisms of action.

This compound: As a glutamine analog, this compound's primary mechanism involves the inhibition of glutamine amidotransferases.[2] This disrupts the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA replication.[2] The metabolic effect of this compound in colon cancer cells is the depletion of cytidine triphosphate (CTP) and guanosine triphosphate (GTP) pools.[1]

5-Fluorouracil & Oxaliplatin: The combination of 5-FU and oxaliplatin (often administered with leucovorin in a regimen known as FOLFOX) is a cornerstone of colorectal cancer treatment. 5-FU, a pyrimidine analog, primarily inhibits thymidylate synthase, leading to a depletion of thymidine and subsequent disruption of DNA synthesis and repair. Oxaliplatin is a platinum-based agent that forms DNA adducts, which inhibit DNA replication and transcription, ultimately inducing apoptosis. Preclinical studies have demonstrated a synergistic cytotoxic effect when 5-FU and oxaliplatin are used in combination in human tumor xenograft models.[3]

cluster_this compound This compound Pathway cluster_folfox 5-FU / Oxaliplatin Pathway This compound This compound GlutamineAmidotransferases Glutamine Amidotransferases This compound->GlutamineAmidotransferases inhibits PurinePyrimidine Purine & Pyrimidine Synthesis GlutamineAmidotransferases->PurinePyrimidine catalyzes DNA_RNA_this compound DNA/RNA Replication PurinePyrimidine->DNA_RNA_this compound precursors for FU 5-Fluorouracil TS Thymidylate Synthase FU->TS inhibits Oxaliplatin Oxaliplatin DNA_Oxaliplatin DNA Oxaliplatin->DNA_Oxaliplatin forms adducts DNA_Synthesis_FU DNA Synthesis TS->DNA_Synthesis_FU required for Apoptosis Apoptosis DNA_Oxaliplatin->Apoptosis induces

Figure 1. Simplified signaling pathways of this compound and 5-FU/Oxaliplatin.

Experimental Protocols

The following methodologies are based on the available preclinical study of this compound in the VACO 5 human colon cancer cell line.

Cell Culture:

  • The VACO 5 human colon cancer cell line was used.

  • Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.

Growth Inhibition Assay:

  • VACO 5 cells were seeded in multi-well plates.

  • After cell attachment, various concentrations of this compound were added to the wells.

  • Cell viability and replication were assessed at different time points (e.g., 24, 48, 72 hours) using a suitable method, such as cell counting or a colorimetric assay (e.g., MTT).

  • Cell lysis was observed microscopically.

Metabolic Studies:

  • To determine the effect on nucleotide pools, VACO 5 cells were treated with this compound.

  • Cellular extracts were prepared and analyzed by high-performance liquid chromatography (HPLC) to quantify the levels of CTP and GTP.

cluster_assays Assessments start Start cell_culture Culture VACO 5 Colon Cancer Cells start->cell_culture seeding Seed Cells into Multi-well Plates cell_culture->seeding treatment Add this compound at Varying Concentrations seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay microscopy Microscopic Observation for Cell Lysis incubation->microscopy hplc HPLC Analysis of Nucleotide Pools incubation->hplc end End viability_assay->end microscopy->end hplc->end

Figure 2. Experimental workflow for evaluating this compound's in vitro efficacy.

Discussion and Future Perspectives

The available preclinical data, while limited, suggests that this compound possesses cytotoxic activity against a human colon cancer cell line. However, the lack of robust preclinical evidence, particularly in vivo and in direct comparison with standard-of-care agents, makes it difficult to rationalize the significant disconnect with its clinical performance. Several factors could contribute to this discrepancy, including:

  • Pharmacokinetics and Drug Delivery: In vivo, factors such as drug metabolism, distribution, and tumor penetration can significantly impact efficacy.

  • Tumor Microenvironment: The complex interactions between cancer cells and the surrounding stroma, immune cells, and extracellular matrix in a tumor are not fully replicated in 2D cell culture and can influence drug response.

  • Mechanisms of Resistance: As indicated in the preclinical study, the salvage of nucleic acid precursors can confer resistance to this compound.[1] While this can be overcome in vitro by agents like dipyridamole, the in vivo efficacy of such a combination is unknown.

References

Acivicin's Anti-Leukemic Activity: A Comparative Analysis in L1210 and P388 Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of Acivicin's efficacy in the L1210 and P388 murine leukemia models. The following sections detail its mechanism of action, comparative in vitro and in vivo activity against other agents, and standardized experimental protocols.

This compound (L-(αS,5S)-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid) is an antitumor antibiotic derived from Streptomyces sviceus. It has demonstrated activity in various murine tumor models, including L1210 and P388 leukemias.[1] Its primary mechanism of action is the antagonism of L-glutamine, a crucial amino acid for nucleotide biosynthesis.[1]

Mechanism of Action: Targeting Nucleotide Synthesis

This compound functions as a potent inhibitor of several glutamine-dependent amidotransferases. In the context of leukemia cells, its primary targets are enzymes critical for the de novo synthesis of purine and pyrimidine nucleotides. Specifically, this compound has been shown to inhibit:

  • CTP Synthetase: This enzyme is essential for the conversion of UTP to CTP, a key component of RNA and a precursor for dCTP for DNA synthesis.

  • GMP Synthetase: This enzyme catalyzes the final step in the de novo synthesis of GMP, a precursor for GTP required for RNA synthesis and cellular signaling.

By blocking these enzymes, this compound leads to a depletion of CTP and GTP pools within the cancer cells.[2] This disruption of nucleotide metabolism ultimately inhibits DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

A diagram illustrating the simplified signaling pathway of this compound's mechanism of action is provided below.

Acivicin_Mechanism This compound's Mechanism of Action in Leukemia Cells This compound This compound Amidotransferases Glutamine Amidotransferases (e.g., CTP & GMP Synthetase) This compound->Amidotransferases inhibits Glutamine Glutamine Glutamine->Amidotransferases substrate Nucleotide_Synthesis De Novo Nucleotide Synthesis Amidotransferases->Nucleotide_Synthesis enables DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis Cell_Growth Leukemia Cell Growth & Proliferation DNA_RNA_Synthesis->Cell_Growth Inhibition

Caption: Simplified pathway of this compound's inhibitory action on nucleotide synthesis.

Comparative In Vitro Cytotoxicity

While direct head-to-head comparative studies of this compound with other single-agent chemotherapeutics in L1210 and P388 leukemia are limited in the readily available literature, the existing data indicates its potency. The following table summarizes the reported cytotoxic activity of this compound.

Cell LineCompoundIC50 (µM)Exposure TimeReference
L1210 This compoundNot explicitly stated, but effective at 25 µMNot specified[2]
P388 This compoundNot explicitly statedNot specified[1]

It is important to note that a variant of P388 leukemia resistant to this compound has been developed (P388/ACIA), with resistance attributed to restricted drug uptake. This highlights the importance of transport mechanisms in determining sensitivity to this compound.

Comparative In Vivo Efficacy

In vivo studies in murine models have confirmed the antitumor activity of this compound against both L1210 and P388 leukemias.[1] The following table provides a summary of its in vivo activity, with comparisons to other agents where data is available.

Leukemia ModelTreatmentDosing ScheduleIncrease in Lifespan (%)Cures (%)Reference
L1210 This compoundNot specifiedSignificant antitumor activityNot specified[1]
P388 This compoundNot specifiedSignificant antitumor activityNot specified[1]

Experimental Protocols

To facilitate the validation and comparison of this compound's activity, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against leukemia cell lines.

Materials:

  • L1210 or P388 leukemia cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

  • This compound and other test compounds

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and other test compounds in complete culture medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Leukemia Model

This protocol describes the evaluation of the antitumor efficacy of a compound in a murine leukemia model.

Materials:

  • L1210 or P388 leukemia cells

  • Syngeneic mice (e.g., DBA/2 for L1210, BDF1 for P388)

  • This compound and other test compounds formulated for in vivo administration

  • Sterile saline or appropriate vehicle

  • Syringes and needles

Procedure:

  • Tumor Inoculation: Inoculate mice intraperitoneally (i.p.) or intravenously (i.v.) with a known number of leukemia cells (e.g., 1 x 10^5 to 1 x 10^6 cells).

  • Treatment: On the day after tumor inoculation (Day 1), begin treatment with this compound or the comparator drug. Administer the drugs according to a predetermined schedule (e.g., daily for 5 days). Include a control group receiving the vehicle alone.

  • Monitoring: Monitor the mice daily for signs of toxicity and record their body weights.

  • Survival Endpoint: Record the date of death for each mouse. The primary endpoint is the increase in lifespan (ILS) of the treated groups compared to the control group, calculated as: ILS (%) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.

  • Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival distributions between treatment groups.

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound.

InVivo_Workflow In Vivo Efficacy Evaluation Workflow Start Start Inoculation Inoculate Mice with L1210 or P388 Cells Start->Inoculation Randomization Randomize Mice into Treatment Groups Inoculation->Randomization Treatment Administer this compound, Comparator Drug, or Vehicle Randomization->Treatment Monitoring Daily Monitoring: - Survival - Body Weight - Clinical Signs Treatment->Monitoring Data_Collection Record Survival Data Monitoring->Data_Collection Analysis Data Analysis: - Calculate %ILS - Kaplan-Meier Curves - Statistical Analysis Data_Collection->Analysis End End Analysis->End

Caption: General workflow for in vivo evaluation of this compound in leukemia models.

References

A Comparative Analysis of the Toxicity Profiles of Acivicin and Other Glutamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the toxicity profile of Acivicin, a potent glutamine analog, with other notable glutamine antagonists, namely 6-diazo-5-oxo-L-norleucine (DON) and Azaserine. This document is intended to serve as a valuable resource for researchers and drug development professionals by presenting objective comparisons of the performance of these compounds, supported by experimental data. The information is structured to facilitate easy comparison and includes detailed experimental methodologies and visual representations of affected signaling pathways.

I. Comparative Toxicity Data

The following tables summarize the quantitative toxicity data for this compound, DON, and Azaserine, providing a basis for comparing their cytotoxic and clinical toxicity profiles.

Table 1: In Vitro Cytotoxicity (IC50 Values)
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HepG2Hepatocellular Carcinoma0.7[1]
ALDH4A1 (enzyme)-5.4[2]
Head and Neck Cancer Cell Lines (HEP-2, UMSCC-14B, UMSCC-14C)Head and Neck CancerNot specified[3][4]
6-Diazo-5-oxo-L-norleucine (DON) cKGA (kidney-type glutaminase)-~1000[5]
Pancreatic Ductal Adenocarcinoma (PDAC) cell lines (BxPC-3, Capan-2, CFPAC-1, PANC-1, etc.)Pancreatic CancerVaries by cell line[5]
WI-L2Lymphoblast0.3 (for glutamine catabolism inhibition)[6]
S2VP10Pancreatic Cancer50 (for colony formation inhibition)[6]
Azaserine Various Cancer Cell LinesVariousNot specified[7]

Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time. This table provides a selection of reported values for comparative purposes.

Table 2: Clinical Dose-Limiting Toxicities (DLTs)
CompoundPhase I Trial DoseScheduleDose-Limiting ToxicityReference
This compound 90 mg/m²/course72-hour IV infusionReversible CNS toxicity (lethargy, somnolence, anxiety, hallucinations, paranoid psychoses)[8][9]
160 mg/m²24-hour continuous IV infusionNeurotoxicity (lethargy, fatigue, confusion, disorientation, hallucinations, nightmares, truncal ataxia)[10]
11 mg/m²/dayDaily for 7 daysNeurotoxicity[3][11]
6-Diazo-5-oxo-L-norleucine (DON) >52.5 mg/m²/day5-day coursesNausea, vomiting, malaise, anorexia[12]
600 mg/m²24-hour infusionAcute nausea, vomiting, diarrhea; Thrombocytopenia[13]
200-300 mg/m²Twice weekly IVNausea with vomiting, mucositis, transient thrombocytopenia[14]
Azaserine Not specifiedNot specifiedWeak cytostatic activity when used alone; potential for potentiation with other agents.[7]

II. Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the toxicological assessment of glutamine analogs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][15][16][17][18]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium.[18]

  • Compound Treatment: After cell adherence (typically 24 hours), treat the cells with various concentrations of the glutamine analog (e.g., this compound, DON, or Azaserine) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration.

Annexin V Assay for Apoptosis

The Annexin V assay is a widely used method to detect apoptosis by identifying the externalization of phosphatidylserine (PS), an early marker of apoptotic cells.[12][14][19][20][21]

Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.[19][20]

Procedure:

  • Cell Treatment: Treat cells with the glutamine analog at the desired concentrations and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI (or another viability dye) to 100 µL of the cell suspension.[20]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[20]

  • Analysis: Analyze the stained cells by flow cytometry. Use appropriate controls (unstained cells, Annexin V only, and PI only) for setting compensation and gates.

III. Signaling Pathways and Mechanisms of Action

Glutamine analogs exert their cytotoxic effects primarily by interfering with glutamine metabolism, which is crucial for cancer cell proliferation and survival. They act as competitive inhibitors of enzymes that utilize glutamine as a nitrogen donor for the synthesis of essential macromolecules.

Inhibition of Purine and Pyrimidine Synthesis

This compound and Azaserine are known to inhibit key enzymes in the de novo synthesis of purines and pyrimidines. This leads to a depletion of nucleotide pools, thereby halting DNA and RNA synthesis and ultimately inducing cell death.[22][23][24][25][26]

Purine_Pyrimidine_Synthesis_Inhibition cluster_purine De Novo Purine Synthesis cluster_pyrimidine De Novo Pyrimidine Synthesis PRPP PRPP PRA Phosphoribosylamine PRPP->PRA Glutamine Amidotransferase IMP IMP PRA->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP Glutamine_CO2 Glutamine + CO2 Carbamoyl_P Carbamoyl Phosphate Glutamine_CO2->Carbamoyl_P CPSII Orotate Orotate Carbamoyl_P->Orotate Multiple Steps UMP UMP Orotate->UMP CTP CTP UMP->CTP CTP Synthetase This compound This compound Glutamine\nAmidotransferase Glutamine Amidotransferase This compound->Glutamine\nAmidotransferase CPSII CPSII This compound->CPSII CTP Synthetase CTP Synthetase This compound->CTP Synthetase Azaserine Azaserine Azaserine->Glutamine\nAmidotransferase Azaserine->CPSII

Inhibition of Nucleotide Synthesis
Broad-Spectrum Glutamine Antagonism by DON

6-Diazo-5-oxo-L-norleucine (DON) is a broad-spectrum glutamine antagonist that inhibits a wide range of glutamine-utilizing enzymes. This includes not only those involved in nucleotide synthesis but also enzymes critical for other metabolic pathways essential for cancer cell growth, such as the TCA cycle and amino acid synthesis.[1][6][8][18][19][20][21][27][28] Prodrugs of DON, such as DRP-104 and JHU-083, have been developed to improve tumor targeting and reduce systemic toxicity.[8][18][19]

DON_Glutamine_Antagonism Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS) Nucleotide_Synthesis Nucleotide Synthesis Glutamine->Nucleotide_Synthesis Amidotransferases Amino_Acid_Synthesis Amino Acid Synthesis Glutamine->Amino_Acid_Synthesis Hexosamine_Biosynthesis Hexosamine Biosynthesis Glutamine->Hexosamine_Biosynthesis GFAT TCA_Cycle TCA Cycle (Anaplerosis) Glutamate->TCA_Cycle DON DON Glutaminase (GLS) Glutaminase (GLS) DON->Glutaminase (GLS) Amidotransferases Amidotransferases DON->Amidotransferases GFAT GFAT DON->GFAT

DON's Broad Inhibition of Glutamine Metabolism
Inhibition of the Hexosamine Biosynthetic Pathway by Azaserine

Azaserine also inhibits glutamine-fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme in the hexosamine biosynthetic pathway (HBP).[15][17][29][30][31] The HBP is crucial for protein glycosylation and other cellular processes that support cancer cell growth and survival.

Hexosamine_Biosynthesis_Inhibition Fructose6P Fructose-6-P Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P Glutamine Glutamine Glutamine->Glucosamine6P GFAT UDP_GlcNAc UDP-GlcNAc Glucosamine6P->UDP_GlcNAc Multiple Steps Glycosylation Protein Glycosylation UDP_GlcNAc->Glycosylation Azaserine Azaserine GFAT GFAT Azaserine->GFAT

Azaserine's Inhibition of the HBP

IV. Conclusion

This compound, DON, and Azaserine are potent glutamine analogs with significant antitumor activity. However, their clinical utility has been hampered by dose-limiting toxicities, primarily neurotoxicity and gastrointestinal disturbances. This comparative guide highlights the differences in their in vitro potency and clinical toxicity profiles. Understanding these differences, along with their specific mechanisms of action on various metabolic pathways, is crucial for the rational design of future therapeutic strategies. The development of prodrugs and targeted delivery systems for these compounds, such as those for DON, represents a promising approach to enhance their therapeutic index by increasing tumor-specific drug delivery and minimizing systemic toxicity.[8][18][19][20][21] Further research into the specific molecular determinants of sensitivity and resistance to these agents will be critical for identifying patient populations most likely to benefit from these metabolic inhibitors.

References

Acivicin's Efficacy in Drug-Resistant Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Acivicin's efficacy, particularly in the context of drug-resistant cancer models. This compound, a glutamine antagonist, has shown potential in preclinical studies, but its clinical development has been hampered by toxicity. This guide synthesizes available data to compare its performance and elucidates its mechanism of action in the face of chemoresistance.

This compound is an antitumor antibiotic that acts as a glutamine antagonist, inhibiting several enzymes crucial for purine and pyrimidine biosynthesis. While it has demonstrated activity in various mouse tumor models, including leukemias and ovarian carcinoma, its clinical application has been limited due to significant neurotoxicity. Recent research has shed more light on its mechanism, identifying aldehyde dehydrogenase 4A1 (ALDH4A1) as a key target, which may explain its cytotoxic effects.

Comparative Efficacy of this compound

Direct comparative studies of this compound against other chemotherapeutic agents in drug-resistant cancer models are limited in publicly available literature. However, we can infer its potential efficacy by examining its performance in sensitive cell lines and in clinical trial settings against standard-of-care regimens.

In Vitro Cytotoxicity

This compound has demonstrated cytotoxic effects in various cancer cell lines. For instance, in the human hepatocellular carcinoma cell line HepG2, a derivative of this compound (ACV1) showed a half-maximal inhibitory concentration (IC50) of 14 μM after five days of treatment. In the context of breast cancer, this compound exhibited potent inhibition of MCF-7 cell proliferation at lower concentrations.

Cell LineCancer TypeCompoundIC50Treatment DurationReference
HepG2Hepatocellular CarcinomaThis compound (unmodified)0.7 μM5 days
HepG2Hepatocellular CarcinomaACV1 (this compound derivative)14 μM5 days
HepG2Hepatocellular CarcinomaACV2 (this compound derivative)1.6 μM5 days
Rat HepatomaHepatomaThis compound0.5 μM7 days
Clinical Trial Comparison

A phase II clinical trial conducted by the Eastern Cooperative Oncology Group compared this compound with a standard combination therapy of etoposide and cisplatin in patients with non-small cell lung cancer (NSCLC). In this study, no responses were observed in the 40 patients treated with this compound, while five partial remissions (11%) were seen in the 42 patients who received the etoposide-cisplatin regimen. The median survival was 21.1 weeks for the this compound group compared to 29.7 weeks for the etoposide-cisplatin group. It is important to note that this trial was not specifically designed to evaluate efficacy in a drug-resistant population.

Another phase I study combined this compound with cisplatin for NSCLC. This study highlighted a potential for this compound to enhance cisplatin's renal toxicity and myelosuppression was the dose-limiting toxicity for this compound itself.

Mechanism of Action and Resistance

This compound's primary mechanism of action is the inhibition of glutamine-dependent enzymes, leading to the depletion of CTP and GTP pools necessary for DNA and RNA synthesis. More recently, it has been shown to inhibit ALDH4A1, an enzyme whose downregulation leads to severe inhibition of cell growth.

The development of resistance to chemotherapeutic agents is a major challenge in cancer treatment. While specific mechanisms of resistance to this compound are not well-documented in comparative studies, general mechanisms of drug resistance often involve increased drug efflux, alterations in drug targets, and activation of alternative survival pathways. Given this compound's targeting of fundamental metabolic pathways, alterations in glutamine metabolism or upregulation of compensatory pathways could potentially contribute to resistance.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays used to evaluate the efficacy of anticancer agents like this compound.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (and other comparator drugs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound and comparator drugs. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control and determine the IC50 values.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound (and other comparator drugs) formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, comparator drug). Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizing this compound's Mechanism and Experimental Design

To better understand the processes involved, the following diagrams illustrate this compound's signaling pathway and a typical experimental workflow.

Acivicin_Signaling_Pathway This compound's Mechanism of Action This compound This compound Amidotransferases Glutamine-dependent Amidotransferases (e.g., CTP Synthase) This compound->Amidotransferases Inhibits ALDH4A1 ALDH4A1 This compound->ALDH4A1 Inhibits Glutamine Glutamine Glutamine->Amidotransferases Substrate Nucleotide_Synthesis Purine & Pyrimidine Synthesis Amidotransferases->Nucleotide_Synthesis Enables Cell_Growth Cell Growth & Proliferation ALDH4A1->Cell_Growth Supports Nucleotide_Synthesis->Cell_Growth Supports

Caption: this compound inhibits key enzymes in nucleotide synthesis and cell growth.

Experimental_Workflow In Vitro Efficacy Evaluation Workflow start Start cell_culture Culture Drug-Resistant and Sensitive Cancer Cells start->cell_culture drug_treatment Treat cells with this compound and Comparator Drugs cell_culture->drug_treatment mtt_assay Perform MTT Assay (or similar viability assay) drug_treatment->mtt_assay data_analysis Analyze Data and Calculate IC50 Values mtt_assay->data_analysis comparison Compare IC50 values between cell lines and drugs data_analysis->comparison end End comparison->end

Caption: Workflow for comparing this compound's in vitro efficacy.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Acivicin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds like Acivicin, a glutamine antagonist, are critical to protect both personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound waste.

Immediate Safety and Personal Protection

Before handling this compound for any purpose, including disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye Protection Safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2]Protects against potential eye irritation from dust or splashes.[1]
Hand Protection Compatible, chemical-resistant gloves.[2]Prevents skin contact, as this compound may be harmful if absorbed through the skin.[1][2] Gloves must be inspected before use and disposed of properly after handling.[1]
Body Protection Laboratory coat. The type of body protection should be selected based on the concentration and amount of the substance at the specific workplace.[1][2]Protects against contamination of personal clothing.
Respiratory Protection Generally not required where ventilation is adequate. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[1]Prevents inhalation, which may be harmful and cause respiratory tract irritation.[1][2]

Step-by-Step this compound Disposal Protocol

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[1][2] The primary recommendation is to engage a licensed professional waste disposal company.[1]

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound, including unused product, contaminated lab supplies (e.g., gloves, pipette tips, containers), and spill cleanup materials.

    • Segregate this compound waste from other laboratory waste to ensure proper handling.

  • Containment :

    • Place all solid this compound waste into a suitable, clearly labeled, and closed container to prevent the creation of dust.[1][3]

    • For solutions, use a sealed, leak-proof container.

  • Labeling and Storage :

    • Clearly label the waste container with "Hazardous Waste" and "this compound."

    • Store the sealed container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]

  • Professional Disposal :

    • Arrange for the collection and disposal of the waste through a licensed professional disposal company.[1]

    • Provide the company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.

  • Documentation :

    • Maintain records of all disposed hazardous waste as required by your institution and local regulations.

Accidental Release and Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate :

    • Ensure the area is well-ventilated.[2]

    • Keep unnecessary personnel away from the spill area.[3]

  • Utilize Personal Protective Equipment :

    • Wear the full PPE as outlined above before attempting to clean the spill.[1][2]

  • Containment and Cleanup :

    • For solid spills, carefully sweep or shovel the material and place it into a suitable, closed container for disposal.[1][3] Crucially, avoid creating dust .[1][2][3]

    • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place the contaminated material into the hazardous waste container.[4]

    • Do not let the product enter drains or water courses.[1][4][5]

  • Decontamination :

    • Clean the spill area thoroughly with soap and water.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Acivicin_Disposal_Workflow cluster_prep Preparation & Identification cluster_contain Containment & Segregation cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type (Solid, Liquid, Contaminated Debris) ppe->identify_waste spill_check Accidental Spill? identify_waste->spill_check contain_liquid Place in Sealed, Leak-Proof Container identify_waste:e->contain_liquid:n Liquid Waste contain_solid Place in Closed, Labeled Container (Avoid Dust) spill_check->contain_solid No (Solid Waste) spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes store Store in Designated Secure Area contain_solid->store contain_liquid->store spill_cleanup->contain_solid Cleanup Debris contact_vendor Contact Licensed Waste Disposal Company store->contact_vendor end Waste Disposed via Approved Facility contact_vendor->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.